olifen
Description
BenchChem offers high-quality olifen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about olifen including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
148465-31-0 |
|---|---|
Molecular Formula |
C20H25NO |
Synonyms |
olifen |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Alpha-Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of alpha-olefins, a class of unsaturated hydrocarbons pivotal in various industrial and research applications. Their unique structural feature, a terminal double bond, imparts high reactivity, making them valuable precursors in polymerization, fine chemical synthesis, and the development of novel materials.[1][2][3] This document details their physical characteristics, bond energies, spectroscopic signatures, and key chemical transformations, including polymerization, hydroformylation, and metathesis, supported by detailed experimental protocols and reaction kinetics.
Fundamental Properties of Alpha-Olefins
Alpha-olefins, also known as 1-alkenes, are linear hydrocarbons with the general formula CnH2n, characterized by a carbon-carbon double bond at the primary or alpha position.[2] This terminal double bond is the locus of their chemical reactivity.
Physical Properties
The physical state of alpha-olefins is dependent on their carbon chain length. Lower alpha-olefins (up to C4) are gases at ambient conditions, while those from C6 to C18 are clear, water-white liquids. Alpha-olefins with twenty or more carbon atoms present as white, waxy solids at room temperature.[3] They are generally insoluble in water but soluble in organic solvents.[4]
Table 1: Physical Properties of Common Linear Alpha-Olefins
| Alpha-Olefin | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1-Butene | C₄H₈ | 56.11 | -185.3 | -6.3 | 0.595 @ -6°C |
| 1-Hexene | C₆H₁₂ | 84.16 | -139.8 | 63.5 | 0.673 @ 20°C |
| 1-Octene | C₈H₁₆ | 112.21 | -101.7 | 121.3 | 0.715 @ 20°C |
| 1-Decene | C₁₀H₂₀ | 140.27 | -66.3 | 170.5 | 0.741 @ 20°C |
| 1-Dodecene | C₁₂H₂₄ | 168.32 | -35.2 | 213.3 | 0.759 @ 20°C |
| 1-Tetradecene | C₁₄H₂₈ | 196.37 | -12.9 | 252.7 | 0.775 @ 20°C |
(Data compiled from various sources)
Bond Dissociation Energies
The reactivity of alpha-olefins is intrinsically linked to the strength of their chemical bonds. The bond dissociation energies (BDEs) for the C=C double bond and the allylic C-H bonds are particularly important in understanding their chemical behavior.
Table 2: Typical Bond Dissociation Energies in Alpha-Olefins
| Bond | Type | Bond Dissociation Energy (kcal/mol) |
| C=C | Vinylic | ~145 - 151 |
| C-H | Vinylic | ~108 - 111 |
| C-H | Allylic (primary) | ~85 - 88 |
| C-H | Allylic (secondary) | ~80 - 83 |
(Data compiled from various sources)
The relatively low BDE of the allylic C-H bond makes these hydrogens susceptible to abstraction, a key step in many radical-mediated reactions.
Spectroscopic Characterization of Alpha-Olefins
FTIR and NMR spectroscopy are indispensable tools for the identification and characterization of alpha-olefins.
Fourier-Transform Infrared (FTIR) Spectroscopy
The terminal double bond of alpha-olefins gives rise to characteristic absorption bands in their FTIR spectra.
Table 3: Characteristic FTIR Absorption Bands for Alpha-Olefins
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| =C-H | Stretch | 3080 - 3010 | Medium |
| C=C | Stretch | 1650 - 1630 | Medium, Sharp |
| =C-H | Out-of-plane bend | 995 - 985 and 915 - 905 | Strong |
(Data compiled from various sources)[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR provide detailed structural information about alpha-olefins.
¹H NMR Spectroscopy
The protons of the terminal vinyl group exhibit characteristic chemical shifts and coupling patterns.
Table 4: Typical ¹H NMR Data for the Vinyl Group of Linear Alpha-Olefins
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Hₐ (internal) | 5.8 - 5.7 | ddt | J_trans_ ≈ 17, J_cis_ ≈ 10, J_allyl_ ≈ 7 |
| Hₑ (terminal, trans) | 5.0 - 4.9 | ddt | J_trans_ ≈ 17, J_gem_ ≈ 2, J_allyl_ ≈ 1.5 |
| Hₒ (terminal, cis) | 4.9 - 4.8 | ddt | J_cis_ ≈ 10, J_gem_ ≈ 2, J_allyl_ ≈ 1 |
(Data compiled from various sources)[7][8]
¹³C NMR Spectroscopy
The sp² hybridized carbons of the double bond are readily identified in the ¹³C NMR spectrum.
Table 5: Typical ¹³C NMR Chemical Shifts for Linear Alpha-Olefins
| Carbon | Chemical Shift (δ, ppm) |
| C1 (=CH₂) | 114 - 115 |
| C2 (-CH=) | 139 - 140 |
| C3 (-CH₂-) | 33 - 34 |
(Data compiled from various sources)[9][10]
Key Chemical Reactions of Alpha-Olefins
The terminal double bond of alpha-olefins is highly amenable to a variety of chemical transformations, making them versatile building blocks in chemical synthesis.
Polymerization
Alpha-olefins are key monomers in the production of a wide range of polymers, from commodity plastics to specialty elastomers. Ziegler-Natta catalysis is a cornerstone of alpha-olefin polymerization, allowing for control over the polymer's stereochemistry.[11]
The kinetics of Ziegler-Natta polymerization are complex and depend on several factors, including the nature of the catalyst, the cocatalyst, the monomer, and the reaction conditions. The overall rate of polymerization is often found to be first order with respect to both the monomer concentration and the concentration of active catalyst sites.[12][13][14]
This protocol describes a typical laboratory-scale polymerization of propylene using a supported Ziegler-Natta catalyst.
Materials:
-
A 1 L stainless steel autoclave reactor equipped with a mechanical stirrer and temperature control.
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support).
-
Triethylaluminum (TEAL) as cocatalyst.
-
An external donor (e.g., a silane derivative) for stereocontrol.
-
High-purity propylene.
-
An inert solvent such as n-heptane.
-
Methanol for quenching the reaction.
Procedure:
-
Thoroughly dry and purge the reactor with nitrogen.
-
Add 500 mL of n-heptane to the reactor.
-
Introduce the desired amount of the external donor and TEAL solution.
-
Pressurize the reactor with propylene to the desired pressure (e.g., 5-8 bar) and heat to the reaction temperature (e.g., 60-80 °C).[15]
-
Inject a suspension of the Ziegler-Natta catalyst in n-heptane to initiate the polymerization.
-
Maintain a constant propylene pressure throughout the reaction by continuously feeding the monomer.
-
After the desired reaction time (e.g., 1-2 hours), stop the propylene feed and vent the reactor.
-
Quench the reaction by adding methanol.
-
The polymer product is then filtered, washed with methanol, and dried under vacuum.
Hydroformylation (Oxo Process)
Hydroformylation is a highly significant industrial process that converts alpha-olefins into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. These aldehydes are valuable intermediates for the production of alcohols, carboxylic acids, and other chemicals. The reaction is typically catalyzed by cobalt or rhodium complexes.[16]
The rate of hydroformylation is influenced by the concentrations of the olefin, catalyst, carbon monoxide, and hydrogen. The reaction rate is generally first order in both the olefin and catalyst concentrations. The dependence on the partial pressures of CO and H₂ can be more complex, with high CO pressures sometimes leading to substrate inhibition.[17]
This protocol outlines a laboratory procedure for the hydroformylation of 1-dodecene using a rhodium-based catalyst in a biphasic system.[18][19][20]
Materials:
-
A high-pressure autoclave (e.g., 100 mL) with a magnetic stirrer, gas inlet, and sampling valve.
-
Rh(acac)(CO)₂ as the catalyst precursor.
-
A water-soluble phosphine ligand (e.g., TPPTS - tris(m-sulfonatophenyl)phosphine trisodium salt).
-
1-Dodecene.
-
Degassed water.
-
Synthesis gas (a mixture of CO and H₂, typically 1:1).
-
An organic solvent for extraction (e.g., toluene).
Procedure:
-
Charge the autoclave with Rh(acac)(CO)₂ and the water-soluble ligand.
-
Add degassed water to dissolve the catalyst and ligand.
-
Add 1-dodecene to the reactor.
-
Seal the reactor, purge several times with synthesis gas, and then pressurize to the desired pressure (e.g., 40 bar).
-
Heat the reactor to the reaction temperature (e.g., 120 °C) while stirring vigorously.
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and vent the excess gas.
-
The biphasic mixture is transferred to a separatory funnel. The organic layer containing the aldehyde product is separated from the aqueous catalyst phase.
-
The product can be further purified by distillation.
Olefin Metathesis
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds.[3] This reaction, catalyzed by transition metal complexes such as those developed by Grubbs and Schrock, has wide applications in organic synthesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[21]
The kinetics of olefin metathesis are highly dependent on the specific catalyst, substrate, and reaction conditions. For many Grubbs-type catalysts, the initiation step, involving the reaction of the precatalyst with the olefin substrate, can be the rate-determining step.[1][12][22]
This protocol describes the ring-closing metathesis of diethyl diallylmalonate using a second-generation Grubbs catalyst.[5][23][24][25]
Materials:
-
A round-bottom flask with a magnetic stir bar, dried in an oven.
-
Grubbs' second-generation catalyst.
-
Diethyl diallylmalonate.
-
Anhydrous, degassed dichloromethane (DCM) as the solvent.
-
An inert atmosphere (nitrogen or argon).
-
Silica gel and activated carbon for purification.
Procedure:
-
Set up the reaction under an inert atmosphere.
-
Dissolve diethyl diallylmalonate in anhydrous, degassed DCM in the flask.
-
Add Grubbs' second-generation catalyst to the solution (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the cyclic product. The addition of activated carbon can help in removing residual ruthenium byproducts.
Conclusion
Alpha-olefins are a class of highly versatile and reactive chemical intermediates with a broad range of applications in both industrial and academic settings. Their unique chemical properties, stemming from the terminal double bond, allow for a diverse array of transformations. A thorough understanding of their physical properties, bond energies, spectroscopic characteristics, and reaction kinetics is essential for their effective utilization in the synthesis of polymers, fine chemicals, and advanced materials. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. qchem.com.qa [qchem.com.qa]
- 3. cpchem.com [cpchem.com]
- 4. KR100990923B1 - Process for producing polypropylene using a Ziegler-Natta catalyst - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. iq.usp.br [iq.usp.br]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. auremn.org [auremn.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. giulionatta.it [giulionatta.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Significant Progress in Hydroformylation of Long-Chain α-Olefin Achieved by Shanxi Coal Chemistry Research Institute----Institute of Coal Chemistry, Chinese Academy of Sciences [english.sxicc.cas.cn]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. researchgate.net [researchgate.net]
- 19. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 25. rsc.org [rsc.org]
An In-depth Technical Guide to the Mechanism of Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of olefin metathesis, a pivotal reaction in modern organic chemistry. It details the widely accepted Chauvin mechanism, explores the catalytic cycles of the key Schrock and Grubbs catalysts, and presents experimental protocols and quantitative performance data.
The Core Concept: The Chauvin Mechanism
The olefin metathesis reaction involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds.[1] While early hypotheses suggested a direct [2+2] cycloaddition between two olefins, this pathway is symmetry-forbidden and energetically unfavorable. The currently accepted mechanism, for which Yves Chauvin was a Nobel Prize recipient, proceeds through a metal-alkylidene (a metal-carbon double bond) species and a metallacyclobutane intermediate.[2]
The catalytic cycle, as proposed by Chauvin, can be summarized in two key steps:
-
[2+2] Cycloaddition: A transition metal-alkylidene complex reacts with an olefin to form a four-membered metallacyclobutane intermediate.
-
[2+2] Cycloreversion: The metallacyclobutane ring cleaves in a different manner to release a new olefin and a new metal-alkylidene complex, thus propagating the catalytic cycle.
This mechanism provides a lower energy pathway for the reaction and explains the observed product distributions.
The Chauvin mechanism for olefin metathesis.
Key Catalyst Systems: Schrock and Grubbs Catalysts
The practical application of olefin metathesis was revolutionized by the development of well-defined, single-component catalysts by Richard R. Schrock and Robert H. Grubbs, who shared the 2005 Nobel Prize in Chemistry with Chauvin.
Schrock Catalysts
Developed in the 1990s, Schrock catalysts are high-oxidation-state molybdenum (Mo) or tungsten (W) alkylidene complexes.[2] They are known for their high activity and ability to react with sterically hindered and electron-poor olefins.[3] However, they are also highly sensitive to air and moisture and have limited tolerance for certain functional groups.[4]
A representative Schrock catalyst is Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂.
Grubbs Catalysts
Introduced in the mid-1990s, Grubbs catalysts are ruthenium (Ru)-based carbene complexes.[2] The first-generation Grubbs catalyst, (PCy₃)₂Cl₂Ru=CHPh, offered significantly improved stability to air and moisture and a broader functional group tolerance compared to Schrock's catalysts.[3] The second-generation Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, exhibits even greater activity and stability.[2]
Catalytic Cycles in Detail
While both Schrock and Grubbs catalysts operate via the Chauvin mechanism, the specifics of their catalytic cycles, particularly the initiation step, differ.
Catalytic Cycle of a Schrock-type Catalyst
Schrock catalysts are typically 14-electron species and are considered to be in their active state. The catalytic cycle begins with the coordination of an olefin to the metal center, followed by the formation of the metallacyclobutane intermediate.
Catalytic cycle of a Schrock-type catalyst.
Catalytic Cycle of a Grubbs-type Catalyst
First-generation Grubbs catalysts are 16-electron complexes and require a pre-initiation step involving the dissociation of a phosphine ligand to generate the active 14-electron species.[5] The catalytic cycle then proceeds in a similar fashion to the Schrock catalyst. Second-generation Grubbs catalysts, with one phosphine ligand replaced by a more strongly bound NHC ligand, also initiate via phosphine dissociation.
Catalytic cycle of a Grubbs-type catalyst.
Data Presentation: Catalyst Performance Comparison
The choice of catalyst is critical for the success of an olefin metathesis reaction. The following tables summarize key performance indicators for representative Schrock and Grubbs catalysts.
Table 1: General Comparison of Schrock and Grubbs Catalysts
| Feature | Schrock Catalysts (Mo, W) | Grubbs Catalysts (Ru) |
| Activity | Very High | High to Very High (Gen II > Gen I) |
| Functional Group Tolerance | Low | High |
| Air & Moisture Stability | Low | High |
| Substrate Scope | Broad (including sterically hindered) | Very Broad |
Table 2: Quantitative Performance Data (Illustrative Examples)
| Catalyst | Reaction Type | Substrate | TON (Turnover Number) | TOF (Turnover Frequency, s⁻¹) | E/Z Selectivity | Reference |
| Schrock (Mo-based) | RCM | Diene | High | High | Varies | [3] |
| Grubbs I | RCM | Diethyl diallylmalonate | ~100 | ~0.03 | N/A | [6] |
| Grubbs II | Self-metathesis | 1-octene | >100,000 | >1 | N/A | [7] |
| Hoveyda-Grubbs II | RCM | Diethyl diallylmalonate | >6,000 | ~1.2 | N/A | [6] |
Note: TON and TOF are highly dependent on reaction conditions (temperature, concentration, substrate). The values presented are for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key catalysts and the execution and analysis of a typical olefin metathesis reaction.
Synthesis of a First-Generation Grubbs Catalyst: (PCy₃)₂Cl₂Ru=CHPh
This protocol is adapted from the original literature.
Materials:
-
RuCl₂(PPh₃)₃
-
Tricyclohexylphosphine (PCy₃)
-
Phenyldiazomethane (CH₂N₂Ph)
-
Toluene, Hexane (anhydrous)
Procedure:
-
In a glovebox, dissolve RuCl₂(PPh₃)₃ in anhydrous toluene.
-
Add a solution of phenyldiazomethane in toluene dropwise at room temperature.
-
Stir the mixture for 1 hour.
-
Add tricyclohexylphosphine to the reaction mixture and stir for another hour.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with hexane to remove triphenylphosphine.
-
Dry the purple solid under vacuum to yield the first-generation Grubbs catalyst.
Synthesis of a Schrock-type Catalyst: Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂
This protocol is a general representation based on literature procedures.[8]
Materials:
-
Mo(NAr)(CHCMe₂Ph)(OTf)₂ (a common precursor)
-
Lithium hexafluoro-tert-butoxide (LiOCMe(CF₃)₂)
-
Anhydrous diethyl ether
Procedure:
-
In a glovebox, suspend the molybdenum triflate precursor in anhydrous diethyl ether.
-
Cool the suspension to -30 °C.
-
Slowly add a solution of lithium hexafluoro-tert-butoxide in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the mixture to remove lithium triflate.
-
Remove the solvent from the filtrate under vacuum to yield the Schrock catalyst.
General Procedure for Ring-Closing Metathesis (RCM)
Materials:
-
Diene substrate
-
Grubbs catalyst (e.g., Second Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the diene substrate in the chosen solvent.
-
Add the Grubbs catalyst (typically 0.1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, GC-MS, or NMR.
-
Upon completion, quench the reaction by adding a phosphine scavenger or by exposure to air.
-
Purify the product by column chromatography.
Experimental workflow for a typical RCM reaction.
Analytical Monitoring of Olefin Metathesis
5.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for monitoring the kinetics of olefin metathesis in real-time.[9][10]
Protocol for in-situ NMR Monitoring:
-
Prepare a stock solution of the substrate and an internal standard in a deuterated solvent in an NMR tube.
-
Acquire a spectrum of the starting material.
-
Inject a solution of the catalyst into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at timed intervals.
-
Integrate the signals corresponding to the starting material and product relative to the internal standard to determine their concentrations over time.
5.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to analyze the composition of the reaction mixture and identify the products.
General GC-MS Protocol:
-
Take an aliquot of the reaction mixture and quench it (e.g., by passing through a short silica plug).
-
Dilute the quenched sample with a suitable solvent (e.g., dichloromethane).
-
Inject a small volume of the diluted sample into the GC-MS.
-
The components of the mixture are separated on the GC column and detected by the mass spectrometer.
-
Identify the products by their retention times and mass spectra.
Conclusion
The Chauvin mechanism provides the fundamental framework for understanding olefin metathesis. The development of well-defined Schrock and Grubbs catalysts has transformed this reaction into a powerful and versatile tool for organic synthesis. The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity. The experimental protocols and data presented in this guide offer a starting point for researchers and professionals in drug development to harness the potential of olefin metathesis in their work.
References
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchintelo.com [researchintelo.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Olefin Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of olefin polymerization catalysis, focusing on the major catalyst systems that have revolutionized the polymer industry. It is designed to serve as a technical resource for researchers and scientists, offering detailed insights into catalyst mechanisms, quantitative performance data, and standardized experimental protocols.
Introduction to Olefin Polymerization
Olefin polymerization is a cornerstone of the modern chemical industry, responsible for the production of a vast array of thermoplastic polymers, most notably polyethylene and polypropylene. The development of sophisticated transition metal catalysts has enabled precise control over polymer properties, leading to materials tailored for a wide range of applications, from everyday packaging to advanced biomedical devices. This guide will delve into the three primary classes of catalysts that dominate this field: Ziegler-Natta, Phillips, and metallocene catalysts.
Major Classes of Olefin Polymerization Catalysts
The ability to control the molecular architecture of polyolefins is intrinsically linked to the type of catalyst employed. Each class of catalyst offers a unique set of advantages and disadvantages, influencing the polymer's molecular weight, molecular weight distribution (polydispersity index or PDI), crystallinity, and stereochemistry.
Ziegler-Natta Catalysts
Discovered by Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963, Ziegler-Natta (Z-N) catalysts were the first to enable the stereospecific polymerization of α-olefins.[1] These catalysts are typically heterogeneous, consisting of a transition metal halide (e.g., TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and are activated by an organoaluminum co-catalyst, such as triethylaluminum (Al(C₂H₅)₃).[2][3]
The active sites in heterogeneous Z-N catalysts are located at the crystal defects of the support, leading to a variety of active centers. This multi-site nature results in polymers with a broad molecular weight distribution (PDI > 4).[2]
Phillips Catalysts
Developed by Phillips Petroleum Company in the 1950s, the Phillips catalyst is another cornerstone of industrial polyethylene production, particularly for high-density polyethylene (HDPE).[4] This heterogeneous catalyst consists of chromium oxide (CrO₃) supported on a high-surface-area silica (SiO₂) or silica-alumina gel.[5][6] The catalyst is activated by calcination in dry air at high temperatures. A key feature of the Phillips catalyst is that it does not require an organometallic co-catalyst for activation.[5] Similar to Ziegler-Natta catalysts, Phillips catalysts possess multiple active sites, leading to polymers with a broad molecular weight distribution.[5]
Metallocene Catalysts
Metallocene catalysts represent a significant advancement in olefin polymerization, offering unprecedented control over polymer microstructure. These are homogeneous catalysts consisting of a transition metal (typically from Group 4, such as titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl (Cp) ligands or their derivatives.[2][7] They are activated by a co-catalyst, most commonly methylaluminoxane (MAO).[8][9]
The key advantage of metallocene catalysts is their single-site nature. Each catalyst molecule is identical, leading to the formation of polymers with a narrow molecular weight distribution (PDI ≈ 2) and a uniform comonomer incorporation.[2][7] The structure of the metallocene ligands can be systematically modified to control the stereochemistry of the resulting polymer, allowing for the synthesis of isotactic, syndiotactic, or atactic polypropylenes.[3]
Reaction Mechanisms
The polymerization of olefins by these transition metal catalysts is generally understood to proceed via a coordination-insertion mechanism, most notably the Cossee-Arlman mechanism.[10][11][12]
The Cossee-Arlman Mechanism
This mechanism involves the following key steps:
-
Olefin Coordination: The olefin monomer coordinates to a vacant site on the transition metal center of the active catalyst species.
-
Migratory Insertion: The coordinated olefin then inserts into the metal-alkyl bond of the growing polymer chain. This step forms a new, longer alkyl chain attached to the metal center and regenerates the vacant coordination site.
-
Chain Propagation: The process of olefin coordination and migratory insertion repeats, leading to the growth of the polymer chain.
-
Chain Termination: The polymer chain growth is terminated through various pathways, including β-hydride elimination or chain transfer to a co-catalyst or monomer.
Quantitative Data Presentation
The performance of different catalyst systems can be compared based on several key metrics, including catalytic activity, and the properties of the resulting polymer such as molecular weight (Mw) and polydispersity index (PDI). The following tables summarize representative data for the polymerization of ethylene and propylene with Ziegler-Natta, Phillips, and metallocene catalysts.
Table 1: Comparative Performance of Catalysts in Ethylene Polymerization
| Catalyst System | Co-catalyst | Activity (kg PE / (mol TM · h · bar)) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| TiCl₄/MgCl₂ | Al(C₂H₅)₃ | 10,000 - 50,000 | 150,000 - 300,000 | 5 - 10 | [2] |
| CrO₃/SiO₂ | None | 5,000 - 20,000 | 100,000 - 400,000 | 8 - 15 | [4] |
| Cp₂ZrCl₂ | MAO | 50,000 - 200,000 | 80,000 - 250,000 | 2.0 - 2.5 | [8][9] |
Table 2: Comparative Performance of Catalysts in Propylene Polymerization
| Catalyst System | Co-catalyst / Donor | Activity (kg PP / (mol Ti · h)) | Isotacticity (%) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | TiCl₄/MgCl₂ | Al(C₂H₅)₃ / Ethyl Benzoate | 30,000 - 70,000 | 90 - 98 | 200,000 - 500,000 | 4 - 8 |[13][14] | | rac-[Et(Ind)₂]ZrCl₂ | MAO | 100,000 - 500,000 | >99 | 150,000 - 400,000 | 2.0 - 2.5 |[2] |
Note: The values presented are representative and can vary significantly depending on the specific catalyst formulation and polymerization conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for catalyst synthesis and polymerization studies. The following sections provide standardized procedures for the preparation of a supported Ziegler-Natta catalyst and a metallocene-catalyzed ethylene polymerization.
Synthesis of a MgCl₂-Supported TiCl₄ Ziegler-Natta Catalyst
This protocol describes a common method for preparing a high-activity Ziegler-Natta catalyst.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Ethyl Benzoate (EB)
-
Triethylaluminum (TEAL)
-
Anhydrous Hexane
Procedure:
-
Support Preparation: In a nitrogen-filled glovebox, add anhydrous MgCl₂ (10 g) and ethyl benzoate (2.4 mL) to a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Add anhydrous hexane (100 mL) to the flask and stir the suspension at room temperature for 1 hour.
-
Titanation: Cool the suspension to 0°C and slowly add TiCl₄ (15 mL) dropwise over 30 minutes.
-
After the addition is complete, slowly heat the mixture to 80°C and maintain this temperature for 2 hours with continuous stirring.
-
Allow the solid to settle and decant the supernatant.
-
Wash the solid catalyst with anhydrous hexane (3 x 100 mL) at 60°C.
-
Dry the catalyst under a stream of nitrogen to obtain a free-flowing powder.
-
Store the final catalyst under an inert atmosphere.
Ethylene Polymerization with a Cp₂ZrCl₂/MAO Metallocene Catalyst
This protocol outlines a typical laboratory-scale slurry polymerization of ethylene.
Materials:
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous Toluene
-
High-purity Ethylene gas
-
Acidified Methanol (5% HCl in methanol)
Procedure:
-
Reactor Setup: A 500 mL glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet is dried in an oven and assembled while hot under a stream of nitrogen.
-
Solvent and Co-catalyst Addition: Inject anhydrous toluene (200 mL) into the reactor. Add the desired amount of MAO solution via syringe. For example, to achieve an Al/Zr molar ratio of 1000, for 10 µmol of Cp₂ZrCl₂, add the corresponding volume of MAO solution.
-
Saturation with Ethylene: Pressurize the reactor with ethylene to the desired pressure (e.g., 2 bar) and stir the solution at the desired temperature (e.g., 60°C) for 15 minutes to ensure saturation.
-
Catalyst Injection: Dissolve a known amount of Cp₂ZrCl₂ (e.g., 2.92 mg, 10 µmol) in a small amount of toluene (5 mL) in a glovebox. Inject the catalyst solution into the reactor to initiate polymerization.
-
Polymerization: Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 30 minutes). Monitor the ethylene uptake to follow the reaction kinetics.
-
Termination: Stop the reaction by venting the ethylene and injecting acidified methanol (20 mL).
-
Polymer Isolation: Precipitate the polyethylene by pouring the reaction mixture into a larger volume of methanol.
-
Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 60°C to a constant weight.
High-Throughput Screening of Olefin Polymerization Catalysts
The discovery of new and improved catalysts is often accelerated by high-throughput screening (HTS) methodologies.[15][16][17] These approaches allow for the rapid synthesis and evaluation of large libraries of potential catalysts under a variety of reaction conditions.
A typical HTS workflow involves:
-
Library Synthesis: Automated synthesis of a diverse library of ligands and/or metal precursors.
-
Catalyst Formulation: High-throughput mixing of ligands, metal precursors, and co-catalysts in multi-well plates.
-
Parallel Polymerization: Conducting numerous polymerization reactions simultaneously in parallel pressure reactors.
-
Rapid Characterization: High-throughput analysis of the resulting polymers for key properties such as yield, molecular weight, and melting point.
-
Data Analysis: Computational analysis of the large datasets to identify lead catalyst candidates.
Conclusion
The field of olefin polymerization catalysis continues to be an area of intense research and development. Ziegler-Natta, Phillips, and metallocene catalysts each offer distinct advantages and are chosen based on the desired polymer properties and economic considerations. A thorough understanding of their mechanisms, performance characteristics, and the experimental methodologies for their use is essential for researchers and scientists working in polymer chemistry and materials science. The advent of high-throughput screening is further accelerating the pace of discovery, promising the development of next-generation catalysts with even greater control and efficiency.
References
- 1. 31.2 Stereochemistry of Polymerization: ZieglerâNatta Catalysts - Organic Chemistry | OpenStax [openstax.org]
- 2. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput screening in olefin-polymerization catalysis: from serendipitous discovery towards rational understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Olefins in Microbial Organisms
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Olefins, or alkenes, are unsaturated hydrocarbons that serve as crucial platform chemicals and advanced biofuels. Traditionally sourced from petrochemicals, there is a growing imperative to develop sustainable, bio-based production routes. Microbial biosynthesis presents a promising alternative, leveraging cellular metabolism to convert renewable feedstocks into valuable olefins. This guide provides a comprehensive technical overview of the known microbial olefin biosynthetic pathways, the enzymes that catalyze these transformations, and the metabolic engineering strategies employed to enhance production. It includes detailed experimental protocols, quantitative production data, and pathway diagrams to serve as a practical resource for researchers in the field.
Introduction to Microbial Olefin Biosynthesis
Microorganisms have evolved diverse biochemical pathways to produce a wide array of hydrocarbons, including olefins. These compounds are typically derived from the abundant intracellular pool of fatty acids.[1] The enzymatic conversion of fatty acid intermediates into olefins generally falls into three major pathways, each with distinct mechanisms, substrate specificities, and enzymatic machinery. Understanding these native pathways is fundamental to harnessing and engineering microbes for industrial-scale olefin production.
The primary pathways for olefin biosynthesis from fatty acid metabolism are:
-
Head-to-Head Condensation Pathway (OleABCD): Produces long-chain internal olefins.
-
Fatty Acid Decarboxylation Pathways:
-
Polyketide Synthase (PKS)-like Pathway (Ols): An elongation-decarboxylation mechanism to form α-olefins.[4]
These pathways provide a versatile toolkit for producing olefins of varying chain lengths and double bond positions, suitable for a range of industrial applications.
Core Biosynthetic Pathways
Head-to-Head Condensation Pathway (OleABCD)
The most widespread pathway for producing long-chain internal olefins involves a "head-to-head" condensation of two fatty acyl-CoA molecules. This pathway is catalyzed by a suite of four enzymes encoded by the oleABCD gene cluster, found in a diverse range of bacteria including Stenotrophomonas maltophilia, Micrococcus luteus, and Shewanella oneidensis.[5][6][7]
The enzymatic cascade proceeds as follows:
-
OleA (Thiolase): Catalyzes a Claisen condensation of two fatty acyl-CoA substrates to form a β-keto acid intermediate. OleA is a critical determinant of the final product structure.[5][8]
-
OleD (Dehydrogenase): Reduces the β-keto acid to a β-hydroxy acid in an NADPH-dependent reaction.[9]
-
OleC (Synthetase): Activates the β-hydroxy acid, converting it into a reactive β-lactone intermediate.[8][9]
-
OleB (Decarboxylase): Decarboxylates the unstable β-lactone to yield the final internal olefin product.[9]
Notably, the OleB, OleC, and OleD proteins often form a large multienzyme complex, which is thought to sequester the hydrophobic and reactive intermediates, thereby enhancing catalytic efficiency and protecting the cell.[8][10]
P450-dependent Decarboxylation (OleT)
A distinct pathway for producing terminal olefins (α-olefins) was discovered in bacteria of the genus Jeotgalicoccus. This pathway relies on a single enzyme, OleT, which is a unique member of the cytochrome P450 (CYP152) family.[2][11] OleT catalyzes the direct oxidative decarboxylation of free fatty acids (FFAs) to produce terminal olefins that are one carbon shorter than the substrate.
The reaction requires hydrogen peroxide (H₂O₂) as a co-substrate, classifying OleT as a P450 peroxygenase.[5][12] The proposed mechanism involves the formation of a high-valent iron(IV)-oxo intermediate (Compound I), which abstracts a hydrogen atom from the fatty acid substrate to initiate decarboxylation.[13] This discovery added a novel reaction to the catalytic capabilities of the versatile P450 enzyme family.[2][11] OleT exhibits broad substrate specificity, converting fatty acids ranging from C4 to C22 into their corresponding C(n-1) terminal olefins.[12][14]
Non-heme Diiron Oxidase Pathway (UndA/UndB)
A third major pathway, responsible for the production of medium-chain terminal olefins like 1-undecene in Pseudomonas species, involves a family of non-heme diiron oxidases.[3] Two key enzymes in this class are UndA and UndB.
-
UndA: A soluble, non-heme diiron oxidase that converts medium-chain fatty acids (C10–C14) into their corresponding terminal olefins. The reaction requires O₂ and is thought to proceed via a mechanism involving β-hydrogen abstraction.[3]
-
UndB: An integral membrane enzyme and member of the fatty acid desaturase (FADS)-like superfamily.[15][16] UndB also catalyzes the oxidative decarboxylation of fatty acids to terminal olefins.[17] Its function depends on O₂ and an electron transfer system, typically involving ferredoxin and ferredoxin reductase.[17][18]
These enzymes represent a distinct evolutionary solution for olefin biosynthesis and have become attractive targets for metabolic engineering due to their high efficiency in producing valuable medium-chain olefins.[3][18]
Quantitative Production Data
Metabolic engineering efforts have focused on expressing these pathways in tractable hosts like E. coli and Saccharomyces cerevisiae to improve olefin production.[19][20] The tables below summarize reported production titers and yields for various olefins across different microbial systems and pathways.
Table 1: Production of Long-Chain Internal Olefins via OleABCD Pathway
| Host Organism | Olefin Product(s) | Titer | Substrate | Reference |
| E. coli (engineered) | C27-C31 alkenes | ~40 µg/L | Glucose | [5] |
| Shewanella oneidensis | C27:1, C29:2 | Not reported | Native | [6] |
| Micrococcus luteus | C27:1, C29:1 | Not reported | Native | [5] |
Table 2: Production of Terminal Olefins via Decarboxylation Pathways
| Pathway / Enzyme | Host Organism | Olefin Product(s) | Titer | Substrate | Reference |
| OleT (Jeotgalicoccus sp.) | E. coli | 1-Pentadecene | Not reported | Palmitic Acid | [5] |
| UndA (Pseudomonas sp.) | E. coli | 1-Undecene | >25x Pseudomonas | Lauric Acid | [3] |
| UndB (P. aeruginosa) | E. coli | 1-Undecene | 177.8 mg/L | Lauric Acid | [15] |
| UndB (P. aeruginosa) | E. coli | 1-Pentadecene | 128.9 mg/L | Palm Oil | [15] |
Experimental Protocols
General Workflow for Heterologous Olefin Production
Engineering a microbial host for olefin production typically follows a standardized workflow, from gene identification to product analysis.
Protocol for Olefin Extraction and GC-MS Analysis
This protocol provides a general method for extracting and quantifying olefins from a microbial culture.
Objective: To extract and identify hydrocarbon products from a microbial culture broth.
Materials:
-
Microbial culture (e.g., 50 mL)
-
Organic solvent (e.g., HPLC-grade n-hexane or ethyl acetate) containing an internal standard (e.g., 100 µM n-dodecane).
-
50 mL conical tubes or separatory funnel.
-
Sodium sulfate (anhydrous).
-
Glass vials with PTFE-lined caps.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Cell Harvesting: Pellet the cells from a 50 mL culture by centrifugation (e.g., 4000 x g for 15 minutes).
-
Extraction:
-
Resuspend the cell pellet in a suitable buffer or water.
-
Add an equal volume of the organic solvent containing the internal standard to the cell suspension.[21]
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and cell lysis. For robust cells, bead beating or sonication may be required.
-
Separate the phases by centrifugation (4000 x g for 10 minutes).
-
-
Sample Preparation:
-
Carefully transfer the upper organic layer to a clean glass tube.[21]
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC-MS vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS.[21]
-
GC Conditions (Example): Use a non-polar column (e.g., DB-5ms). Set an oven temperature program, for instance, hold at 40°C for 2 minutes, then ramp to 280°C at a rate of 5-10°C/min, and hold for 5 minutes. Use helium as the carrier gas.[21][22]
-
MS Conditions (Example): Operate the mass spectrometer in full scan mode (e.g., m/z range of 35-400) or Selective Ion Monitoring (SIM) mode for higher sensitivity.[22][23]
-
-
Data Analysis:
-
Identify olefin peaks by comparing their retention times and mass spectra to authentic standards and libraries (e.g., NIST).[22]
-
Quantify the olefin concentration by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard.
-
In Vitro Assay for P450 OleT Activity
This protocol describes a method to measure the activity of the OleT enzyme in vitro.
Objective: To determine the fatty acid decarboxylation activity of purified OleT enzyme.
Materials:
-
Purified OleT enzyme.
-
Fatty acid substrate (e.g., 1 mM palmitic acid in a suitable buffer).
-
Hydrogen peroxide (H₂O₂).
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Quenching solution (e.g., 2 M HCl).
-
Extraction solvent (ethyl acetate) with internal standard.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, fatty acid substrate, and purified OleT enzyme to a final volume of 500 µL.
-
Initiation: Start the reaction by adding a fresh solution of H₂O₂ to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 30 minutes) with gentle shaking.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Add an equal volume of ethyl acetate (containing internal standard), vortex thoroughly, and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by GC-MS as described in Protocol 4.2 to identify and quantify the resulting terminal olefin.
Conclusion and Future Outlook
The biosynthesis of olefins in microorganisms is a rapidly advancing field with significant potential for the sustainable production of fuels and chemicals. The elucidation of diverse enzymatic pathways—from the complex OleABCD system to the elegant single-enzyme solutions of OleT and UndA/B—provides a rich foundation for metabolic engineering. Current research focuses on overcoming key challenges, including increasing precursor supply from central metabolism, enhancing enzyme catalytic efficiency, and improving microbial tolerance to hydrocarbon products.[19][24] Future success will depend on the integration of systems biology, synthetic biology, and process engineering to develop robust microbial cell factories capable of economically viable olefin production at an industrial scale.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial biosynthesis of medium-chain 1-alkenes by a nonheme iron oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Synthase-Encoding Gene Involved in α-Olefin Biosynthesis in Synechococcus sp. Strain PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microbial Synthesis of Alka(e)nes [frontiersin.org]
- 6. Widespread Head-to-Head Hydrocarbon Biosynthesis in Bacteria and Role of OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Active Multienzyme Assemblies for Long-Chain Olefinic Hydrocarbon Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Active Multienzyme Assemblies for Long-Chain Olefinic Hydrocarbon Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsartor.org [gsartor.org]
- 12. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 13. Decarboxylation of fatty acids to terminal alkenes by cytochrome P450 compound I. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Functional production and biochemical investigation of an integral membrane enzyme for olefin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Metabolic Engineering of Microorganisms for the Production of Higher Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in metabolic engineering of microorganisms for advancing lignocellulose-derived biofuels - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Structure of Olefins: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the fundamental electronic properties of olefins, their characterization through advanced spectroscopic and computational techniques, and their relevance in biological systems and drug discovery.
Introduction
Olefins, or alkenes, are a fundamental class of hydrocarbons characterized by the presence of at least one carbon-carbon double bond. This double bond, a site of high electron density, is the locus of the unique reactivity and electronic properties of these molecules. A thorough understanding of the electronic structure of olefins is paramount for researchers in organic chemistry, materials science, and particularly for professionals in drug development. The electronic characteristics of olefinic moieties within drug molecules can significantly influence their reactivity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive overview of the theoretical underpinnings of olefin electronic structure, the experimental and computational methods used for its elucidation, and its implications in pharmacology and drug design.
Theoretical Framework: Molecular Orbital Theory
The electronic structure of olefins is best described by Molecular Orbital (MO) theory. In this model, the atomic orbitals of the constituent atoms combine to form molecular orbitals that extend over the entire molecule.
In the simplest olefin, ethylene (C₂H₄), the carbon atoms are sp² hybridized. The overlap of sp² hybrid orbitals on each carbon and with the 1s orbitals of the hydrogen atoms forms the σ-bond framework of the molecule. The remaining unhybridized p-orbitals on each carbon atom overlap side-by-side to form a π-bond. This π-bond is composed of a lower-energy bonding molecular orbital (π) and a higher-energy antibonding molecular orbital (π*).
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. In olefins, the HOMO is the π bonding orbital, and the LUMO is the π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.
The Effect of Conjugation
In polyenes, which contain multiple alternating single and double bonds, the p-orbitals of the sp²-hybridized carbons overlap to form an extended π-system. This delocalization of π-electrons over multiple atoms has a profound effect on the electronic structure. As the extent of conjugation increases, the energy of the HOMO increases, the energy of the LUMO decreases, and consequently, the HOMO-LUMO gap becomes smaller. This narrowing of the energy gap is responsible for the characteristic bathochromic (red) shift observed in the UV-Vis spectra of conjugated polyenes.[1]
Quantitative Electronic Properties
The electronic structure of olefins can be quantified by several key parameters, including ionization potential, electron affinity, and UV-Visible absorption maxima. These values provide critical insights into the reactivity and stability of these molecules.
Ionization Potential and Electron Affinity
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. For olefins, this corresponds to the removal of an electron from the HOMO (π-orbital). A lower ionization potential indicates that the molecule is more easily oxidized.
The electron affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. For many simple olefins, the addition of an electron results in an unstable anion, and the electron affinity is negative, meaning energy is required to form the anion.[2]
Table 1: Ionization Potentials of Selected Olefins
| Olefin | Structure | Ionization Potential (eV) | Reference |
| Ethylene | H₂C=CH₂ | 10.51 | [3] |
| Propene | CH₃CH=CH₂ | 9.73 | [4][5][6][7] |
| 1-Butene | CH₃CH₂CH=CH₂ | 9.58 | [8][9] |
| cis-2-Butene | cis-CH₃CH=CHCH₃ | 9.13 | [8][10][11] |
| trans-2-Butene | trans-CH₃CH=CHCH₃ | 9.13 | [8][10][11] |
| Isobutene | (CH₃)₂C=CH₂ | 9.23 | [8] |
| 1,3-Butadiene | H₂C=CHCH=CH₂ | 9.07 | [1][12][13][14][15][16][17] |
| 1,3,5-Hexatriene | H₂C=CHCH=CHCH=CH₂ | 8.3 | [18][19][20] |
Table 2: Electron Affinities of Selected Olefins
| Olefin | Structure | Electron Affinity (eV) | Reference |
| Ethylene | H₂C=CH₂ | -1.55 (Calculated) | |
| 1,3-Butadiene | H₂C=CHCH=CH₂ | -0.62 | [21] |
UV-Visible Absorption
The absorption of ultraviolet or visible light by an olefin promotes an electron from the HOMO to the LUMO (a π → π* transition). The wavelength of maximum absorbance (λmax) is inversely proportional to the HOMO-LUMO energy gap. As conjugation increases, the HOMO-LUMO gap decreases, and λmax shifts to longer wavelengths.
Table 3: UV-Visible Absorption Maxima of Selected Polyenes
| Polyene | Structure | λmax (nm) |
| Ethylene | H₂C=CH₂ | 162 |
| 1,3-Butadiene | H₂C=CHCH=CH₂ | 217 |
| 1,3,5-Hexatriene | H₂C=CHCH=CHCH=CH₂ | 258 |
| 1,3,5,7-Octatetraene | H₂C=CH(CH=CH)₂CH=CH₂ | 290 |
Experimental Characterization Techniques
Several experimental techniques are routinely employed to probe the electronic structure of olefins. Photoelectron spectroscopy and UV-Visible spectroscopy are two of the most powerful methods.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a direct method for measuring the ionization potentials of molecules. In a PES experiment, a sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons. The kinetic energy of the ejected photoelectrons is measured, and from this, the binding energy of the electrons in the molecule can be determined.
Experimental Protocol for Gas-Phase UPS of an Olefin:
-
Sample Introduction: The gaseous olefin sample is introduced into a high-vacuum chamber at a controlled low pressure.
-
Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation, typically a helium discharge lamp (He I, 21.22 eV).
-
Electron Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer (e.g., a hemispherical analyzer) which separates them based on their kinetic energy.
-
Detection: The number of electrons at each kinetic energy is counted using a detector, such as a channeltron.
-
Data Analysis: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. A plot of electron counts versus binding energy constitutes the photoelectron spectrum. The lowest binding energy peak corresponds to the first ionization potential (from the HOMO).
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for studying conjugated π-systems in olefins.
Experimental Protocol for UV-Vis Spectroscopy of a Conjugated Olefin:
-
Sample Preparation: A dilute solution of the olefin is prepared in a solvent that does not absorb in the UV-Vis region of interest (e.g., hexane or ethanol).
-
Reference Measurement: A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.
-
Sample Measurement: The reference cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded.
-
Data Analysis: The absorbance is plotted as a function of wavelength. The wavelength of maximum absorbance (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Computational Chemistry Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure of olefins. DFT calculations can provide accurate predictions of molecular geometries, orbital energies (HOMO and LUMO), ionization potentials, electron affinities, and UV-Vis spectra.
A typical DFT calculation involves:
-
Building the molecular structure: The 3D coordinates of the atoms in the olefin are defined.
-
Geometry optimization: The energy of the molecule is minimized with respect to the positions of the atoms to find the most stable geometry.
-
Frequency calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies.
-
Property calculation: Molecular orbital energies, ionization potential (from the HOMO energy via Koopmans' theorem or as an energy difference between the neutral and cationic species), and electron affinity (from the LUMO energy or as an energy difference between the neutral and anionic species) are calculated.
-
Excited state calculations (e.g., Time-Dependent DFT): These are used to predict the UV-Vis absorption spectrum.
Relevance in Drug Development and Biological Signaling
The electronic structure of olefins plays a crucial role in their application in drug development and their function in biological systems.
Olefins in Drug Synthesis and Design
Olefins are versatile building blocks in the synthesis of complex pharmaceutical compounds.[22][23] The electronic properties of the olefinic bond dictate its reactivity in key synthetic transformations. For example, electron-rich olefins are susceptible to electrophilic attack, while electron-deficient olefins can act as Michael acceptors. In recent years, electron-deficient olefins have also been developed as ligands in transition metal catalysis to facilitate challenging cross-coupling reactions for the synthesis of novel drug candidates.[12][24]
Olefins in Biological Signaling
Certain endogenous lipids containing olefinic moieties can become oxidized or nitrated under conditions of oxidative stress, transforming them into electrophilic species. These electrophilic lipids can then act as signaling molecules by covalently modifying nucleophilic residues (such as cysteine) on proteins. This post-translational modification can alter the protein's function and modulate signaling pathways involved in inflammation and cellular stress responses. Understanding the electronic properties of these electrophilic olefins is key to elucidating their biological targets and downstream effects.
Conclusion
The electronic structure of olefins, governed by the nature of their π-electron systems, is a cornerstone of their chemistry and biological activity. A combination of theoretical models, advanced spectroscopic techniques, and computational methods provides a powerful toolkit for elucidating the electronic properties of these important molecules. For researchers and professionals in drug development, a deep understanding of olefin electronic structure is essential for the rational design of new synthetic methodologies, the development of novel therapeutics, and the interpretation of their mechanisms of action in biological systems.
References
- 1. 1,3-Butadiene [webbook.nist.gov]
- 2. Electron affinity (data page) - Wikipedia [en.wikipedia.org]
- 3. Ethylene [webbook.nist.gov]
- 4. Propene [webbook.nist.gov]
- 5. Propene [webbook.nist.gov]
- 6. Propene [webbook.nist.gov]
- 7. Propylene - Wikipedia [en.wikipedia.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Butene, all isomers | C8H16 | CID 6435908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Butene - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. 1,3-Butadiene (CAS 106-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. researchgate.net [researchgate.net]
- 18. 1,3,5-Hexatriene (CAS 2235-12-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. 1,3,5-Hexatriene, (E)- [webbook.nist.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. mdpi.com [mdpi.com]
- 22. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Olefin Isomerization Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olefin isomerization, the catalytic process of repositioning carbon-carbon double bonds within a molecule, is a fundamental and powerful transformation in organic synthesis. This reaction allows for the conversion of readily available but less valuable terminal olefins into more substituted and often more desirable internal olefins, or vice versa. The ability to control the position and stereochemistry of a double bond is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where specific isomers are often required for biological activity. This technical guide provides a comprehensive overview of the core reaction pathways governing olefin isomerization, including transition-metal-catalyzed, acid-catalyzed, base-catalyzed, and photocatalytic methods. Detailed mechanistic insights, quantitative data, and experimental protocols are presented to serve as a valuable resource for researchers in the field.
Transition-Metal-Catalyzed Olefin Isomerization
Transition metal complexes are the most versatile and widely used catalysts for olefin isomerization, offering high efficiency and selectivity under mild conditions. Two primary mechanisms are generally accepted to be in operation: the metal-hydride addition-elimination pathway and the π-allyl pathway.[1][2][3]
Metal-Hydride Addition-Elimination Pathway
This is the most common mechanism for double bond migration catalyzed by a variety of transition metals, including rhodium, palladium, platinum, nickel, and iron.[4] The catalytic cycle involves the following key steps:
-
Olefin Coordination: The substrate olefin coordinates to a vacant site on the metal-hydride complex.
-
Migratory Insertion: The olefin inserts into the metal-hydride bond, forming a metal-alkyl intermediate. This insertion can be either Markovnikov or anti-Markovnikov, depending on the metal and ligand environment.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the metal center (the β-carbon) is eliminated, reforming a metal-hydride and generating the isomerized olefin.
-
Olefin Dissociation: The newly formed olefin dissociates from the metal complex, regenerating the active catalyst for the next cycle.
The regioselectivity of the isomerization is determined by the direction of the migratory insertion and the relative rates of β-hydride elimination from the different possible β-positions in the metal-alkyl intermediate.
π-Allyl Pathway
The π-allyl mechanism is another important pathway, particularly for catalysts that can readily activate allylic C-H bonds.[1][2] This mechanism typically involves the following steps:
-
Olefin Coordination: The olefin coordinates to the metal center.
-
Allylic C-H Activation: The metal center activates a C-H bond on the carbon atom adjacent to the double bond (the allylic position), leading to the formation of a π-allyl metal hydride intermediate.
-
Reductive Elimination: The hydride ligand adds to the opposite end of the π-allyl system, and the resulting isomerized olefin is released.
This pathway is distinct from the metal-hydride mechanism as it does not involve a metal-alkyl intermediate.
Quantitative Data for Transition-Metal-Catalyzed Isomerization
| Catalyst System | Substrate | Temp (°C) | Time (h) | Yield (%) | Selectivity (Internal:Terminal) | Reference |
| Co(salen) / PhSiH3 | 1-Dodecene | 25 | 1 | >98 | >98:2 | [5] |
| [PdI(μ-Br)(PtBu3)]2 | Allylbenzene | 50 | 0.33 | >99 | >99:1 (E/Z=96:4) | [6] |
| Ni-2 (IPr-derived Ni(I) dimer) | 4-Phenyl-1-butene | 80 | 2 | 83 | 95:5 (E/Z=93:7) | [7] |
| cis-[Mn(dippe)(CO)2(κ²-BH4)] | 1-Octene | RT | 24 | >95 | >98% E-2-octene | [4] |
Acid-Catalyzed Olefin Isomerization
Acid-catalyzed isomerization proceeds through a carbocation intermediate.[8][9] This method is often less selective than transition-metal-catalyzed reactions and can be accompanied by side reactions such as skeletal rearrangements, oligomerization, and cracking, particularly at higher temperatures.
The mechanism involves:
-
Protonation: The alkene double bond is protonated by a Brønsted acid, forming a carbocation at the more substituted carbon (Markovnikov's rule).
-
Hydride/Alkyl Shift (Rearrangement): The initial carbocation can rearrange to a more stable carbocation via a 1,2-hydride or 1,2-alkyl shift.[6]
-
Deprotonation: A proton is eliminated from a carbon atom adjacent to the carbocation center, forming the isomerized alkene.
The final product distribution is often governed by the thermodynamic stability of the possible olefin isomers.
Quantitative Data for Acid-Catalyzed Isomerization
| Catalyst | Substrate | Temp (°C) | Time (h) | Conversion (%) | Product Distribution | Reference |
| Amberlyst 15 | 1-Hexene | 100 | 4 | 95.9 | 2-Hexenes (trans/cis = 3.7) | [10] |
| Sulfated Zirconia | 1-Butene | 150 | - | ~80 | 2-Butenes (trans/cis ~2) | [10] |
| H-ZSM-5 | 1-Pentene | 250 | - | >90 | Isopentenes, cracking products | [10] |
Base-Catalyzed Olefin Isomerization
Base-catalyzed isomerization proceeds via a carbanion intermediate and is particularly effective for olefins with adjacent activating groups (e.g., carbonyl, cyano).[3] Strong bases such as alkoxides, amides, or organolithium reagents are typically employed.
The mechanism involves:
-
Proton Abstraction: A strong base removes a proton from the carbon atom allylic to the double bond, forming a resonance-stabilized allyl carbanion.
-
Protonation: The carbanion is protonated by a proton source (e.g., the conjugate acid of the base or the solvent), which can occur at either end of the allylic system, leading to the isomerized olefin.
The reaction generally leads to the thermodynamically most stable olefin.
Quantitative Data for Base-Catalyzed Isomerization
| Catalyst/Base | Substrate | Temp (°C) | Time (h) | Yield (%) | Product | Reference |
| K-OtBu in DMSO | 1-Octene | 25 | 24 | ~95 | 2-Octenes | [3] |
| Na/K on Al2O3 | 1-Dodecene | 100 | 1 | >98 | Internal Dodecenes | [10] |
| Lithium ethylenediamine | 1,5-Hexadiene | RT | 0.5 | ~100 | 2,4-Hexadiene | [3] |
Photocatalytic Olefin Isomerization
Photocatalytic isomerization offers a unique approach to achieving thermodynamically unfavorable transformations, such as the conversion of a stable E-alkene to the less stable Z-alkene.[2][11] This is typically achieved through energy transfer from a photoexcited catalyst to the olefin.
The general mechanism involves:
-
Photoexcitation: The photocatalyst absorbs light and is promoted to an excited state.
-
Energy Transfer: The excited photocatalyst transfers its energy to the alkene, promoting it to an excited triplet state.
-
Isomerization: In the excited state, the rotational barrier around the C=C bond is significantly lowered, allowing for rapid isomerization.
-
Decay to Ground State: The excited alkene then decays back to the ground state, yielding a mixture of E and Z isomers. The final ratio is determined by the photostationary state, which depends on the absorption spectra and quantum yields of the two isomers.
Quantitative Data for Photocatalytic Isomerization
| Photocatalyst | Substrate | Light Source | Time (h) | Yield (%) | Z:E Ratio | Reference |
| fac-[Ir(ppy)3] | (E)-Ethyl cinnamate | Blue LED | 24 | >95 | 65:35 | [2] |
| (-)-Riboflavin | (E)-Cinnamic acid | 402 nm UV | 12 | >95 | up to 99:1 | [12] |
| 4CzIPN / Co(acac)2 | 1-Phenyl-1-hexene | 450 nm LED | 12 | 85 | 1:15 (internal isomers) |
Experimental Protocols
General Procedure for Cobalt-Catalyzed Radical Olefin Isomerization
The following is a representative procedure for the isomerization of (-)-caryophyllene oxide to (-)-humulene oxide II.[1]
Materials:
-
(-)-Caryophyllene oxide
-
Benzene (anhydrous)
-
Co(salentBu,tBu)Cl
-
Phenylsilane
-
Nitrogen or Argon atmosphere
Procedure:
-
A flame-dried round-bottomed flask equipped with a stir bar is placed under a positive pressure of nitrogen.
-
Benzene (to make a 0.1 M solution) and (-)-caryophyllene oxide (1.0 equiv) are added to the flask.
-
To the stirring solution, Co(salentBu,tBu)Cl (1.0 mol%) is added.
-
The reaction mixture is sparged with argon for 20 minutes.
-
Phenylsilane (1.1 equiv) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Photocatalytic E to Z Isomerization of Cinnamates
This procedure describes the isomerization of (E)-ethyl cinnamate to its (Z)-isomer using an iridium photocatalyst.[2]
Materials:
-
(E)-Ethyl cinnamate
-
fac-[Ir(ppy)3]
-
Acetonitrile (MeCN, anhydrous)
-
Blue LED light source (e.g., 36 W fluorescent bulb)
Procedure:
-
In a vial, (E)-ethyl cinnamate (0.2 mmol) and fac-[Ir(ppy)3] (0.002 mmol, 1 mol%) are dissolved in 2 mL of MeCN.
-
The vial is sealed, and the mixture is stirred under irradiation with a blue light source at room temperature.
-
The reaction progress is monitored by GC-MS.
-
Once the reaction is complete (typically after 24 hours), the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel.
Conclusion
The isomerization of olefins is a cornerstone of modern organic synthesis, enabling the strategic manipulation of molecular architecture. This guide has provided a detailed overview of the primary catalytic pathways, including transition-metal, acid, base, and photocatalytic methods. The presentation of quantitative data in a comparative format, along with representative experimental protocols, is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and innovate within this critical area of chemistry. A thorough understanding of these reaction pathways is essential for the rational design of new catalysts and the development of novel synthetic strategies for the efficient construction of complex molecules.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins [mdpi.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Olefin Functionalization/Isomerization Enables Stereoselective Alkene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. leah4sci.com [leah4sci.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
The Ubiquitous Olefin: A Technical Guide to its Natural Sources and Occurrence
An in-depth exploration for researchers, scientists, and drug development professionals.
Introduction
Olefins, or alkenes, are a fundamental class of hydrocarbons characterized by the presence of at least one carbon-carbon double bond. This structural feature imparts a higher degree of reactivity compared to their saturated counterparts, alkanes, making them crucial building blocks in both biological systems and industrial processes. While synthetically produced olefins form the backbone of the modern petrochemical industry, a diverse array of these compounds is also found throughout the natural world.[1] This technical guide provides a comprehensive overview of the primary natural sources of olefin compounds, their occurrence, and the methodologies employed for their extraction and characterization. This information is of paramount importance for researchers in fields ranging from natural product chemistry and drug discovery to biofuel development.
Natural Sources of Olefin Compounds
Olefins are biosynthesized by a vast range of organisms, from microscopic bacteria to towering conifers. They play critical roles in chemical signaling, defense mechanisms, and as structural components. The primary natural reservoirs of olefin compounds can be categorized as follows:
-
Flora (Plants): The plant kingdom is a prolific source of a diverse array of olefins, primarily in the form of terpenes and their derivatives (terpenoids), which are major components of essential oils.[2][3] Additionally, vegetable oils contain unsaturated fatty acids with one or more double bonds.
-
Fauna (Insects): Many insects utilize olefins as pheromones for communication, including for mating and aggregation.[4][5] These chemical signals are often highly specific and potent.
-
Microorganisms: Bacteria and other microorganisms are capable of producing a variety of olefinic hydrocarbons.[6] The discovery of specific biosynthetic pathways in these organisms has opened avenues for the biotechnological production of biofuels and other valuable chemicals.
-
Fossil Fuels: Crude oil and natural gas are the fossilized remains of ancient organic matter and contain a mixture of hydrocarbons, including alkenes.[7][8] While alkanes are typically more abundant, olefins are present and are also significant products of the refining process.[9][10]
Quantitative Occurrence of Olefin Compounds
The concentration and composition of olefin compounds vary significantly depending on the natural source, geographical location, and environmental conditions. The following tables summarize quantitative data on the occurrence of olefins in various natural sources.
Table 1: Olefin Composition of Selected Essential Oils
| Essential Oil | Major Olefinic Components | Concentration Range (%) |
| Citrus Oils (e.g., Lemon, Orange) | Limonene | 60 - 98[11][12] |
| β-Pinene | 1 - 17[8][13] | |
| γ-Terpinene | 1 - 13[8] | |
| Pine Oil | α-Pinene | 3 - 37[3][9] |
| β-Pinene | 21 - 55[9] | |
| δ-3-Carene | 3 - 6[9] | |
| Rosemary Oil | α-Pinene | 9 - 26 |
| Camphene | 3 - 12 | |
| Limonene | 1.5 - 5 | |
| Eucalyptus Oil | α-Pinene | 1 - 10 |
| Limonene | 1 - 15 | |
| Aromadendrene | up to 10 |
Data compiled from various sources detailing GC-MS analysis of essential oils.
Table 2: Alkene Content in Crude Oil Fractions
| Crude Oil Fraction | Carbon Chain Length | Typical Alkene Content (wt%) |
| Gasoline | C4 - C12 | 5 - 30 |
| Kerosene | C11 - C16 | < 5 |
| Diesel | C15 - C22 | < 5 |
| Heavy Gas Oil | C20 - C70 | Variable, typically low |
Alkene content in raw crude oil is generally low, but significant amounts are produced during the refining processes like fluid catalytic cracking.[9]
Table 3: Microbial Production of Olefins
| Microbial Strain | Olefin Produced | Titer |
| Micrococcus luteus | Long-chain alkenes (C20-C30) | Not specified |
| Escherichia coli (engineered) | Heptene, Nonene | Not specified |
| Saccharomyces cerevisiae (engineered) | Farnesene | >40 g/L |
| Synechococcus sp. PCC 7002 (engineered) | Ethylene | 170 µg/L/h |
Titers are highly dependent on the specific strain, genetic modifications, and fermentation conditions.
Biosynthesis of Olefin Compounds
The natural production of olefins involves intricate enzymatic pathways that vary between different classes of organisms.
Terpene Biosynthesis in Plants
Terpenes, a large and diverse class of olefins, are synthesized in plants via two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are then sequentially condensed to form larger prenyl pyrophosphates, which are the precursors to the vast array of terpene structures.
Caption: Terpene biosynthesis pathways in plants.
Olefin Biosynthesis in Bacteria
A common pathway for long-chain olefin biosynthesis in bacteria is the ole pathway, which involves a head-to-head condensation of two fatty acyl-CoA molecules. This pathway is catalyzed by a set of enzymes encoded by the oleABCD gene cluster.
References
- 1. scitepress.org [scitepress.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bch.ro [bch.ro]
- 13. Extraction of essential oil from lemon and orange peel by Clevenger apparatus: Comparative GC_MS analysis of chemical composition, from Debre Berehan Market town Amahara Region Ethiopia [meddocsonline.org]
An In-depth Technical Guide to the Thermodynamic Stability of Cyclic Olefins
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of cyclic olefins. Key determinants of stability, including ring strain, substitution, and isomerization, are discussed in detail. This document summarizes quantitative thermodynamic data, outlines detailed experimental protocols for the determination of stability, and presents logical frameworks for understanding these complex molecules. The information presented herein is intended to be a valuable resource for researchers and professionals in chemistry and drug development.
Introduction
Cyclic olefins, or cycloalkenes, are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. Their utility in chemical synthesis, particularly in ring-opening metathesis polymerization (ROMP) and as versatile intermediates, is intrinsically linked to their thermodynamic stability. A thorough understanding of the factors governing the stability of these carbocycles is paramount for predicting reaction outcomes, designing novel molecular architectures, and developing new therapeutic agents.
This guide explores the core principles of cyclic olefin stability, focusing on the interplay of ring strain, substitution patterns, and the relative energies of cis and trans isomers. We present a compilation of quantitative data, detailed experimental methodologies for their determination, and conceptual diagrams to illustrate the key relationships governing their thermodynamic behavior.
Fundamental Principles of Cyclic Olefin Stability
The thermodynamic stability of a cyclic olefin is primarily determined by the sum of several contributing factors, with ring strain being the most significant for small to medium-sized rings.
Ring Strain
Ring strain is a type of instability that arises when the bond angles in a cyclic molecule deviate from their ideal values.[1] It is a combination of angle strain, torsional (Pitzer) strain, and transannular strain.[1]
-
Angle Strain (Baeyer Strain): This occurs when the bond angles are forced to deviate from the ideal sp³ (109.5°) or sp² (120°) bond angles.[2] For instance, cyclopropene exhibits significant angle strain due to its 60° internal angles.[2]
-
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Cyclic systems often cannot adopt conformations that minimize these eclipsing interactions.
-
Transannular Strain: This is a result of steric repulsion between atoms across the ring from each other.
The release of ring strain is a primary driving force for many reactions involving cyclic olefins, such as ring-opening metathesis polymerization (ROMP).[3]
Substitution
The degree of substitution on the double bond significantly influences the stability of an alkene. Generally, stability increases with the number of alkyl substituents on the sp² carbons.[2] The stability order is as follows:
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted
This trend is attributed to two main factors:
-
Hyperconjugation: The stabilizing interaction between the σ-bonds of the alkyl groups and the π-orbital of the double bond.[4]
-
Bond Strength: A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons.[4]
Cis-Trans Isomerism
In acyclic alkenes, the trans isomer is generally more stable than the cis isomer due to reduced steric strain between the substituents.[5] However, in cyclic olefins with fewer than eleven ring members, the cis isomer is more stable.[6][7] This is because accommodating a trans double bond in a small or medium-sized ring introduces significant ring strain, forcing the ring into a highly twisted and strained conformation.[8][9] For rings with twelve or more carbons, the trans-cycloalkene becomes more stable than the cis isomer, as the larger ring can more easily accommodate the geometry of the trans double bond.[7][9] trans-Cyclooctene is the smallest trans-cycloalkene that is stable at room temperature.[7]
Bredt's Rule
Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system, unless the rings are large enough.[5][10] The formation of a double bond at a bridgehead would require the p-orbitals to be twisted out of alignment, preventing the formation of a stable π-bond and resulting in a highly strained molecule.[5][11] This rule is a critical consideration when assessing the stability and feasibility of synthesizing polycyclic olefins.[12]
Quantitative Assessment of Thermodynamic Stability
The relative thermodynamic stabilities of cyclic olefins are most commonly quantified by measuring their heats of hydrogenation.
Heats of Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across the double bond of an alkene to form the corresponding alkane. This reaction is exothermic, and the heat released is known as the heat of hydrogenation (ΔH°hydrog).[13][14] The more stable the initial alkene, the less heat is released during hydrogenation.[1][4] Therefore, by comparing the heats of hydrogenation of isomeric alkenes that form the same alkane, their relative stabilities can be determined.[15]
The following tables summarize the heats of hydrogenation for a selection of cyclic olefins.
| Cyclic Olefin | Ring Size | Isomer | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |
| Cyclopropene | 3 | cis | -53.5 | -223.8 |
| Cyclobutene | 4 | cis | -30.7 | -128.4 |
| Cyclopentene | 5 | cis | -26.0 | -108.8 |
| Cyclohexene | 6 | cis | -28.6 | -119.7 |
| Cycloheptene | 7 | cis | -26.5 | -110.9 |
| cis-Cyclooctene | 8 | cis | -23.0 | -96.2[16] |
| trans-Cyclooctene | 8 | trans | -32.2 | -134.7 |
Table 1: Heats of Hydrogenation for Monocyclic Olefins.
| Alkene | Substitution | Isomer | Heat of Hydrogenation (kcal/mol) |
| 1-Hexene | Monosubstituted | - | -29.7 |
| (Z)-2-Hexene | Disubstituted | cis | -28.3 |
| (E)-2-Hexene | Disubstituted | trans | -27.3 |
| 2-Methyl-1-butene | Disubstituted | - | -28.5 |
| 2-Methyl-2-butene | Trisubstituted | - | -26.9 |
Table 2: Comparison of Heats of Hydrogenation for Acyclic C6 Alkenes Demonstrating the Effect of Substitution and Isomerism.[3]
Experimental Protocols
Accurate determination of the thermodynamic stability of cyclic olefins relies on precise experimental measurements. The following sections detail the methodologies for two key experimental techniques.
Determination of Heats of Hydrogenation by Bomb Calorimetry
Objective: To measure the heat of combustion of a cyclic olefin and its corresponding cycloalkane to determine the heat of hydrogenation.
Apparatus:
-
Parr-type oxygen bomb calorimeter
-
High-precision thermometer (0.01 °C resolution)
-
Pellet press
-
Ignition unit
-
Oxygen tank with pressure regulator
-
Analytical balance (±0.1 mg)
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 gram of benzoic acid (a standard for calibration) into a pellet.[10]
-
Place the pellet in the sample holder of the bomb.
-
Attach a 10 cm length of fuse wire to the electrodes, ensuring it is in contact with the pellet.
-
Assemble the bomb, seal it, and slowly charge it with oxygen to a pressure of 25-30 atm.[6]
-
Place the bomb in the calorimeter bucket containing a known volume of water.
-
Allow the system to equilibrate and record the initial temperature for several minutes.
-
Ignite the sample and record the temperature at regular intervals until a stable final temperature is reached.
-
Release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.
-
Repeat the calibration at least twice to determine the heat capacity of the calorimeter.[7]
-
-
Sample Measurement:
-
Repeat the procedure using a known mass (0.7-1.0 g) of the cyclic olefin.
-
Repeat the procedure with the corresponding cycloalkane.
-
-
Calculations:
-
Correct the observed temperature rise for heat exchange with the surroundings.
-
Calculate the heat of combustion for the cyclic olefin and the cycloalkane using the heat capacity of the calorimeter and accounting for the heat of combustion of the fuse wire.
-
The heat of hydrogenation is the difference between the heat of combustion of the cyclic olefin and the heat of combustion of the corresponding cycloalkane.
-
Determination of Isomerization Equilibria by Gas Chromatography
Objective: To determine the equilibrium constant for the isomerization of a cyclic olefin, from which the Gibbs free energy of isomerization can be calculated.
Apparatus:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for separating hydrocarbon isomers (e.g., a polar phase like Carbowax or a liquid crystalline stationary phase).[18][19]
-
Thermostatted reactor
-
Syringe for sample injection
Procedure:
-
Catalyst Preparation: Prepare an appropriate isomerization catalyst (e.g., a supported acid catalyst).
-
Equilibration:
-
Place a known amount of the pure cyclic olefin isomer (e.g., cis-cyclodecene) and the catalyst in a sealed reactor.
-
Heat the reactor in a constant temperature bath to the desired temperature (e.g., 100 °C).[20]
-
Allow the reaction to proceed for a sufficient time to reach equilibrium (this should be determined by analyzing samples at different time points until the isomer ratio is constant).
-
-
GC Analysis:
-
Calculations:
-
The equilibrium constant (Keq) is the ratio of the peak areas of the products to the reactants.
-
The standard Gibbs free energy of isomerization (ΔG°) can be calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Approaches to Stability
In addition to experimental methods, computational chemistry provides powerful tools for predicting the thermodynamic stability of cyclic olefins.
Methods:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the geometries and energies of molecules.[21] Ring strain energies can be estimated using isodesmic or homodesmic reactions.[22]
-
Ab Initio Methods: High-level ab initio methods, such as Gaussian-3 (G3) and G3(MP2), can provide highly accurate enthalpies of formation and hydrogenation.[23][24][25][26] These composite methods often achieve "chemical accuracy" (within 1-2 kcal/mol of experimental values).[25]
These computational approaches are invaluable for screening potential synthetic targets and for gaining a deeper understanding of the factors that contribute to the stability of complex cyclic systems.
Visualizing Concepts and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental workflows discussed in this guide.
References
- 1. scholarli.org [scholarli.org]
- 2. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 3. Heat Of Hydrogenation | bartleby [bartleby.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
- 8. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers [morressier.com]
- 9. biopchem.education [biopchem.education]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 13. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. PS6 [ursula.chem.yale.edu]
- 17. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 18. vurup.sk [vurup.sk]
- 19. benchchem.com [benchchem.com]
- 20. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. datapdf.com [datapdf.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
The Alkenes Alight: A Technical Guide to the Historical Development of Olefin Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Olefins, or alkenes, are fundamental building blocks in the chemical industry, forming the backbone of countless polymers, pharmaceuticals, and fine chemicals. The methods for their synthesis have evolved dramatically over the last century, driven by the pursuit of greater efficiency, selectivity, and functional group tolerance. This technical guide provides a comprehensive overview of the historical development of key olefin synthesis methodologies, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a valuable resource for researchers in the field.
Elimination Reactions: The Genesis of Olefin Synthesis
The earliest methods for olefin synthesis relied on elimination reactions, where a molecule loses two substituents from adjacent carbon atoms to form a double bond. While numerous variations exist, they laid the groundwork for more sophisticated strategies.
Dehydrohalogenation of Alkyl Halides
One of the oldest methods involves the removal of a hydrogen halide from an alkyl halide using a strong base. The regioselectivity of this reaction is governed by Zaitsev's rule, which states that the more substituted, and thus more stable, alkene is the major product.
Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols is another classical method. This reaction proceeds via an E1 or E2 mechanism, depending on the structure of the alcohol. Rearrangements of the intermediate carbocation can sometimes lead to a mixture of products.
The Wittig Reaction and its Progeny: A Revolution in Carbonyl Olefination
The discovery of the Wittig reaction in 1954 by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, marked a paradigm shift in olefin synthesis.[1][2] This reaction allows for the reliable formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide, known as a Wittig reagent.
The Classic Wittig Reaction
The reaction of an aldehyde or ketone with a triphenyl phosphonium ylide provides a versatile route to alkenes.[3] A key feature is the stereochemical outcome, which is dependent on the nature of the ylide. Unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes.[2][4]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Triphenylphosphine (1.2 mmol)
-
Alkyl halide (1.2 mmol)
-
Strong base (e.g., n-butyllithium, 1.1 mmol)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques.
Procedure:
-
Ylide Preparation: In a dry, inert-atmosphere flask, dissolve triphenylphosphine in the anhydrous solvent. Add the alkyl halide and stir the mixture, often with heating, to form the phosphonium salt. After cooling, add the strong base dropwise at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide. The formation of a colored solution often indicates ylide generation.
-
Reaction with Carbonyl: To the ylide solution, add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise at the same low temperature.
-
Reaction Progression and Workup: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired alkene. The primary byproduct, triphenylphosphine oxide, can often be removed through crystallization or chromatography.[5]
Diagram of the Wittig Reaction Mechanism:
Caption: Mechanism of the Wittig reaction, proceeding through a betaine and an oxaphosphetane intermediate.
The Horner-Wadsworth-Emmons (HWE) Reaction
A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphorus ylides.[6] This increased reactivity allows for the olefination of more hindered ketones. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[6] The HWE reaction generally provides excellent selectivity for the E-alkene.[6]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Trialkyl phosphonoacetate (or other stabilized phosphonate) (1.1 mmol)
-
Base (e.g., NaH, KHMDS) (1.1 mmol)
-
Anhydrous solvent (e.g., THF, DME)
-
Standard glassware for inert atmosphere techniques.
Procedure:
-
Carbanion Formation: In a dry, inert-atmosphere flask, suspend the base (e.g., NaH) in the anhydrous solvent. Add the phosphonate dropwise at 0 °C and stir the mixture for 30-60 minutes to allow for the complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
The Schlosser Modification
To overcome the limitation of the traditional Wittig reaction which predominantly forms Z-alkenes from unstabilized ylides, the Schlosser modification was developed. This procedure allows for the selective synthesis of E-alkenes by using an excess of a lithium salt and a second equivalent of strong base at low temperatures to equilibrate the intermediate betaine to the more stable threo form, which then eliminates to give the E-alkene.[4]
Olefin Metathesis: A Dance of Double Bonds
Olefin metathesis, a reaction that involves the redistribution of alkene fragments, has become an indispensable tool in modern organic synthesis. The development of well-defined, functional group-tolerant catalysts by Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, for which they were awarded the 2005 Nobel Prize in Chemistry, propelled this field forward.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic olefins from acyclic dienes. It has found widespread application in the synthesis of natural products and other complex molecules. The reaction is driven by the entropically favorable release of a small volatile olefin, typically ethylene.
Materials:
-
Diene substrate (1.0 mmol)
-
Grubbs catalyst (1st or 2nd generation, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve the diene substrate in the degassed solvent.
-
Catalyst Addition: Add the Grubbs catalyst to the solution. The reaction is often run at room temperature or with gentle heating.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, the reaction can be quenched by the addition of a reagent like ethyl vinyl ether.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to remove the ruthenium-containing byproducts.
General Experimental Workflow for Catalytic Olefin Synthesis:
Caption: A generalized experimental workflow for catalytic olefin synthesis.
Ziegler-Natta Polymerization: Building Macromolecules
In the 1950s, Karl Ziegler and Giulio Natta developed a class of catalysts, now known as Ziegler-Natta catalysts, for the polymerization of olefins.[7] This discovery revolutionized the polymer industry and earned them the Nobel Prize in Chemistry in 1963.[7] These catalysts, typically based on titanium compounds and organoaluminum co-catalysts, allow for the production of linear and stereoregular polymers like high-density polyethylene (HDPE) and isotactic polypropylene.[7][8]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous hexane or other inert solvent
-
High-purity ethylene gas
-
A pressure reactor equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
Catalyst Preparation: In a dry, inert-atmosphere glovebox or Schlenk line, the Ziegler-Natta catalyst is prepared by reacting TiCl₄ with a solution of triethylaluminum in hexane. The molar ratio of Al/Ti is a critical parameter.[9]
-
Polymerization: The catalyst slurry is transferred to the pressure reactor containing anhydrous hexane. The reactor is sealed, and ethylene gas is introduced to the desired pressure. The polymerization is typically carried out at a controlled temperature (e.g., 50-80°C) with vigorous stirring.
-
Termination and Workup: After the desired reaction time, the ethylene feed is stopped, and the polymerization is quenched by adding an alcohol (e.g., isopropanol).
-
Polymer Isolation: The polymer is collected by filtration, washed with alcohol and then water to remove catalyst residues, and dried under vacuum.
Diagram of Ziegler-Natta Polymerization Mechanism:
Caption: Simplified mechanism of Ziegler-Natta polymerization showing initiation and propagation steps.
Hydrovinylation: Addition of a Vinyl Group
Hydrovinylation is an atom-economical reaction that involves the addition of a hydrogen and a vinyl group across a double bond. Asymmetric hydrovinylation, in particular, has emerged as a powerful tool for the synthesis of chiral molecules.
Materials:
-
Styrene (1.0 mmol)
-
Ethylene gas
-
Nickel precatalyst (e.g., [(allyl)NiBr]₂)
-
Chiral phosphine ligand
-
Activator/co-catalyst (e.g., a silver salt or a Lewis acid)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Schlenk tube or similar pressure vessel.
Procedure:
-
Catalyst Activation: In a dry, inert-atmosphere glovebox, the nickel precatalyst, chiral ligand, and activator are combined in the reaction vessel with the solvent.
-
Substrate Addition: The styrene substrate is added to the activated catalyst solution.
-
Reaction: The vessel is charged with ethylene gas to the desired pressure, and the reaction is stirred at a controlled, often low, temperature.
-
Workup and Purification: Upon completion, the reaction is carefully vented and quenched. The product is isolated by extraction and purified by column chromatography.
Industrial Processes: Large-Scale Olefin Production
While the aforementioned methods are invaluable in a laboratory setting, the bulk of the world's light olefins (ethylene and propylene) are produced through large-scale industrial processes.
Steam and Catalytic Cracking
Steam cracking is a non-catalytic process that uses high temperatures (around 850°C) and steam to break down saturated hydrocarbons like ethane, propane, and naphtha into smaller, unsaturated hydrocarbons.[10][11] Catalytic cracking employs a catalyst, typically a zeolite, to achieve the same outcome at lower temperatures and with greater selectivity towards desired products.[12]
Diagram of the Free Radical Mechanism of Steam Cracking:
Caption: A simplified representation of the free-radical mechanism of alkane cracking.
Fischer-Tropsch Synthesis
The Fischer-Tropsch (F-T) process converts a mixture of carbon monoxide and hydrogen, known as syngas, into a range of hydrocarbons, including olefins.[13] The product distribution is highly dependent on the catalyst (typically iron or cobalt-based) and reaction conditions.[14][15]
Diagram of the Fischer-Tropsch Mechanism (Carbide Pathway):
Caption: A simplified schematic of the carbide mechanism in Fischer-Tropsch synthesis.
Methanol-to-Olefins (MTO)
The Methanol-to-Olefins (MTO) process provides a route to light olefins from methanol, which can be derived from natural gas, coal, or biomass. The reaction is typically catalyzed by zeolites or silicoaluminophosphates (SAPOs), such as SAPO-34.[16][17] The mechanism is thought to involve a "hydrocarbon pool" of cyclic organic species that act as co-catalysts.
Diagram of the Hydrocarbon Pool Mechanism in MTO:
Caption: The dual-cycle hydrocarbon pool mechanism for the MTO reaction.
Quantitative Data Summary
The following tables provide a comparative summary of quantitative data for various olefin synthesis methods. It is important to note that yields and selectivities are highly dependent on the specific substrates, catalysts, and reaction conditions.
Table 1: Comparison of Olefin Synthesis Methods
| Method | Typical Yield (%) | Key Selectivity | Advantages | Disadvantages |
| Wittig Reaction | 50-90 | Z or E depending on ylide | Broad substrate scope, predictable stereochemistry | Stoichiometric phosphine oxide byproduct |
| HWE Reaction | 70-95 | High E-selectivity | Water-soluble byproduct, reacts with hindered ketones | Requires phosphonate synthesis |
| Olefin Metathesis (RCM) | 60-95 | Ring size dependent | Excellent for macrocycles, functional group tolerant | Expensive catalyst, requires inert atmosphere |
| Ziegler-Natta | High (polymer) | Stereoregularity (isotactic, syndiotactic) | High molecular weight polymers | Sensitive to impurities, catalyst preparation |
| Hydrovinylation | 60-90 | Regio- and enantioselectivity | Atom economical, asymmetric synthesis | Limited substrate scope, requires gaseous olefin |
| Steam Cracking | Variable | C₂/C₃ ratio | Uses inexpensive feedstocks | High energy consumption, complex product mixture |
| Fischer-Tropsch | Variable | Light olefin selectivity | Utilizes syngas from various sources | Broad product distribution, catalyst deactivation |
| MTO | High olefin selectivity | C₂/C₃ ratio | Non-petroleum feedstock | Catalyst deactivation by coking |
Table 2: E/Z Selectivity in Wittig and Horner-Wadsworth-Emmons Reactions
| Reaction | Ylide/Phosphonate Type | Typical E:Z Ratio | Conditions Favoring E-selectivity | Conditions Favoring Z-selectivity |
| Wittig | Unstabilized (R=alkyl) | 10:90 to 40:60 | Schlosser modification | Salt-free conditions |
| Wittig | Stabilized (R=EWG) | >90:10 | Standard conditions | |
| HWE | Standard phosphonates | >95:5 | Higher temperatures, Li⁺ salts | |
| Still-Gennari (HWE) | Trifluoroethyl phosphonates | <5:95 | KHMDS, 18-crown-6 |
Table 3: Product Distribution in Industrial Olefin Synthesis
| Process | Feedstock | Key Products and Typical Yields (%) |
| Steam Cracking | Naphtha | Ethylene (25-35), Propylene (14-18), Butadiene (4-6), BTX (5-10)[18] |
| Fischer-Tropsch (Fe catalyst) | Syngas (H₂/CO) | C₂-C₄ Olefins (up to 45), Methane, Higher hydrocarbons, Oxygenates[19] |
| MTO (SAPO-34) | Methanol | Ethylene + Propylene (>80) |
Conclusion
The historical development of olefin synthesis has been a journey of remarkable innovation, from the early elimination reactions to the highly sophisticated catalytic methods of today. Each method offers a unique set of advantages and disadvantages, making the choice of synthetic route highly dependent on the target molecule and desired scale of production. For researchers, a deep understanding of these methods, their mechanisms, and their practical considerations is essential for the successful design and execution of synthetic strategies in drug discovery and materials science. This guide serves as a foundational resource to aid in this endeavor, providing both the historical context and the practical details necessary for the modern chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. CH361: Experimental Chemistry I [sites.science.oregonstate.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. chemguide.uk [chemguide.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. sathyabama.ac.in [sathyabama.ac.in]
- 14. Fischer–Tropsch Synthesis for Light Olefins from Syngas: A Review of Catalyst Development [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A review of methanol-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA05195A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Grubbs Catalyst in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for employing Grubbs catalysts in olefin metathesis reactions, a cornerstone of modern organic synthesis. The information is tailored for researchers in academia and industry, with a focus on practical application and data presentation for ease of use in a laboratory setting.
Introduction to Olefin Metathesis and Grubbs Catalysts
Olefin metathesis is a powerful catalytic reaction that enables the formation of new carbon-carbon double bonds by rearranging the constituent parts of reactant alkenes.[1][2] This transformation has become an indispensable tool in the synthesis of complex molecules, polymers, and pharmaceuticals due to its high efficiency and functional group tolerance.[1] The development of well-defined ruthenium-based catalysts by Robert H. Grubbs, for which he was a co-recipient of the 2005 Nobel Prize in Chemistry, has been pivotal to the widespread adoption of this methodology.[1]
Grubbs catalysts are known for their remarkable stability in the presence of air and moisture (as solids) and their compatibility with a wide array of functional groups, making them highly versatile for various synthetic applications.[3] They are particularly effective in Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[4]
Catalyst Selection
The choice of the appropriate Grubbs catalyst is critical for the success of an olefin metathesis reaction and depends on the specific transformation and the steric and electronic nature of the substrates.
-
First-Generation Grubbs Catalyst (G-I): This catalyst is effective for a range of metathesis reactions, particularly for the synthesis of di- and tri-substituted olefins.
-
Second-Generation Grubbs Catalyst (G-II): Featuring an N-heterocyclic carbene (NHC) ligand, G-II exhibits significantly higher catalytic activity and is generally the catalyst of choice for more challenging transformations, including the synthesis of tetrasubstituted olefins and reactions with electron-deficient substrates.[5]
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts possess a chelating isopropoxybenzylidene ligand, which imparts increased stability and allows for easier removal of the catalyst from the reaction mixture.[3] They are often preferred for their high stability and activity. For general metathesis reactions, the Hoveyda-Grubbs second-generation catalyst is a common starting point.[4] For sterically demanding substrates, specialized catalysts with modified ligands may be necessary to achieve high yields.[4][6]
General Considerations for Olefin Metathesis Reactions
Solvents: The choice of solvent can influence the rate of catalyst initiation and overall reaction efficiency.[7] Preferred solvents are typically non-polar and weakly coordinating, such as dichloromethane (DCM), dichloroethane (DCE), toluene, and benzene.[6] Ethers like tetrahydrofuran (THF) can also be used.[8] It is highly recommended to use degassed solvents to prevent catalyst deactivation, especially when the catalyst is in solution.[4]
Temperature: Most Grubbs catalysts initiate at or near room temperature, typically between 20-40°C.[6] In some cases, particularly with less reactive substrates, gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion. However, prolonged heating at high temperatures can lead to catalyst decomposition and the formation of ruthenium hydride species that can cause unwanted olefin isomerization.[3]
Atmosphere: While Grubbs catalysts are relatively air-tolerant in their solid form, it is best practice to perform metathesis reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent slow decomposition of the catalyst in solution.[1][9] This is typically achieved using standard Schlenk line techniques or in a glovebox.[1][10]
Ethene Removal: In many metathesis reactions, such as RCM and CM of terminal olefins, ethene is generated as a byproduct.[6] As a gaseous product, its removal can help drive the reaction equilibrium towards the desired product.[6] This can be facilitated by gently bubbling an inert gas through the reaction mixture or by performing the reaction under a slight vacuum.[6]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical experimental conditions for the Ring-Closing Metathesis (RCM) of diethyl diallylmalonate, a common benchmark substrate.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | Grubbs II | 1-5 | Dichloromethane | 0.05 - 0.1 | 25 (Room Temp) | 1 - 2 | >95 | [11] |
| Diethyl diallylmalonate | Hoveyda-Grubbs II | 1 | Benzene-d6 | 0.1 | 25 (Room Temp) | <1 | >95 | [12] |
| Diethyl diallylmalonate | Grubbs I | 4.8 | Dichloromethane | 0.04 | 25 (Room Temp) | 1 | >95 | [11] |
Experimental Protocols
General Workflow for Olefin Metathesis
The following diagram illustrates the general experimental workflow for a typical olefin metathesis reaction.
Detailed Protocol for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol is adapted from literature procedures for the RCM of diethyl diallylmalonate using a second-generation Grubbs catalyst.[11]
Materials:
-
Diethyl diallylmalonate
-
Grubbs Second-Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Silica gel for filtration/chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup:
-
Dry the reaction flask and stir bar in an oven and allow to cool under a stream of inert gas (argon or nitrogen).[11]
-
Under an inert atmosphere, add diethyl diallylmalonate (1 equivalent) to the reaction flask.
-
Add anhydrous, degassed DCM via cannula or syringe to achieve the desired concentration (e.g., 0.1 M).[12] Stir the solution.
-
-
Catalyst Addition:
-
In a separate vial, weigh the Grubbs second-generation catalyst (1-5 mol%).
-
Add the solid catalyst to the stirring solution of the diene. A color change is typically observed upon addition of the catalyst.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.[11]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is often complete within 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction can be opened to the air.
-
To remove the majority of the ruthenium byproducts, the reaction mixture can be filtered through a short plug of silica gel, eluting with a suitable solvent.[11]
-
For more complete removal of ruthenium, see the purification protocols below.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
If necessary, further purify the crude product by flash column chromatography on silica gel.
-
Protocol for Removal of Ruthenium Byproducts
The removal of colored ruthenium byproducts is often necessary, especially in pharmaceutical applications. Several methods have been developed for this purpose.
Method A: Triphenylphosphine Oxide or DMSO Treatment
-
After the metathesis reaction is complete, add dimethyl sulfoxide (DMSO) (50 equivalents relative to the catalyst) to the crude reaction mixture.
-
Stir the mixture at room temperature for at least 12 hours.
-
Add silica gel (approximately 4 g per 0.01 mmol of catalyst) to the mixture and continue stirring for a short period.
-
Filter the mixture through a pad of silica gel and wash with an appropriate solvent.
-
Concentrate the filtrate and proceed with further purification if needed. This method can reduce ruthenium levels to below 10 ppm.
Method B: Isocyanide Scavenger [13]
-
At the end of the metathesis reaction, add a solution of a polar isocyanide scavenger to the reaction mixture.
-
Stir the mixture for approximately 30 minutes at room temperature.
-
The polar ruthenium-isocyanide complex can then be readily removed by filtration through a short plug of silica gel.[13]
Safety Precautions
-
Grubbs catalysts, while relatively stable, should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The use of an inert atmosphere is recommended for the reaction setup to ensure catalyst longevity and reaction efficiency.[1][9]
-
Solvents such as dichloromethane are volatile and potentially hazardous; handle them with care in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cross Metathesis [organic-chemistry.org]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. React App [pmc.umicore.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental setup and protocols for the polymerization of ethylene, a fundamental process in the production of polyethylene. The methodologies detailed below are based on established laboratory and industrial practices, offering a foundational guide for research and development in polymer chemistry.
Introduction
Ethylene polymerization is an addition reaction where ethylene monomers (CH₂=CH₂) link to form a long polymer chain, polyethylene (-[CH₂-CH₂]n-).[1][2] The properties of the resulting polyethylene, such as density, molecular weight, and branching, are highly dependent on the chosen catalyst system and reaction conditions.[1] This document will cover various catalytic systems and polymerization techniques.
Key Catalyst Systems
Several classes of catalysts are employed for ethylene polymerization, each yielding polyethylene with distinct characteristics.
-
Ziegler-Natta Catalysts: Typically based on titanium compounds combined with organoaluminum co-catalysts (e.g., TiCl₄ + (C₂H₅)₃Al), these are widely used for producing high-density polyethylene (HDPE).[3][4]
-
Phillips Catalysts: These are chromium-based catalysts, often chromium oxide supported on silica gel (Cr/SiO₂), and are also used extensively for HDPE production.[4][5]
-
Metallocene Catalysts: These are single-site catalysts that offer excellent control over the polymer structure, leading to polyethylenes with narrow molecular weight distributions.[6][7]
-
Late Transition Metal Catalysts: Newer catalyst systems, for example, based on nickel, are being explored for producing specialized polyethylene grades.[4]
Experimental Setups and Protocols
The polymerization of ethylene can be carried out in different phases, including slurry, gas, and solution phases. The choice of the process depends on the desired polymer properties and the catalyst system used.
Slurry-Phase Ethylene Polymerization
In this common laboratory-scale method, the polymerization occurs in a liquid diluent in which the polymer is insoluble.
Experimental Workflow for Slurry-Phase Polymerization:
Caption: Workflow for a typical slurry-phase ethylene polymerization experiment.
Detailed Protocol for Slurry-Phase Polymerization:
-
Catalyst Preparation (Phillips-type catalyst example):
-
Impregnate high-surface-area silica gel with a chromium precursor solution (e.g., chromium(III) nitrate in deionized water) to achieve a desired chromium loading (typically 0.5-1 wt% Cr).[5]
-
Stir the slurry for several hours to ensure uniform impregnation.[5]
-
Dry the impregnated silica in a vacuum oven at 100-120 °C overnight.[5]
-
Activate the catalyst by calcination in a tube furnace under a flow of dry air or oxygen at elevated temperatures.[5]
-
Cool the activated catalyst to room temperature under an inert gas (nitrogen or argon) and store it under an inert atmosphere.[5]
-
-
Reactor Setup:
-
Polymerization:
-
Under an inert atmosphere, introduce a desired amount of anhydrous solvent (e.g., toluene) into the reactor.[5][10]
-
If required by the catalyst system, add a co-catalyst or scavenger to the solvent and stir.[5]
-
Disperse the activated catalyst in a small amount of the solvent to create a slurry and inject it into the reactor.[5]
-
Pressurize the reactor with ethylene to the desired pressure.[5]
-
Heat the reactor to the target temperature while stirring vigorously to ensure good mass transfer.[5]
-
Maintain a constant ethylene pressure and temperature throughout the polymerization. Monitor ethylene consumption to track the reaction progress.[5]
-
-
Product Isolation:
-
After the desired reaction time, stop the ethylene flow and vent the reactor.[5]
-
Cool the reactor to room temperature.[5]
-
Quench the reaction by adding a small amount of acidified methanol or isopropanol to deactivate the catalyst.[5]
-
Filter the resulting polyethylene powder.[5]
-
Wash the polymer with methanol and then with water to remove catalyst residues.[5]
-
Dry the polyethylene in a vacuum oven at 60-80 °C until a constant weight is achieved.[5]
-
Gas-Phase Ethylene Polymerization
In this method, gaseous ethylene is brought into contact with a solid catalyst bed.
Experimental Workflow for Gas-Phase Polymerization:
Caption: Workflow for a typical gas-phase ethylene polymerization experiment.
Detailed Protocol for Gas-Phase Polymerization:
-
Catalyst Preparation: A supported catalyst, often a metallocene or Ziegler-Natta catalyst on a carrier like silica, is typically used.[11]
-
Reactor Setup: A fluidized bed reactor is commonly employed. The reactor is purged with an inert gas.[11]
-
Polymerization:
-
The solid catalyst is introduced into the reactor to form a bed.
-
A stream of gaseous ethylene is passed through the catalyst bed. The flow rate, temperature, and pressure are carefully controlled.[11]
-
The polymerization reaction occurs on the surface of the catalyst particles.
-
-
Product Isolation:
-
The resulting polyethylene powder is continuously or periodically removed from the reactor.
-
The powder is degassed to remove any unreacted ethylene.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for different ethylene polymerization processes.
Table 1: Conditions for Low-Density Polyethylene (LDPE) Production (Free Radical Polymerization)
| Parameter | Value | Reference |
| Pressure | 1000–3500 bar | [3][7] |
| Temperature | 200–350 °C | [1][7] |
| Initiator | Trace amounts of oxygen or peroxides | [1][3][12] |
Table 2: Conditions for High-Density Polyethylene (HDPE) Production (Catalytic Polymerization)
| Parameter | Ziegler-Natta Catalyst | Phillips Catalyst | Reference |
| Pressure | 6–7 atmospheres | 30–40 bar | [3][7] |
| Temperature | 50–100 °C | 70–100 °C | [7] |
| Catalyst System | TiCl₄ + (C₂H₅)₃Al | CrO₃ on Silica | [3][7] |
Table 3: Example Conditions for Slurry-Phase Polymerization with a Metallocene Catalyst
| Parameter | Value | Reference |
| Reactor | 1.6 L stainless steel | [8][9] |
| Temperature | 60–80 °C | [8] |
| Ethylene Partial Pressure | 5–15 bar | [8] |
Table 4: Example Conditions for Coordinative Chain Transfer Polymerization (CCTP)
| Parameter | Value | Reference |
| Ethylene Pressure | 1.5 bara | [10] |
| Temperature | 70 °C | [10] |
| Catalyst | Zirconium-based complex | [10] |
| Chain Transfer Agent | Triethylaluminum (TEAl) | [10] |
| Solvent | Toluene | [10] |
Signaling Pathways in Ethylene Polymerization
The mechanism of ethylene polymerization can be depicted as a chain reaction involving initiation, propagation, and termination steps.
Free Radical Polymerization Mechanism:
Caption: Simplified mechanism of free radical ethylene polymerization.
This process is initiated by a free radical, which attacks the double bond of an ethylene monomer.[2][12] The resulting radical then adds to another ethylene molecule, propagating the polymer chain.[2][12] The chain growth is terminated when two radicals combine.[2][12]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Highly Controlled and Efficient Polymerization of Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of Olefin Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various techniques used in the purification of olefin isomers. The choice of method depends on factors such as the scale of the separation, the physical properties of the isomers (e.g., boiling point, solid/liquid state), and the desired purity.
Reactive Extractive Distillation
Application: This technique is particularly effective for separating close-boiling olefin isomers on a large scale by enhancing the relative volatility through reversible complexation with a metal salt.
Principle: A separating agent containing a metal salt (e.g., silver nitrate) is introduced into the distillation column. This agent selectively forms a weak complex with one of the olefin isomers, increasing its boiling point and facilitating separation from the non-complexing isomer.
Experimental Protocol:
Objective: To separate 1-hexene from a mixture containing 2-methyl-1-pentene using reactive extractive distillation with a silver nitrate/ethylene glycol solvent system.[1]
Materials:
-
Mixture of 1-hexene and 2-methyl-1-pentene
-
Ethylene glycol (solvent)
-
Silver nitrate (AgNO₃) (complexing agent)
-
n-Hexane (optional, for dilution)
-
Distillation column (e.g., packed or tray column)
-
Heating mantle and temperature controller
-
Condenser and reflux splitter
-
Collection flasks
-
Gas chromatograph (GC) for analysis
Procedure:
-
Solvent Preparation: Prepare a 3 M solution of silver nitrate in ethylene glycol. Ensure complete dissolution.
-
Column Setup: Assemble the distillation apparatus. The column should be packed with a suitable material (e.g., Raschig rings or structured packing) to provide a large surface area for vapor-liquid contact.
-
Feed Introduction: The olefin isomer mixture is fed into the middle of the distillation column.
-
Solvent Introduction: The silver nitrate/ethylene glycol solvent is introduced at a stage above the feed point.
-
Distillation Conditions:
-
Operate the column at a reduced pressure (e.g., 1 bar) to enhance solvent selectivity.[1]
-
Maintain a suitable solvent-to-feed ratio and reflux ratio to optimize separation. A higher ratio generally improves purity but may increase energy consumption.[1]
-
The reboiler provides the necessary heat for vaporization, while the condenser liquefies the overhead vapor.
-
-
Fraction Collection: The more volatile isomer (in this case, 2-methyl-1-pentene, which complexes less strongly with silver) is collected as the overhead product (distillate). The less volatile isomer complexed with the solvent (1-hexene) is collected from the bottom of the column (bottoms).
-
Solvent Recovery: The bottom product, containing the desired isomer and the solvent, is sent to a solvent recovery column where the isomer is separated from the non-volatile solvent. The recovered solvent can be recycled.
-
Analysis: Analyze the composition of the feed, distillate, and bottoms using gas chromatography to determine the purity of the separated isomers.
Quantitative Data:
| Parameter | Without AgNO₃ | With 3 M AgNO₃ in Ethylene Glycol | Reference |
| Solvent Selectivity (1-hexene/2-methyl-1-pentene) | 0.9 | ~1.8 | [1] |
| Minimum Trays for Separation | >250 | <100 | [1] |
Logical Relationship Diagram:
Caption: Workflow for Reactive Extractive Distillation.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a powerful technique for the analytical and preparative separation of E/Z (cis/trans) isomers, especially for heat-sensitive or non-volatile compounds.
Principle: Isomers are separated based on their differential partitioning between a stationary phase and a mobile phase. The choice of stationary phase and mobile phase composition is critical for achieving good resolution.
Experimental Protocol:
Objective: To separate the E and Z isomers of an olefinic compound using reversed-phase HPLC.[2][3]
Materials:
-
Mixture of olefin E/Z isomers
-
HPLC-grade solvents (e.g., methanol, water, 1-octene)
-
Phosphoric acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Dissolve the olefin isomer mixture in a suitable solvent, compatible with the mobile phase, to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio. For example, a mobile phase could consist of methanol, water, phosphoric acid, and an alkene additive.[2][3] Degas the mobile phase before use.
-
HPLC System Setup:
-
Install the C18 column in the column oven.
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Injection and Elution:
-
Inject a specific volume of the prepared sample onto the column.
-
Run the separation using an isocratic or gradient elution profile.
-
-
Detection: Monitor the column effluent using a UV-Vis detector at a wavelength where the isomers exhibit strong absorbance.
-
Data Analysis: Record the chromatogram. The retention times of the peaks correspond to the different isomers. The peak areas can be used for quantification.
Quantitative Data:
| Compound | Stationary Phase | Mobile Phase | Result | Reference |
| Acidic Olefinic Isomers | C18 | Methanol, Water, Phosphoric Acid, 1-Octene | Enhanced separation of cis/trans isomers | [2] |
| Piperine Isomers | Chiral Stationary Phase | Isocratic mobile phase | Resolution of E/Z isomers within 25 minutes | [4] |
Experimental Workflow Diagram:
Caption: HPLC Experimental Workflow.
Silver Nitrate Impregnated Silica Gel Chromatography
Application: A classic and effective method for the separation of cis and trans isomers of unsaturated compounds based on the principle of argentation chromatography.[5]
Principle: Silver ions immobilized on silica gel form reversible π-complexes with the double bonds of the olefins. The stability of these complexes differs between isomers (cis isomers generally form stronger complexes), leading to differential retention on the column.[5]
Experimental Protocol:
Objective: To separate cis and trans olefin isomers using a silver nitrate-impregnated silica gel column.[6]
Materials:
-
Silica gel (for column chromatography)
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Oven
-
Chromatography column
-
Mixture of olefin cis/trans isomers
-
Non-polar eluent (e.g., hexane, diethyl ether, or mixtures thereof)
-
Collection tubes
-
TLC plates (optional, for monitoring)
Procedure:
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate in a minimal amount of distilled water.
-
Add the silica gel to the silver nitrate solution to form a slurry. The typical loading is 10-20% AgNO₃ by weight.
-
Thoroughly mix the slurry and then activate it by heating in an oven at 110-120 °C for several hours to remove the water. The activated material should be a free-flowing powder.
-
Protect the prepared AgNO₃-silica gel from light to prevent the reduction of silver ions.[6]
-
-
Column Packing:
-
Pack a chromatography column with the prepared AgNO₃-silica gel using a slurry packing method with the initial eluent.
-
-
Sample Loading:
-
Dissolve the olefin isomer mixture in a small amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a non-polar solvent system. The polarity of the eluent can be gradually increased to facilitate the elution of the more strongly retained isomer.
-
Avoid using polar protic solvents like methanol or water, as they can dissolve the silver nitrate.[6]
-
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., TLC, GC, or NMR) to identify the fractions containing the purified isomers. The trans-isomer, forming a weaker complex, will typically elute first.
Quantitative Data:
| Compound | Stationary Phase | Eluent | Result | Reference |
| Linolenic Acid Isomers | 20g Silica Gel + 2g AgNO₃ | 8% Acetone in Petroleum Ether | Purity increased from 8.7% to 95.9% | |
| Unsaturated Terpenoid Lactones | AgNO₃-impregnated silica gel | Hexane:Acetone (95:5 v/v) | Separation of isomers | [5] |
Logical Relationship Diagram:
Caption: Silver Nitrate Chromatography Workflow.
Z-Selective Ethenolysis
Application: A chemical purification method to obtain pure E-olefins from an E/Z mixture by selectively reacting the Z-isomer.
Principle: A specific metathesis catalyst (e.g., a ruthenium or molybdenum complex) preferentially reacts with the Z-isomer in the presence of ethylene gas (ethenolysis). The Z-isomer is converted into smaller, more volatile terminal olefins, which can be easily separated from the unreacted E-isomer.[7][8]
Experimental Protocol:
Objective: To enrich the E-isomer from an E/Z mixture of a functionalized internal olefin using a ruthenium-based catalyst.[7]
Materials:
-
E/Z mixture of the olefin
-
Ruthenium metathesis catalyst (e.g., Hoveyda-Grubbs 2nd generation catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethylene gas
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer
-
Apparatus for purification (e.g., distillation or column chromatography)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the E/Z olefin mixture in the anhydrous solvent.
-
Add the ruthenium catalyst (typically 1-5 mol%).
-
-
Ethenolysis Reaction:
-
Purge the reaction vessel with ethylene gas and maintain a positive pressure of ethylene (e.g., 1-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC or ¹H NMR to determine the E/Z ratio.
-
-
Reaction Quench: Once the desired E/Z ratio is achieved, quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the remaining E-olefin by either distillation (to remove the smaller terminal olefin byproducts) or flash column chromatography.
-
Quantitative Data:
| Substrate (Initial %E) | Catalyst (mol%) | Ethylene Pressure (atm) | Time (h) | Final %E | Reference |
| Functionalized Olefin (79-82%) | 5 | 5 | Varies | >95% | [7] |
Experimental Workflow Diagram:
Caption: Z-Selective Ethenolysis Workflow.
Adsorption by Zeolites
Application: Separation of olefin isomers, particularly linear from branched olefins, based on molecular sieving and selective adsorption onto porous materials.
Principle: Zeolites are crystalline aluminosilicates with well-defined pore structures. Separation occurs based on either size exclusion (molecular sieving) where one isomer can enter the pores while the other cannot, or preferential adsorption due to stronger interactions (e.g., π-complexation with cations within the zeolite framework) of one isomer with the zeolite surface.[9][10]
Experimental Protocol:
Objective: To selectively adsorb linear α-olefins from a binary liquid-phase mixture with their corresponding n-paraffins using a 5A zeolite.[9]
Materials:
-
Olefin/paraffin mixture (e.g., 1-hexene/n-hexane)
-
5A zeolite adsorbent
-
Batch adsorption vessel
-
Shaker or stirrer
-
Centrifuge or filter to separate the adsorbent
-
GC for concentration analysis
Procedure:
-
Adsorbent Activation: Activate the 5A zeolite by heating it under vacuum or a flow of inert gas to remove any adsorbed water or other volatile compounds.
-
Adsorption:
-
Place a known mass of the activated zeolite into the adsorption vessel.
-
Add a known volume and concentration of the olefin/paraffin mixture.
-
Seal the vessel and agitate it at a constant temperature for a sufficient time to reach equilibrium.
-
-
Separation:
-
Separate the zeolite from the liquid phase by centrifugation or filtration.
-
-
Analysis:
-
Analyze the concentration of the olefin and paraffin in the remaining liquid phase using GC.
-
The amount of each component adsorbed can be calculated by mass balance.
-
-
Desorption (Regeneration): The adsorbed olefins can be recovered, and the zeolite regenerated, by increasing the temperature or decreasing the pressure (temperature/pressure swing adsorption).
Quantitative Data:
| Adsorbent | Mixture | Selectivity | Adsorption Capacity | Reference |
| Modified 5A Zeolite | 1-hexene/n-hexane | Selective for 1-hexene | 51% increase over standard 5A | [9] |
| 5A Zeolite | Linear vs. Branched Hydrocarbons | High selectivity for linear hydrocarbons | - | [10] |
Logical Relationship Diagram:
Caption: Zeolite Adsorption and Regeneration Cycle.
Recrystallization
Application: Purification of solid olefin isomers. This method is effective when one isomer is significantly less soluble than the other in a particular solvent at a given temperature.
Principle: An impure solid is dissolved in a minimum amount of a hot solvent. Upon slow cooling, the desired compound crystallizes out, leaving the more soluble impurities (or the other isomer) in the solution.[11][12]
Experimental Protocol:
Objective: To purify a solid olefin isomer by single-solvent recrystallization.[11]
Materials:
-
Impure solid olefin isomer
-
A suitable recrystallization solvent (the compound should be soluble in the hot solvent and insoluble in the cold solvent)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the other isomer (or impurities) is either very soluble or very insoluble at all temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Quantitative Data:
Recrystallization efficiency is highly dependent on the specific compound and solvent system. Purity is typically assessed by melting point analysis (a sharp melting point close to the literature value indicates high purity) and spectroscopic methods (NMR, etc.).
Experimental Workflow Diagram:
Caption: Recrystallization Procedure.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 3. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Z-Selective Ethenolysis With a Ruthenium Metathesis Catalyst: Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective Adsorption of C6, C8, and C10 Linear α-Olefins from Binary Liquid-Phase Olefin/Paraffin Mixtures Using Zeolite Adsorbents: Experiment and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mp.watereurope.eu [mp.watereurope.eu]
- 11. Home Page [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
Application of Olefin Cross-Metathesis in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Olefin Metathesis in Drug Discovery
Olefin metathesis has emerged as a powerful and versatile tool in modern drug discovery and development.[1][2] This Nobel Prize-winning reaction, catalyzed by well-defined transition metal complexes, enables the efficient construction of carbon-carbon double bonds, providing access to a wide array of molecular architectures that were previously difficult to synthesize.[1] The reaction's tolerance to a variety of functional groups and its ability to proceed under mild conditions have made it particularly attractive for the synthesis of complex, biologically active molecules.[2]
In the pharmaceutical industry, olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), has been instrumental in the synthesis of macrocyclic and other constrained cyclic structures.[1][3] These structural motifs are increasingly prevalent in drug candidates as they can offer improved potency, selectivity, and pharmacokinetic properties by pre-organizing the molecule for optimal interaction with its biological target.[1][3] This document provides detailed application notes and protocols for the use of olefin cross-metathesis in the synthesis of several key drug molecules, highlighting the practical aspects of this transformative technology.
Case Studies: Olefin Metathesis in the Synthesis of Marketed and Investigational Drugs
This section details the application of olefin metathesis in the synthesis of several notable drugs, complete with quantitative data and detailed experimental protocols.
Simeprevir (Olysio®): An HCV NS3/4A Protease Inhibitor
Simeprevir is an approved antiviral drug for the treatment of hepatitis C, and its synthesis features a key ring-closing metathesis step to form the 15-membered macrocycle.[4][5]
Reaction Scheme:
Caption: Ring-closing metathesis in the synthesis of Simeprevir.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Diene Precursor | [5] |
| Catalyst | Hoveyda-Grubbs 1st Generation | [4] |
| Catalyst Loading | Not specified in readily available literature | |
| Solvent | Toluene | [6] |
| Concentration | 0.05 M (under simulated high dilution) | [6] |
| Temperature | Reflux | [6] |
| Reaction Time | 2 hours (catalyst and substrate addition) | [6] |
| Yield | 80% (in situ) | [6] |
Experimental Protocol:
A solution of the diene precursor in toluene is added slowly over 2 hours to a refluxing solution of the Hoveyda-Grubbs 1st generation catalyst in toluene. The final concentration of the substrate is maintained at approximately 0.05 M to favor intramolecular ring-closing over intermolecular oligomerization. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or LC-MS). Upon completion, the reaction mixture is cooled, and the catalyst is removed through purification, which may involve silica gel chromatography or treatment with a ruthenium scavenger. The resulting macrocycle is then carried forward to complete the synthesis of simeprevir.[6]
Glecaprevir (Mavyret®): A Next-Generation HCV NS3/4A Protease Inhibitor
The enabling synthesis of glecaprevir, a pangenotypic HCV protease inhibitor, utilized a challenging ring-closing metathesis to construct its 18-membered macrocycle on a significant scale.[1][2]
Reaction Scheme:
Caption: Ring-closing metathesis in the enabling synthesis of Glecaprevir.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Diene Precursor | [2] |
| Catalyst | Grubbs 2nd Generation Catalyst | [2] |
| Catalyst Loading | High (exact value proprietary) | [1] |
| Solvent | Toluene | [1] |
| Concentration | 0.02 M | [1] |
| Temperature | 40 °C | [1] |
| Reaction Time | 6 hours (slow addition) | [1] |
| Yield | Sufficient for 41 kg scale production | [1][2] |
Experimental Protocol:
To a solution of toluene at 40 °C, separate solutions of the diene precursor and the Grubbs 2nd generation catalyst in toluene are added slowly and simultaneously over 6 hours. During the addition and subsequent reaction, the mixture is sparged with nitrogen to facilitate the removal of the ethylene byproduct, driving the equilibrium towards the product. The reaction is maintained at a low concentration (0.02 M) to minimize dimerization. After the reaction is deemed complete, imidazole and Filtrol are added to the mixture to aid in the removal of the ruthenium catalyst. The product is then purified through a series of silica gel plugs.[1]
Pacritinib (Vonjo™): A JAK2/FLT3 Kinase Inhibitor
The synthesis of pacritinib, a drug for the treatment of myelofibrosis, involves a ring-closing metathesis to form a macrocyclic structure.[1]
Reaction Scheme:
Caption: Ring-closing metathesis in the synthesis of Pacritinib.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Diene Precursor | [1] |
| Catalyst | Grubbs 2nd Generation or Zhan 1B Catalyst | [1] |
| Catalyst Loading | 10 mol% | [1] |
| Solvent | Dichloromethane or Toluene | [7] |
| Concentration | Not specified in readily available literature | |
| Temperature | Not specified in readily available literature | |
| Reaction Time | Not specified in readily available literature | |
| Yield | Isolated as an 85:15 trans/cis mixture | [1] |
Experimental Protocol:
The diene precursor is dissolved in a suitable solvent such as dichloromethane or toluene. To this solution, the Grubbs 2nd generation catalyst or Zhan 1B catalyst (10 mol%) is added. The reaction is stirred at an appropriate temperature until completion, as monitored by TLC or LC-MS. It has been noted that the presence of an acid, such as HCl, can be beneficial for this specific RCM reaction.[7] Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the pacritinib macrocycle as a mixture of trans and cis isomers.[1]
AMG 176: An Investigational Mcl-1 Inhibitor
The synthesis of AMG 176, a clinical candidate for the treatment of hematologic cancers, features a highly optimized and scalable ring-closing metathesis to form a 16-membered macrocycle.[8][9]
Reaction Scheme:
Caption: Scalable ring-closing metathesis in the synthesis of AMG 176.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Diene Precursor with 4-bromobenzoate protecting group | [8] |
| Catalyst | M73-SIMes | [9] |
| Catalyst Loading | 2 mol% | [9] |
| Solvent | Toluene | [9] |
| Concentration | 24.7 mM (0.0247 M) | [9] |
| Temperature | 80 °C | [9] |
| Reaction Time | Not specified in readily available literature | |
| Yield | 92% (on 80 mmol scale) | [9] |
Experimental Protocol:
The diene precursor, bearing a 4-bromobenzoate protecting group on the allylic alcohol, is dissolved in toluene to a concentration of 24.7 mM. The M73-SIMes catalyst (2 mol%) is added, and the reaction mixture is heated to 80 °C. The reaction is carried out under vacuum to remove the ethylene byproduct. After the reaction is complete, the mixture is cooled, and the product is purified by crystallization from a toluene-heptane mixture to afford the AMG 176 macrocycle in high yield and purity.[9]
Signaling Pathway and Experimental Workflow Diagrams
HCV NS3/4A Protease Inhibition by Simeprevir and Glecaprevir
Simeprevir and Glecaprevir are direct-acting antivirals that target the Hepatitis C virus NS3/4A protease, an enzyme essential for viral replication.[10][11] By inhibiting this protease, they prevent the cleavage of the HCV polyprotein into mature viral proteins, thereby halting the viral life cycle.[10][11]
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
JAK2/FLT3 Signaling Pathway Inhibition by Pacritinib
Pacritinib is a kinase inhibitor that targets Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[12] Dysregulation of the JAK-STAT signaling pathway is a hallmark of myelofibrosis.[12] By inhibiting JAK2, pacritinib reduces the uncontrolled cell proliferation characteristic of the disease.[12]
Caption: Inhibition of the JAK2 signaling pathway by Pacritinib.
Mcl-1-Mediated Apoptosis Pathway and Inhibition by AMG 176
AMG 176 is a selective inhibitor of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer cells.[13] By inhibiting Mcl-1, AMG 176 promotes apoptosis (programmed cell death) in malignant cells.[13]
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Orally Bioavailable Macrocyclic Peptide That Inhibits Binding of PCSK9 to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Process Route of Simeprevir(Olysio®) - Almost SurelyAlmost Surely [ivaneperez.com]
- 9. CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. AMG-176 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for the Analytical Characterization of Polyolefins
Introduction
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely produced thermoplastics due to their versatility, cost-effectiveness, and processability.[1] Their final physical and mechanical properties are intrinsically linked to their molecular architecture.[2] A thorough characterization of parameters like molecular weight distribution, thermal properties, chemical composition, and rheological behavior is therefore critical for quality control, product development, and ensuring materials are suitable for their intended applications, from packaging and textiles to advanced aerospace and automotive components.[3][4] This document provides detailed application notes and protocols for the primary analytical techniques used to characterize polyolefins.
Integrated Analytical Workflow
A comprehensive understanding of a polyolefin's structure-property relationship often requires an integrated approach, utilizing multiple analytical techniques. The results from one method can provide context for another, leading to a more complete characterization. For instance, molecular weight data from GPC is crucial for interpreting rheological measurements, while spectroscopic and thermal analyses provide insights into chemical composition and crystallinity.
Application Note 1: Molecular Weight Distribution Analysis by High-Temperature Gel Permeation Chromatography (HT-GPC)
1.1. Principle and Application
High-Temperature Gel Permeation Chromatography (HT-GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution (MWD) of polyolefins.[5] Because polyolefins are often semi-crystalline and only soluble at elevated temperatures, the analysis is typically conducted at temperatures ranging from 140°C to 160°C.[3][4] The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules.[4] By using detectors such as a refractive index (RI) detector, viscometer, or light scattering detector, one can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).[6] This information is critical as MWD significantly influences the mechanical properties, processing behavior, and end-use performance of the material.[5][7]
1.2. Experimental Protocol
Methodology:
-
Sample Preparation : Weigh the polyolefin sample (typically 2-4 mg/mL, but can be as low as 0.25 mg/mL for ultra-high molecular weight samples) into a 10 mL or 20 mL vial.[5][8] Add the appropriate volume of solvent, typically 1,2,4-trichlorobenzene (TCB), containing an antioxidant like butylated hydroxytoluene (BHT) at ~300 ppm to prevent polymer degradation.[9]
-
Dissolution : Place the vial in an automated sample preparation system or a controlled heating block. Heat the sample to approximately 160°C with gentle stirring (e.g., 400 rpm) for 60 to 180 minutes, or until the polymer is fully dissolved.[8][9] The required time depends on the sample's crystallinity and molecular weight.[8]
-
Chromatographic Conditions : Set the GPC system, including the columns and detectors, to a stable operating temperature, typically 150°C.[9] Use TCB as the mobile phase with a constant flow rate, commonly 1.0 mL/min.[2]
-
Injection and Separation : Once the system is equilibrated and the sample is dissolved, inject a filtered aliquot of the sample solution (e.g., 200 µL) into the GPC system.[9]
-
Data Acquisition and Analysis : Collect the signal from the detectors as a function of elution time. Use a set of narrow molecular weight standards (e.g., polystyrene) to create a calibration curve that relates elution time to molecular weight.[2][4] Integrate the detector signal to calculate Mn, Mw, Mz, and PDI using the system's software.
1.3. Data Presentation
Quantitative results from HT-GPC analysis are typically summarized as follows:
| Parameter | Description | Sample A | Sample B |
| Mn ( g/mol ) | Number-Average Molecular Weight | 25,000 | 30,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 150,000 | 165,000 |
| Mz ( g/mol ) | Z-Average Molecular Weight | 600,000 | 680,000 |
| PDI (Mw/Mn) | Polydispersity Index | 6.0 | 5.5 |
Application Note 2: Thermal Characterization by DSC and TGA
2.1. Principle and Application
Thermal analysis is crucial for understanding how polyolefins behave at different temperatures, which directly impacts their processing conditions and service life.[10]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time.[11] It is used to determine key thermal transitions such as the melting temperature (Tm), crystallization temperature (Tc), and the heat of fusion (ΔHf), which can be used to calculate the percent crystallinity.[12][13] These parameters are influenced by the polymer's molecular structure, including branching and comonomer content.[1][12]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15] TGA is used to assess the thermal stability of the polymer, identify the onset temperature of degradation, and quantify the amount of inorganic filler (e.g., carbon black, talc) or other non-volatile components.[10][16]
2.2. Experimental Protocols
A. Differential Scanning Calorimetry (DSC) Protocol
Methodology:
-
Sample Preparation : Weigh 5-10 mg of the polyolefin sample into an aluminum DSC pan and seal it.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen (e.g., at 40 mL/min).[17]
-
Thermal Program :
-
First Heating : Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 200°C) at a controlled rate, typically 10°C/min. This step erases the material's prior thermal history.[18]
-
Cooling : Cool the sample back to ambient temperature at the same controlled rate (10°C/min). The peak of the exothermic transition during cooling is the crystallization temperature (Tc).[18]
-
Second Heating : Heat the sample again at 10°C/min to 200°C. The peak of the endothermic transition is the melting temperature (Tm).[18]
-
-
Data Analysis : Determine Tm and Tc from the peak temperatures of the endothermic and exothermic events, respectively. Integrate the area of the melting peak from the second heating scan to obtain the heat of fusion (ΔHf) in J/g. Calculate the percent crystallinity using the formula:
-
% Crystallinity = (ΔHf_sample / ΔHf_100%_crystalline) * 100
-
Reference values (ΔHf_100%_crystalline) are 293 J/g for PE and 207 J/g for PP.[17]
-
B. Thermogravimetric Analysis (TGA) Protocol
Methodology:
-
Sample Preparation : Weigh 10-20 mg of the polyolefin sample into a tared TGA pan (ceramic or platinum).[16]
-
Instrument Setup : Place the pan in the TGA furnace and purge with the desired gas (e.g., nitrogen for thermal stability, air for oxidative stability).
-
Heating Program : Heat the sample from ambient temperature to a high temperature (e.g., 800-1000°C) at a constant rate, such as 20°C/min.[14]
-
Data Analysis : Record the sample mass as a function of temperature. The resulting TGA curve shows mass loss steps corresponding to the volatilization of additives or polymer decomposition. The temperature at which significant mass loss begins is a measure of thermal stability. The final residual mass corresponds to any inorganic filler content.
2.3. Data Presentation
| Parameter | Description | Sample A | Sample B |
| DSC | |||
| Tm (°C) | Melting Temperature (2nd heat) | 132.5 | 125.8 |
| Tc (°C) | Crystallization Temperature | 115.1 | 108.3 |
| ΔHf (J/g) | Heat of Fusion (2nd heat) | 170 | 135 |
| % Crystallinity | Degree of Crystallinity | 58.0% (PE) | 46.1% (PE) |
| TGA | |||
| T_onset (°C) | Onset Temperature of Degradation (5% mass loss) | 450 | 445 |
| Residue @ 800°C (%) | Inorganic Filler Content | 0.1 | 10.5 |
Application Note 3: Microstructural Analysis by NMR and FTIR Spectroscopy
3.1. Principle and Application
Spectroscopic techniques provide detailed information about the chemical structure of polyolefin chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR is a powerful quantitative technique for detailed microstructural analysis.[19] It can accurately determine comonomer content, sequence distribution, tacticity (for PP), and identify short-chain and long-chain branching.[20][21] Due to the low solubility of polyolefins, analysis is performed at high temperatures in solution or, more recently, using high-throughput melt-state NMR.[20][22]
-
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is a rapid and versatile technique used for qualitative and quantitative analysis.[23] It can identify the type of polyolefin, measure comonomer content (e.g., ethylene in ethylene-propylene copolymers), quantify additives, and assess degradation by detecting carbonyl groups.[24][25] Coupling FTIR with GPC (GPC-FTIR) allows for the analysis of chemical composition as a function of molecular weight.[23]
3.2. Experimental Protocols
A. High-Temperature 13C NMR Protocol
-
Sample Preparation : Dissolve ~50-100 mg of the polyolefin sample in ~0.5 mL of a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2) in a 5 mm NMR tube. Heat the sample (e.g., at 120-130°C) until a homogeneous solution is formed.
-
Data Acquisition : Acquire the 13C NMR spectrum on a spectrometer equipped with a high-temperature probe. Typical acquisition parameters include a 45° pulse angle, a relaxation delay of 5 seconds, and several thousand transients to achieve a good signal-to-noise ratio.[19]
-
Data Analysis : Integrate the specific resonance peaks corresponding to different carbon environments in the polymer backbone and branches to quantify comonomer content, branching frequency, and tacticity.
B. FTIR (ATR) Protocol
-
Sample Preparation : For solid samples (pellets or films), ensure the surface is clean and flat. No other preparation is typically needed for Attenuated Total Reflectance (ATR)-FTIR.
-
Data Acquisition : Press the sample firmly against the ATR crystal (e.g., diamond). Collect the infrared spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm-1.
-
Data Analysis : Identify characteristic absorption bands to determine the polymer type (e.g., C-H stretching and bending modes for PE and PP). For quantitative analysis (e.g., comonomer content), create a calibration curve using standards of known composition and measure the area of specific absorption bands.[23]
3.3. Data Presentation
| Parameter | Technique | Description | Sample A | Sample B |
| Comonomer Content | 13C NMR | Mol % of comonomer (e.g., 1-octene in LLDPE) | 3.5 | 5.2 |
| Short-Chain Branches | 13C NMR | Branches per 1000 carbons | 15 | 22 |
| Isotacticity | 13C NMR | % of mmmm pentads (for PP) | 95.1 | - |
| Carbonyl Index | FTIR | Relative measure of oxidation (degradation) | 0.02 | 0.15 |
Application Note 4: Rheological Characterization
4.1. Principle and Application
Rheology is the study of the flow and deformation of materials.[26] For polyolefins, melt rheology provides critical information about processability and is highly sensitive to molecular structure, particularly molecular weight, MWD, and long-chain branching (LCB).[27][28] The measurements are typically performed on a rotational or capillary rheometer. Key parameters include shear viscosity as a function of shear rate and dynamic mechanical properties (storage modulus G' and loss modulus G'') as a function of frequency. These properties dictate how a material will behave during extrusion, injection molding, or film blowing.[27][29]
4.2. Experimental Protocol (Dynamic Mechanical Analysis)
Methodology:
-
Sample Preparation : Prepare a void-free sample, typically by compression molding the polyolefin resin into a disk of a specific diameter (e.g., 25 mm) and thickness (e.g., 1-2 mm).
-
Instrument Setup : Use a rotational rheometer with a parallel-plate geometry. Set the test temperature (e.g., 190°C for PE).
-
Sample Loading : Place the sample disk onto the bottom plate, heat the chamber to the set temperature, and lower the upper plate to the desired gap. Allow the sample to melt and equilibrate. Trim the excess material that flows out from the plates.
-
Frequency Sweep : Perform a dynamic frequency sweep. Apply a small, sinusoidal strain (within the linear viscoelastic region) to the sample over a range of angular frequencies (e.g., from 100 rad/s down to 0.1 rad/s).
-
Data Analysis : The instrument records the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). Plot these parameters against frequency to create characteristic rheological curves. The data can be used to assess differences in processability and infer structural variations like the presence of LCB.
4.3. Data Presentation
| Parameter | Description | Sample A | Sample B |
| Zero-Shear Viscosity (η₀) (Pa·s) | Viscosity at very low shear rates, related to Mw | 5,000 | 8,000 |
| Crossover Modulus (Gc) (Pa) | Modulus where G' = G'', related to MWD | 35,000 | 28,000 |
| Crossover Frequency (ωc) (rad/s) | Frequency where G' = G'', related to relaxation time | 15 | 8 |
References
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins [intertek.com]
- 4. infinitalab.com [infinitalab.com]
- 5. agilent.com [agilent.com]
- 6. jordilabs.com [jordilabs.com]
- 7. polymersolutions.com [polymersolutions.com]
- 8. Practical considerations in Gel Permeation Chromatography analysis of polyolefins - Polymer Char [polymerchar.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Thermo-Rheological Evaluation of Filled Recycled Polyolefins - TA Instruments [tainstruments.com]
- 11. azom.com [azom.com]
- 12. jordilabs.com [jordilabs.com]
- 13. mercurymgroup.com [mercurymgroup.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. polymersolutions.com [polymersolutions.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. ijettjournal.org [ijettjournal.org]
- 19. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 22. Melt-state NMR Spectroscopy for Polyolefin Characterization in Industry – Matt Parkinson [mattparkinson.eu]
- 23. spectra-analysis.com [spectra-analysis.com]
- 24. [PDF] CHARACTERIZATION OF POLYOLEFINS WASTES BY FTIR SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 25. agilent.com [agilent.com]
- 26. 4spe.org [4spe.org]
- 27. mdpi.com [mdpi.com]
- 28. Rheology of Polymers [intertek.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Propylene Polymerization using Ziegler-Natta Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of propylene using Ziegler-Natta (Z-N) catalysts. This document is intended to guide researchers in the synthesis of polypropylene with controlled properties by outlining the fundamental principles of Z-N catalysis, detailed experimental procedures, and the influence of various reaction parameters on the final polymer characteristics.
Introduction to Ziegler-Natta Catalysis in Propylene Polymerization
The Ziegler-Natta catalyst system, a cornerstone in polymer chemistry, facilitates the stereospecific polymerization of alpha-olefins like propylene to produce polymers with high linearity and controlled tacticity.[1] A typical heterogeneous Z-N catalyst consists of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) supported on a magnesium chloride (MgCl₂) matrix.[2][3] This solid procatalyst is activated by an organoaluminum cocatalyst, such as triethylaluminum (TEAL), to form the active sites for polymerization.[4]
The performance of the catalyst system can be further tailored by the inclusion of internal and external electron donors. Internal donors are incorporated during catalyst preparation and influence the formation of stereospecific active sites, while external donors are added during the polymerization process to enhance isotacticity and control polymer properties.[2][5]
Key Parameters Influencing Propylene Polymerization
The outcome of propylene polymerization using Ziegler-Natta catalysts is highly dependent on several key parameters:
-
Catalyst Composition: The choice of titanium compound, support, cocatalyst, and internal/external electron donors significantly impacts catalyst activity, stereoselectivity, and the molecular weight of the resulting polypropylene.
-
Polymerization Temperature: Temperature affects the rate of polymerization, catalyst stability, and the microstructure of the polymer.[6][7] An optimal temperature range is crucial for achieving high catalyst activity and desired polymer properties.
-
Monomer Pressure: The partial pressure of propylene influences the polymerization rate.
-
Cocatalyst to Catalyst Ratio (Al/Ti): The molar ratio of the organoaluminum cocatalyst to the transition metal in the catalyst is a critical factor for catalyst activation and overall efficiency.[4]
-
Hydrogen Concentration: Hydrogen acts as a chain transfer agent, allowing for the control of the polymer's molecular weight.[7]
Quantitative Data on Catalyst Performance
The following tables summarize the quantitative effects of different catalyst components and polymerization conditions on the performance of Ziegler-Natta catalysts in propylene polymerization.
Table 1: Effect of External Electron Donors on Catalyst Activity and Polymer Properties
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Dicyclopentyldimethoxysilane (DCPDMS) | 8.8 | 98.2 | - | 5.7 |
| Cyclohexylmethyldimethoxysilane (CHMDMS) | - | - | - | - |
| Phenyltriethoxysilane (PTES) | - | - | - | - |
| Diisobutyldimethoxysilane (DIBDMS) | - | - | - | - |
| No Donor | 3.7 | 78.2 | - | 5.4 |
Data extracted from multiple sources and compiled for comparison. Specific values can vary based on the complete catalyst system and reaction conditions.
Table 2: Influence of Polymerization Temperature on Catalyst Activity and Polypropylene Properties
| Temperature (°C) | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Mw (x 10⁴ g/mol ) | PDI (Mw/Mn) |
| 50 | 7.99 | - | - | - |
| 60 | 10.73 | - | 83.4 | 5.05 |
| 70 | 11.43 | 95.8 - 97.5 | 73.4 | 4.15 |
| 80 | 14.94 | - | 73.5 | 4.07 |
| 90 | 4.88 | - | - | - |
Data compiled from various studies. The specific catalyst system and other polymerization parameters will influence the exact values.[7][8]
Experimental Protocols
The following are detailed protocols for the preparation of a MgCl₂-supported TiCl₄ catalyst and a subsequent slurry polymerization of propylene.
Protocol for Preparation of MgCl₂-Supported TiCl₄ Catalyst
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Diisobutyl phthalate (DIBP) as internal donor
-
Decane (anhydrous)
-
Hexane (anhydrous)
-
Schlenk line and glassware
-
Magnetic stirrer with heating mantle
Procedure:
-
Under an inert nitrogen atmosphere, equip a 1 L three-necked flask with a condenser and a magnetic stirrer.[9]
-
Add 100 mL of anhydrous decane to the flask.
-
Continuously add 5 g (52.5 mmol) of anhydrous MgCl₂ and 20 mL of neat TiCl₄ to the decane with vigorous stirring.[9]
-
At 90 °C, slowly add 8.4 mmol of diisobutyl phthalate (DIBP) to the mixture.[9]
-
Raise the temperature to 100 °C and maintain the reaction for 2 hours with continuous stirring.[9]
-
After 2 hours, cool the reaction mixture to room temperature.
-
Allow the solid catalyst to settle, and then carefully decant the supernatant.
-
Wash the solid product multiple times with 300 mL portions of anhydrous hexane to remove any unreacted TiCl₄ and other soluble byproducts.[9]
-
After the final wash, dry the solid catalyst under vacuum to obtain a free-flowing powder.
Protocol for Slurry Polymerization of Propylene
Materials:
-
Prepared MgCl₂-supported TiCl₄ catalyst
-
Triethylaluminum (TEAL) in hexane (e.g., 1 M solution) as cocatalyst
-
Dicyclopentyldimethoxysilane (DCPDMS) as external donor (optional)
-
Anhydrous hexane or heptane as the polymerization medium
-
High-purity propylene gas
-
High-purity hydrogen gas (for molecular weight control)
-
Stainless-steel polymerization reactor (e.g., 1 L Buchi reactor) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet lines.[10]
-
Methanol
-
Dilute hydrochloric acid in ethanol
Procedure:
-
Thoroughly dry the polymerization reactor and purge it with high-purity nitrogen to remove any air and moisture.[1]
-
Introduce a specific volume of anhydrous hexane (e.g., 500 mL) into the reactor.
-
Add a calculated amount of triethylaluminum (TEAL) solution to the reactor to act as a scavenger for any remaining impurities. The amount will depend on the purity of the solvent and monomer.
-
If using an external donor, inject the desired amount of dicyclopentyldimethoxysilane (DCPDMS) into the reactor.
-
In a separate glovebox or under an inert atmosphere, prepare a slurry of the solid Ziegler-Natta catalyst in a small amount of anhydrous hexane.
-
Inject the catalyst slurry into the reactor.
-
Pressurize the reactor with hydrogen to the desired partial pressure for molecular weight control.
-
Heat the reactor to the desired polymerization temperature (e.g., 70 °C).[10]
-
Introduce propylene gas into the reactor, maintaining a constant pressure throughout the polymerization.
-
Continue the polymerization for the desired reaction time (e.g., 1-2 hours), monitoring the temperature and propylene consumption.
-
After the designated time, stop the propylene feed and vent the reactor.
-
Terminate the polymerization by adding methanol to the reactor.[1]
-
Collect the polymer by filtration.
-
Wash the polymer with a dilute solution of hydrochloric acid in ethanol to remove catalyst residues, followed by several washes with fresh ethanol.[9]
-
Dry the resulting polypropylene powder in a vacuum oven at 60 °C to a constant weight.[9]
Protocol for Polymer Characterization
4.3.1. Determination of Isotacticity by ¹³C NMR Spectroscopy
-
Dissolve approximately 200 mg of the polypropylene sample in 2 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) in an NMR tube.[11]
-
To reduce relaxation times, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the solution (e.g., 0.025 M).[11]
-
Acquire the ¹³C NMR spectrum at an elevated temperature (e.g., 120 °C) using a high-field NMR spectrometer.[11]
-
The isotacticity is determined by integrating the signals in the methyl region of the spectrum, corresponding to the different pentad sequences (mmmm, mmrr, etc.).[12]
4.3.2. Determination of Molecular Weight and Polydispersity Index by Gel Permeation Chromatography (GPC)
-
Prepare a dilute solution of the polypropylene sample (e.g., 1 mg/mL) in a suitable high-temperature solvent such as 1,2,4-trichlorobenzene (TCB).[13]
-
The GPC analysis must be performed at an elevated temperature (e.g., 140-160 °C) to ensure the polymer remains dissolved.[14]
-
Calibrate the GPC system using polystyrene standards of known molecular weights.
-
Inject the polypropylene solution into the GPC system.
-
The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are calculated from the resulting chromatogram using appropriate software.[13][14]
Visualizations
The following diagrams illustrate the key processes in Ziegler-Natta catalyzed propylene polymerization.
Caption: Mechanism of Ziegler-Natta Polymerization.
Caption: Experimental Workflow for Propylene Polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. distantreader.org [distantreader.org]
- 5. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. measurlabs.com [measurlabs.com]
- 14. polymersolutions.com [polymersolutions.com]
Application Notes and Protocols for Asymmetric Hydroformylation of Olefins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric hydroformylation is a powerful, atom-economical transformation that converts olefins into valuable chiral aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen).[1][2][3] This reaction is of significant interest in the pharmaceutical and fine chemical industries as the resulting enantiomerically enriched aldehydes are versatile building blocks for the synthesis of complex molecules.[1][4][5] The key to achieving high enantioselectivity and regioselectivity lies in the use of chiral catalyst systems, most commonly based on rhodium complexes with chiral phosphorus-containing ligands.[1][2][4]
This document provides a detailed laboratory procedure for conducting the asymmetric hydroformylation of olefins, focusing on a typical rhodium-catalyzed system. It includes protocols for catalyst preparation, reaction execution, and product analysis, along with data tables summarizing the performance of various catalytic systems on different substrates.
Key Concepts and Principles
The success of an asymmetric hydroformylation reaction hinges on several factors:
-
Catalyst System: The choice of the metal precursor (commonly a rhodium source) and the chiral ligand is crucial for achieving high activity, regioselectivity, and enantioselectivity.[2][6]
-
Reaction Conditions: Parameters such as temperature, pressure of syngas, solvent, and substrate-to-catalyst ratio significantly influence the reaction outcome.[7][8]
-
Substrate: The structure of the olefin substrate affects the reactivity and the selectivity of the transformation.[1][3]
-
Regioselectivity: The hydroformylation of unsymmetrical olefins can yield two regioisomeric aldehydes: a branched (chiral) product and a linear (achiral) product. For asymmetric synthesis, the formation of the branched aldehyde is typically desired.[9]
-
Enantioselectivity: The chiral catalyst directs the reaction to preferentially form one enantiomer of the chiral aldehyde, expressed as enantiomeric excess (ee%).
Experimental Protocols
General Procedure for Asymmetric Hydroformylation
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydroformylation of a model olefin, such as styrene or vinyl acetate, in a high-pressure autoclave.
Materials:
-
Rhodium precursor: [Rh(CO)₂ (acac)] (dicarbonylacetylacetonato rhodium(I))
-
Chiral ligand (e.g., a chiral phosphine, phosphite, or phosphoramidite)
-
Olefin substrate (e.g., styrene, vinyl acetate)
-
Anhydrous, degassed solvent (e.g., toluene, THF)[8]
-
Synthesis gas (CO/H₂, typically a 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Internal standard for analytical measurements (e.g., decane, dimethyl terephthalate)[1][10]
Protocol:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon), add the rhodium precursor [Rh(CO)₂(acac)] (e.g., 0.0077 mmol, 1 mol%) and the chiral ligand (e.g., 0.0154 mmol, 2 mol%) to a glass liner or vial suitable for the autoclave.[8]
-
Add the desired volume of anhydrous, degassed solvent (e.g., 1 mL) to dissolve the catalyst components.[8]
-
-
Reaction Setup:
-
Add the olefin substrate (e.g., 0.77 mmol, 100 equivalents) to the catalyst solution.[8]
-
If using an internal standard for GC or NMR analysis, add a known amount at this stage.
-
Place the glass liner containing the reaction mixture into the stainless steel autoclave.
-
-
Reaction Execution:
-
Seal the autoclave and purge it several times with synthesis gas to remove any residual air.
-
Pressurize the autoclave to the desired pressure with the CO/H₂ mixture (e.g., 20-30 bar).[7][8]
-
Place the autoclave in a heating block or oil bath and heat to the desired reaction temperature (e.g., 60-100 °C) with vigorous stirring.[1][7]
-
Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 14-24 hours).[7][8]
-
-
Reaction Quench and Product Analysis:
-
After the reaction time has elapsed, cool the autoclave to room temperature.
-
Carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and retrieve the reaction mixture.
-
Take an aliquot of the crude reaction mixture for analysis.
-
Conversion and Regioselectivity: Determine the conversion of the olefin and the ratio of branched to linear aldehyde products (b/l ratio) using ¹H NMR spectroscopy or gas chromatography (GC) by integrating the signals corresponding to the starting material and the products.[7][8]
-
Enantioselectivity: Determine the enantiomeric excess (ee%) of the chiral aldehyde product using chiral GC or chiral high-performance liquid chromatography (HPLC) on a suitable chiral stationary phase.[1][7]
-
-
Product Purification (Optional):
-
If desired, the aldehyde products can be purified from the reaction mixture by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative data for the asymmetric hydroformylation of various olefins using different rhodium-based catalyst systems.
Table 1: Asymmetric Hydroformylation of Vinyl Esters
| Entry | Substrate | Ligand | Temp (°C) | Pressure (bar CO/H₂) | Time (h) | Conversion (%) | b/l Ratio | ee (%) |
| 1 | Vinyl Acetate | BettiPhos (SC,SC,RP,SC)-4b | 60 | 30 (1:1) | 14 | 57 | >99:1 | 93.8 |
| 2 | Vinyl Acetate | Ligand with additional chiral moiety | 60 | 30 (1:1) | 14 | Low | >99:1 | 83.4 |
Data sourced from reference[7].
Table 2: Asymmetric Reductive Hydroformylation of α-Substituted Enamides
| Entry | Substrate | Ligand | Temp (°C) | Pressure (bar CO/H₂) | Time (h) | Yield (%) | ee (%) |
| 1 | N-(1-Phenyl-vinyl)-acetamide | TFPNH-BIBOP (L11) | 100 | 20 (1:9) | 18 | 73 | 99 |
| 2 | Enamide 6 | TFPNH-BIBOP (L11) | 100 | 20 (2:18) | 18 | 59 | 89 |
Data sourced from references[1][11]. This reaction is a reductive hydroformylation, yielding a chiral amino alcohol.
Table 3: Asymmetric Hydroformylation of Styrene Derivatives
| Entry | Substrate | Ligand | Temp (°C) | Pressure (bar CO/H₂) | Time (h) | Conversion (%) | b/l Ratio | ee (%) |
| 1 | Styrene | L2 | Room Temp | 5 | 24 | 99 | 13:87 | 12 |
| 2 | 4-Chloro-styrene | L2 | Room Temp | 5 | 24 | 99 | 13:87 | 11 |
| 3 | 4-Bromo-styrene | L2 | Room Temp | 5 | 24 | 98 | 12:88 | 10 |
Data sourced from reference[8]. Note the regioselectivity favors the linear product in this specific case.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: Experimental workflow for asymmetric hydroformylation.
Caption: Simplified catalytic cycle for hydroformylation.
References
- 1. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Asymmetric Hydroformylation of Alkenes Using Diazaphospholane Ligands and Application With Wittig Olefination - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 4. submissao.22cbcat.sbcat.org [submissao.22cbcat.sbcat.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Recent developments in asymmetric hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Practical Guide to Ring-Opening Metathesis Polymerization (ROMP): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and practical protocols for Ring-Opening Metathesis Polymerization (ROMP), a powerful tool for the synthesis of functional polymers with applications in materials science and drug development.
Introduction to Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization reaction that transforms strained cyclic olefins into unsaturated polymers.[1][2][3] The primary driving force for this reaction is the relief of ring strain in the monomer.[3] ROMP is catalyzed by transition metal-alkylidene complexes, most notably Grubbs' catalysts (Ruthenium-based) and Schrock's catalysts (Molybdenum or Tungsten-based).[2] Due to their tolerance to a wide variety of functional groups and their stability in air and moisture, Grubbs' catalysts are frequently the catalysts of choice for many applications, including those in biological contexts.[2][4]
A key feature of ROMP is its "living" nature, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI).[4] This level of control enables the creation of complex polymer architectures such as block copolymers, which are valuable in drug delivery systems.[4]
Key Components of a ROMP Reaction
Monomers
The choice of monomer is critical in ROMP. Highly strained cyclic olefins, such as norbornene and its derivatives, are commonly used due to their high reactivity.[3] The functionalization of these monomers allows for the incorporation of a wide range of chemical moieties into the resulting polymer, enabling the tailoring of its properties for specific applications, such as drug delivery.[4]
Catalysts
Grubbs' catalysts are among the most widely used initiators for ROMP. They are commercially available in several generations, each with distinct characteristics:
-
Grubbs' First Generation (G1): While exhibiting good functional group tolerance, it has lower activity compared to later generations.[5]
-
Grubbs' Second Generation (G2): Offers higher activity and a broader substrate scope.[3]
-
Grubbs' Third Generation (G3): Known for its very fast initiation rates, leading to polymers with narrow molecular weight distributions and excellent control over the polymerization.[2][6]
Chain Transfer Agents (CTAs)
Chain transfer agents can be employed to control the molecular weight of the polymer in a catalytic manner. This approach reduces the required amount of the expensive ruthenium catalyst, making the process more cost-effective and greener.[3]
Data Presentation: Catalyst Performance
The choice of catalyst significantly impacts the outcome of the polymerization. The following table summarizes the performance of different Grubbs' catalysts in the ROMP of a functionalized norbornene monomer.
| Catalyst Generation | Monomer to Catalyst Ratio ([M]/[C]) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Reference |
| Grubbs' G1 | 100:1 | 25.4 | 1.25 | [5] |
| Grubbs' G3 | 100:1 | 28.1 | 1.05 | [2][5] |
| Grubbs' G3 with CTA | 500:1 (Monomer to CTA ratio 50:1) | 15.2 | 1.10 | [1] |
Experimental Protocols
General Considerations for Inert Atmosphere Techniques
Many ROMP reactions, especially those aiming for living polymerization, are sensitive to air and moisture. Therefore, standard inert atmosphere techniques using a Schlenk line or a glovebox are recommended.
-
Glassware: All glassware should be oven-dried at >120 °C for at least 4 hours and then cooled under vacuum or a stream of inert gas (Argon or Nitrogen).
-
Solvents: Anhydrous solvents are crucial. Solvents like dichloromethane (DCM) or toluene should be purified using a solvent purification system or by distillation over an appropriate drying agent.
-
Reagents: Monomers and catalysts should be stored under an inert atmosphere.
Diagram: General Workflow for a ROMP Reaction
Caption: General experimental workflow for a typical ROMP reaction.
Protocol for Homopolymerization of a Functionalized Norbornene using Grubbs' G3 Catalyst
This protocol describes a typical procedure for the ROMP of a functionalized norbornene monomer.
Materials:
-
Functionalized norbornene monomer
-
Grubbs' 3rd Generation (G3) catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and Schlenk line or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation:
-
In a glovebox or on a Schlenk line, add the functionalized norbornene monomer (e.g., 100 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous DCM to achieve the desired concentration (e.g., 0.1 M).[1]
-
In a separate vial, weigh the Grubbs' G3 catalyst (1 equivalent) and dissolve it in a small amount of anhydrous DCM.
-
-
Polymerization:
-
While stirring the monomer solution, rapidly inject the catalyst solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons. Reaction times can vary from minutes to hours depending on the monomer and catalyst concentration.[5]
-
-
Quenching and Purification:
-
Once the desired conversion is reached (or the monomer is fully consumed), quench the polymerization by adding an excess of ethyl vinyl ether (e.g., 100 equivalents) and stir for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.[1]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum to a constant weight.
-
Protocol for the Synthesis of a Diblock Copolymer via Sequential Monomer Addition
This protocol outlines the synthesis of an AB diblock copolymer.
Materials:
-
Monomer A
-
Monomer B
-
Grubbs' 3rd Generation (G3) catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and Schlenk line or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Synthesis of the First Block (Block A):
-
Follow the procedure for homopolymerization (Protocol 4.2) using Monomer A and the G3 catalyst.
-
It is crucial not to quench the reaction at this stage to maintain the living nature of the polymer chains.
-
After complete consumption of Monomer A (as confirmed by a suitable analytical technique like ¹H NMR of a small, quenched aliquot), the solution will contain the living polymer chains with the active catalyst at the chain end.
-
-
Synthesis of the Second Block (Block B):
-
Prepare a solution of Monomer B in anhydrous DCM in a separate, dry flask under an inert atmosphere.
-
Using a cannula or a gas-tight syringe, transfer the solution of Monomer B to the reaction flask containing the living polymer from step 1.
-
Allow the reaction to stir at room temperature until Monomer B is consumed.
-
-
Quenching and Purification:
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stir for 20-30 minutes.
-
Precipitate, filter, wash, and dry the resulting diblock copolymer as described in the homopolymerization protocol.
-
Applications in Drug Development
ROMP is a versatile tool for creating advanced polymeric materials for drug delivery applications. The ability to precisely control the polymer architecture and incorporate a wide range of functional groups allows for the design of:
-
Polymeric Nanoparticles: Self-assembling block copolymers synthesized via ROMP can form micelles or other nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Targeted Drug Delivery: Functional groups that can target specific cells or tissues can be incorporated into the polymer backbone or as end-groups, leading to more effective and less toxic cancer therapies.
-
Stimuli-Responsive Systems: Polymers that respond to changes in their environment (e.g., pH, temperature) can be designed to release their drug payload at the desired site of action.
Diagram: ROMP in Drug Delivery
Caption: Logical flow from monomer to therapeutic application using ROMP.
Conclusion
Ring-Opening Metathesis Polymerization is a robust and versatile polymerization technique that offers exceptional control over polymer structure and functionality. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the practical knowledge to successfully implement ROMP in their work, paving the way for the development of novel and advanced polymeric materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. folia.unifr.ch [folia.unifr.ch]
- 3. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Olefin Derivatives in Materials Science
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction to Olefin Derivatives in Materials Science
Olefins, also known as alkenes, are hydrocarbons containing at least one carbon-carbon double bond.[1] These simple molecules serve as fundamental building blocks (monomers) for a vast array of polymeric materials through a process called polymerization.[1][2][3] The resulting materials, known as polyolefins, are ubiquitous in modern life, forming a significant portion of commercially used polymers, including common recyclable plastics like polyethylene and polypropylene.[1]
The versatility of olefin derivatives stems from the ability to control polymer architecture by choosing specific monomers, catalysts, and reaction conditions. This control allows for the tailoring of material properties to suit applications ranging from everyday packaging and textiles to high-performance components in the medical, electronics, and optical fields.[4][5] The development of advanced catalysts, such as metallocene and Grubbs-type catalysts, has further expanded the possibilities, enabling the synthesis of polymers with precisely controlled microstructures and the incorporation of functional groups to impart novel properties.[6][7]
The general workflow for developing materials from olefin derivatives involves several key stages, from the initial monomer selection to the final application testing.
Caption: General workflow from olefin monomer synthesis to final material application.
2.0 Applications in Commodity and Specialty Polymers
Polyethylene (PE) and Polypropylene (PP)
Polyethylene and polypropylene are the two most dominant thermoplastics, belonging to the polyolefin family.[8] They are synthesized from ethylene and propylene monomers, respectively.[2] Differences in their molecular structure—polyethylene having a simpler chain and polypropylene a more complex one with methyl group branches—lead to distinct material properties and applications.[2][8]
-
Polyethylene (PE): Known for its flexibility, toughness, and moisture resistance.[2] Its properties are highly dependent on the degree of chain branching.
-
Low-Density Polyethylene (LDPE): Highly branched structure results in lower density and tensile strength but higher ductility, making it ideal for plastic bags, squeeze bottles, and flexible films.[8]
-
High-Density Polyethylene (HDPE): Minimal branching allows molecules to pack closely, leading to higher density, rigidity, and chemical stability. It is preferred for milk jugs, detergent bottles, and pipes.[8]
-
-
Polypropylene (PP): Characterized by greater rigidity, a higher melting point, and excellent fatigue resistance compared to polyethylene.[2][8] These properties make it suitable for applications requiring structural integrity and heat resistance, such as automotive parts, reusable containers, and medical components that require sterilization.[2][9][10]
The relationship between branching in polyethylene's molecular structure and its macroscopic properties is a key concept in polymer science.
Caption: Influence of molecular branching on polyethylene properties.
Data Presentation: Comparison of Polyolefin Properties
The following table summarizes key quantitative data for common polyolefins, highlighting the differences that dictate their use.
| Property | LDPE | HDPE | PP (Polypropylene) | Units |
| Density | 0.91-0.94 | 0.95-0.97 | 0.90-0.91 | g/cm³ |
| Melting Point (Tm) | 105-115 | 130-137 | 160-170 | °C |
| Glass Transition (Tg) | -120 to -100 | -120 to -100 | -20 to 0 | °C |
| Tensile Strength | - | 20-30 | 25-40 | MPa |
| Elongation at Break | - | 100-300 | 100-300 | % |
| Recycling Code | #4 | #2 | #5 | - |
Data compiled from multiple sources.[8][11]
Cycloolefin Polymers (COP) and Copolymers (COC)
Cycloolefin polymers (COP) and copolymers (COC) are a newer class of amorphous polymers derived from cyclic olefin monomers like norbornene.[12][13][14] They are typically synthesized via ring-opening metathesis polymerization (ROMP) followed by hydrogenation (for COPs) or by chain copolymerization with ethene (for COCs).[13][14]
These materials possess a unique combination of properties that make them superior to traditional plastics in demanding applications:
-
High Transparency & Optical Clarity: With glass-like optical properties and extremely low birefringence, they are used in high-quality lenses, optical films, and displays for augmented reality devices.[12][13][14]
-
High Purity & Chemical Resistance: COCs are exceptionally pure with very low extractables and leachables, making them ideal for medical-grade plastics in diagnostics, microfluidics (lab-on-a-chip), and primary pharmaceutical packaging.[12][15]
-
Excellent Moisture Barrier: Unlike many other polymers, their properties are not sensitive to humidity, ensuring dimensional stability.[12]
-
Good Electrical Insulation: A low dielectric constant makes them attractive for electronic components like antennas and other high-frequency applications.[12]
3.0 Experimental Protocols
Protocol: Synthesis of a Cycloolefin Polymer via ROMP
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefin monomers.[16][17] This protocol provides a general methodology using a Grubbs-type catalyst.
Objective: To synthesize poly(norbornene) using a first-generation Grubbs catalyst (G1).
Materials:
-
Norbornene (monomer)
-
Grubbs Catalyst, 1st Generation (G1), [RuCl₂(PCy₃)₂(CHPh)]
-
Dichloromethane (DCM), anhydrous
-
Methanol (for precipitation)
-
Ethyl vinyl ether (terminating agent)
-
Schlenk flask, magnetic stirrer, syringes, nitrogen/argon line
Procedure:
-
Monomer Preparation: Under an inert atmosphere (N₂ or Ar), dissolve a specific amount of norbornene in anhydrous DCM in a Schlenk flask to achieve the desired concentration. The monomer-to-catalyst ratio is critical for controlling molecular weight (e.g., 300:1).[18]
-
Catalyst Dissolution: In a separate vial inside a glovebox, dissolve the G1 catalyst in a small amount of anhydrous DCM.
-
Initiation: Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution at room temperature. The solution will typically become more viscous as polymerization proceeds.
-
Polymerization: Allow the reaction to stir for a designated time (e.g., 2 hours) to ensure high monomer conversion.[18]
-
Termination: Add a few drops of ethyl vinyl ether to quench the reaction by reacting with the active catalyst.
-
Precipitation & Isolation: Pour the viscous polymer solution into a large beaker of rapidly stirring methanol. The polymer will precipitate as a white solid.
-
Purification: Filter the solid polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
The diagram below illustrates the catalytic cycle for ROMP.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Protocol: Characterization by Differential Scanning Calorimetry (DSC)
DSC is a crucial technique for determining the thermal properties of polyolefins, such as the melting temperature (Tm) and glass transition temperature (Tg).[19][20]
Objective: To determine the Tm and Tg of a synthesized polyolefin sample.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply for purging
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Encapsulation: Place the lid on the pan and seal it using a crimper. Place an empty, sealed pan in the reference chamber of the DSC.
-
Thermal Program Setup:
-
Equilibration: Equilibrate the cell at a starting temperature (e.g., 25°C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point (e.g., 200°C for PP). This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., -50°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to the maximum temperature. Data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Glass Transition (Tg): Identify the midpoint of the step-change in the heat flow curve on the second heating scan.
-
Melting Temperature (Tm): Identify the peak temperature of the endothermic melting event on the second heating scan.
-
Protocol: Molar Mass Determination by HT-GPC
High-Temperature Gel Permeation Chromatography (HT-GPC) is essential for analyzing the molar mass distribution of polyolefins, which are often insoluble at room temperature.[19]
Objective: To determine the number-average (Mn), weight-average (Mw), and polydispersity index (PDI = Mw/Mn) of a polyolefin.
Apparatus:
-
HT-GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for high-temperature operation.
-
High-temperature solvent (e.g., 1,2,4-trichlorobenzene, TCB).
-
Antioxidant (e.g., butylated hydroxytoluene, BHT).
-
Polymer standards (e.g., polystyrene or polyethylene standards).
Procedure:
-
Solvent Preparation: Prepare the mobile phase (e.g., TCB) containing a small amount of antioxidant (e.g., 0.025% BHT) to prevent polymer degradation at high temperatures.
-
System Equilibration: Heat the GPC system (injector, columns, and detector) to the operating temperature (e.g., 140-160°C) and allow the mobile phase to pump through until a stable baseline is achieved.
-
Sample Dissolution: Dissolve a small, known amount of the polyolefin sample in the mobile phase at high temperature with gentle agitation until fully dissolved. This can take several hours.
-
Calibration: Inject a series of narrow-PDI polymer standards of known molecular weights to create a calibration curve (log M vs. elution volume).
-
Sample Analysis: Inject the filtered, hot polymer solution into the HT-GPC system.
-
Data Processing: Using the calibration curve, the software will calculate the Mn, Mw, and PDI for the sample based on its elution profile.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What Is the Difference Between Polyethylene and Polypropylene? | MDI [mdi.org]
- 3. Petrochemical - Wikipedia [en.wikipedia.org]
- 4. Impact of polyolefin characterization techniques on polyolefin reaction engineering [morressier.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gamutpackaging.com [gamutpackaging.com]
- 9. xometry.com [xometry.com]
- 10. protolabs.com [protolabs.com]
- 11. renegadeplastics.com [renegadeplastics.com]
- 12. Cycloolefin Polymer | TOPAS [topas.com]
- 13. Cyclic olefin polymer - Wikipedia [en.wikipedia.org]
- 14. Cyclic olefin copolymer - Wikipedia [en.wikipedia.org]
- 15. openpr.com [openpr.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in olefin metathesis reactions
Welcome to the technical support center for olefin metathesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low yields, and to improve the efficiency of their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your olefin metathesis reactions in a question-and-answer format.
Q1: What are the most common reasons for low yields in olefin metathesis reactions?
Low yields in olefin metathesis can stem from several factors, which can be broadly categorized as issues related to the catalyst, substrates and reagents, or reaction conditions.[1][2] Key problems include catalyst inactivity or decomposition, the presence of impurities in the substrate or solvent, and competing side reactions that consume starting material or the desired product.[1][3]
Q2: My reaction has stalled or is showing low conversion. What should I check first?
When a reaction stalls, the primary suspect is often the catalyst's activity or the purity of the reaction components.
-
Catalyst Integrity : Verify the age and storage conditions of your catalyst. Even in solid form, prolonged exposure to air and moisture can cause degradation.[4] It is advisable to test the catalyst's activity with a reliable, known substrate to confirm it is active.[4]
-
Solvent and Substrate Purity : Ensure that solvents are freshly purified and thoroughly degassed. Impurities such as water, peroxides, or traces of acids and bases are known to deactivate ruthenium catalysts.[4][5][6] Substrates must also be pure and free from potential catalyst poisons.[4]
-
Inert Atmosphere : Confirm that the reaction is being conducted under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the metal-carbene bond, rendering the catalyst inactive.[4][7]
Q3: I suspect my catalyst is being deactivated. What are the common causes?
Catalyst deactivation is a major contributor to low reaction yields. Several deactivation pathways have been identified:
-
Reaction with Impurities : Water is a significant deactivating agent, even at low concentrations, as it can lead to the formation of catalytically inactive species.[5][6][8][9] Oxygen is also detrimental.[7]
-
Coordinating Functional Groups : Substrates or impurities containing Lewis basic functional groups can be problematic. Amines, phosphines, thiols, and even some amides can coordinate strongly to the ruthenium center, inhibiting the binding of the olefin and halting the catalytic cycle.[4][10][11]
-
Byproduct-Mediated Decomposition : Ethylene, a common gaseous byproduct in reactions involving terminal alkenes, can promote catalyst decomposition if not effectively removed from the reaction mixture.[4][7]
-
Formation of Inactive Species : The active catalyst can be converted into stable, inactive forms, such as ruthenium hydrides. These hydride species not only stop the metathesis cycle but can also catalyze undesirable side reactions like olefin isomerization.[4][12]
Q4: How can I minimize unwanted side reactions like olefin isomerization?
Olefin isomerization is a common side reaction that reduces the yield of the desired product.[12][13] It is often promoted by ruthenium hydride species that form from the decomposition of the primary metathesis catalyst.[4]
-
Use Additives : Mild acids, such as acetic acid or benzoic acid, can be added to the reaction to suppress the formation of ruthenium hydrides.[7] Other additives like 1,4-benzoquinone have also been shown to reduce isomerization, although they may also slightly decrease the catalyst's activity.[12]
-
Maintain Catalyst Integrity : Minimizing catalyst decomposition by using pure reagents and maintaining an inert atmosphere will, in turn, reduce the formation of species that cause isomerization.
Q5: What is the impact of substrate and solvent purity on the reaction?
The purity of substrates and solvents is critical for successful olefin metathesis.
-
Solvents : Solvents must be anhydrous and thoroughly deoxygenated.[7] Common solvents like dichloromethane (DCM) are often stabilized with alkenes (e.g., amylene), which can interfere with the reaction and should be removed.[4][14] Distillation from appropriate drying agents (e.g., CaH₂) followed by degassing is essential.
-
Substrates : Ensure substrates are free from impurities that can act as catalyst poisons. Functional groups that are Lewis bases, such as unprotected amines and thiols, are particularly problematic.[4][11] Purification of the substrate by chromatography, distillation, or recrystallization may be necessary.
Q6: How do I choose the right catalyst and optimize its loading?
Catalyst selection depends on the specific reaction (e.g., ring-closing, cross-metathesis) and the steric and electronic properties of the substrate.
-
Catalyst Choice : Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more stable and active, tolerating a wider range of functional groups.[7][15] For sterically hindered substrates, more specialized catalysts may be required.[7]
-
Catalyst Loading : High catalyst loadings do not always lead to better yields and can result in more ruthenium impurities in the final product.[7] For most reactions, loadings of 1-5 mol% are typical, but for challenging substrates, this may be increased.[4] However, optimization is key, as even loadings below 1 mol% can be effective if other parameters are carefully controlled.[7]
Q7: How do I effectively remove the volatile byproduct (e.g., ethylene) to drive the reaction to completion?
In reactions that produce a gaseous byproduct like ethylene (e.g., ring-closing metathesis), its efficient removal is crucial to shift the reaction equilibrium towards the products.[15]
-
Inert Gas Sparge : Gently bubbling an inert gas (argon or nitrogen) through the reaction mixture is a common and effective method to carry away dissolved ethylene.[7]
-
Vacuum : For reactions in higher-boiling solvents, applying a vacuum can also effectively remove volatile byproducts. This must be done carefully to avoid removing the solvent.
Frequently Asked Questions (FAQs)
FAQ 1: Can I set up the reaction open to the air? While many modern ruthenium catalysts are marketed as "air-stable" as solids, they are vulnerable to oxygen and moisture when in solution.[7] For optimal and reproducible results, it is strongly recommended to use standard inert atmosphere techniques (e.g., Schlenk line or glovebox) and deoxygenated solvents.[7]
FAQ 2: How do I properly degas my solvent? A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid, and then thawing the solvent to release dissolved gases. Repeating this cycle three times is standard practice.[4] Alternatively, sparging the solvent with an inert gas like argon for 15-30 minutes can also remove dissolved oxygen.
FAQ 3: What additives can improve my reaction? Several additives can be beneficial. Mild acids like acetic acid can suppress isomerization side reactions.[7] For carbonyl-olefin metathesis, additives like benzoquinone can also suppress alkene isomerization.[1] In some cases, co-solvents or surfactants can be used, particularly for reactions in aqueous media, to improve solubility and yields.[9]
FAQ 4: My purified product is still colored. How do I remove residual ruthenium? Complete removal of ruthenium byproducts after the reaction is a common challenge, especially when high catalyst loadings are used. Standard silica gel chromatography is often insufficient.
-
Scavengers : Treating the crude reaction mixture with agents like triphenylphosphine oxide, isocyanides, or DMSO followed by filtration through a pad of silica gel can effectively sequester ruthenium species.[16][17]
-
Activated Carbon : Stirring the crude product solution with activated carbon can also help remove colored ruthenium impurities.
-
Specialized Silica : Commercially available functionalized silica gels are designed specifically for scavenging transition metals.
FAQ 5: Are there specific issues when using substrates with coordinating functional groups? Yes, substrates containing Lewis basic atoms (e.g., nitrogen in pyridines or amines, sulfur in thiols) are known to be poor partners in metathesis because they can coordinate to the ruthenium catalyst and deactivate it.[4][11] Strategies to overcome this include using a large excess of the non-coordinating olefin partner, protecting the functional group, or using catalysts specifically designed to be more tolerant of these groups.
Data Summary
Table 1: Effect of Water on Ring-Closing Metathesis (RCM) Yield
This table illustrates the detrimental effect of adding water to an RCM reaction in toluene, as reported by Cazin and co-workers.[9]
| Catalyst | Conversion in Toluene (%) | Conversion with added H₂O (%) |
| Hoveyda-Grubbs II | Excellent | 36 |
| Cazin-I (Caz-I) | Excellent | 15 |
| Indenylidene-II (Ind-II) | Excellent | 8 |
Key Experimental Protocols
Protocol 1: General Procedure for a Ring-Closing Metathesis (RCM) Reaction
-
Preparation : Dry all glassware in an oven ( >100 °C) overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
Solvent Degassing : Use a freshly distilled, anhydrous solvent (e.g., DCM or toluene). Degas the solvent using three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[4]
-
Reaction Setup : In a dry Schlenk flask equipped with a magnetic stir bar, dissolve the diene substrate in the degassed solvent under an inert atmosphere to achieve the desired concentration (typically 0.01-0.1 M).
-
Catalyst Addition : In a separate vial, weigh the appropriate amount of ruthenium catalyst (e.g., 1-5 mol%). While the solid is relatively air-stable, weighing under an inert atmosphere is best practice.[4] Add the solid catalyst directly to the stirred substrate solution.
-
Reaction Monitoring : If the reaction produces a gaseous byproduct like ethylene, establish a gentle flow of inert gas through the headspace or bubble it through the solution to drive the reaction to completion.[7] Heat the reaction to the desired temperature if necessary. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Quenching : Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
Protocol 2: Purification of Solvents (e.g., Dichloromethane)
-
Pre-Drying : Shake DCM with concentrated sulfuric acid to remove water and alkene stabilizers. Separate the layers and wash the DCM layer with aqueous NaOH, then with water, and finally with brine. Pre-dry over anhydrous CaCl₂ or MgSO₄.
-
Distillation : Decant the pre-dried solvent and distill it from calcium hydride (CaH₂) under an inert atmosphere.
-
Degassing and Storage : Collect the freshly distilled solvent in a Schlenk flask and degas it using the freeze-pump-thaw method.[4] Store the purified, degassed solvent over activated molecular sieves under an inert atmosphere.[4]
Protocol 3: Post-Reaction Ruthenium Removal
-
Quench Reaction : After the reaction is complete, add a quenching agent like ethyl vinyl ether or di(ethylene glycol) vinyl ether and stir for 30 minutes at room temperature.[16]
-
Concentrate : Remove the solvent from the crude reaction mixture under reduced pressure.
-
Scavenging : Re-dissolve the crude product in a minimal amount of a suitable solvent. Add a scavenger such as dimethyl sulfoxide (DMSO, ~50 equivalents relative to the catalyst) and silica gel (approx. 4g per 0.01 mmol of catalyst).
-
Stir and Filter : Stir the mixture at room temperature for 12 hours.
-
Purification : Filter the mixture through a pad of celite or silica gel, washing thoroughly with a suitable solvent. Concentrate the filtrate and proceed with standard column chromatography for final purification. This procedure can significantly reduce ruthenium levels.
References
- 1. benchchem.com [benchchem.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7507854B2 - Impurity reduction in Olefin metathesis reactions - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Preventing Catalyst Deactivation in Olefin Polymerization
Welcome to the Technical Support Center for Olefin Polymerization. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during olefin polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in olefin polymerization?
A1: Catalyst deactivation in olefin polymerization is primarily caused by three main mechanisms: poisoning, fouling (or coking), and thermal degradation.[1]
-
Poisoning: This occurs when impurities in the reaction medium chemically bond to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include water, oxygen, carbon monoxide, carbon dioxide, sulfur compounds, and acetylenic impurities.[3][4]
-
Fouling/Coking: This involves the physical deposition of materials, such as polymers or carbonaceous residues (coke), on the catalyst surface.[1][2] This deposition blocks access to the active sites and can obstruct the pores of the catalyst support.
-
Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, which reduces the active surface area.[1][2] This process, known as sintering, results in a decrease in catalytic activity.
Q2: What are the most common impurities in the feedstock that can poison my catalyst?
A2: The most common impurities that act as catalyst poisons in olefin polymerization include:
-
Water and Oxygen: These are highly reactive with the organometallic components of Ziegler-Natta and metallocene catalysts.[3]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): These can coordinate to the metal center of the catalyst, inhibiting monomer access.[3][5]
-
Sulfur and Phosphorus Compounds: These act as strong Lewis bases and can irreversibly poison the catalyst.[3]
-
Acetylenic and Allenic Impurities: Often present in olefin feedstocks, these can bind strongly to the catalyst's active sites.[3]
-
Polar Compounds: Alcohols, ketones, and esters can coordinate to the metal center and hinder monomer binding.[3]
Q3: How can I minimize the risk of catalyst deactivation in my experiments?
A3: To minimize catalyst deactivation, a multi-faceted approach is recommended:
-
Feedstock Purification: Rigorously purify monomers and solvents to remove poisons. This can be achieved through techniques like passing them through activated alumina columns to remove peroxides and other polar impurities.
-
Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques to prevent exposure to air and moisture.[3]
-
Optimize Reaction Conditions: Control the reaction temperature to avoid thermal degradation.[3] Higher temperatures can accelerate deactivation.
-
Catalyst Selection and Design: Choose a catalyst that is more resistant to poisoning or thermal degradation. Modifications such as protective coatings can also enhance catalyst stability.
-
Control Monomer Conversion: In some cases, limiting monomer conversion can reduce the formation of byproducts that may foul the catalyst.[3]
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues you may encounter during your olefin polymerization experiments.
Issue 1: Low or No Polymer Yield
-
Question: I am observing a very low or no yield of my polymer. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no polymer yield is a common problem that often points to severe catalyst deactivation or improper reaction setup.
-
Potential Cause 1: Catalyst Poisoning.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that your monomer and solvent are of high purity and have been properly dried and degassed. Commercial monomers may contain inhibitors that need to be removed.
-
Check for Leaks: Inspect your reactor and all connections for any potential leaks that could introduce air or moisture into the system.[3]
-
Inert Gas Purity: Confirm the purity of your inert gas supply.
-
-
-
Potential Cause 2: Incorrect Catalyst Preparation or Activation.
-
Troubleshooting Steps:
-
Review Stoichiometry: Double-check the molar ratios of your catalyst, cocatalyst, and any activators.
-
Optimize Activation: Ensure that the catalyst activation procedure (e.g., time, temperature) is being followed correctly.
-
-
-
Potential Cause 3: Sub-optimal Reaction Temperature.
-
Troubleshooting Steps:
-
Temperature Screening: Perform a series of small-scale polymerizations at different temperatures to identify the optimal range for your catalyst system.[3]
-
-
-
Issue 2: Decrease in Polymerization Rate Over Time
-
Question: My polymerization starts, but the rate gradually decreases and the reaction stops before reaching full conversion. What could be happening?
-
Answer: A gradual decrease in the polymerization rate is a classic sign of catalyst decay.
-
Potential Cause 1: Gradual Catalyst Poisoning.
-
Troubleshooting Steps:
-
In-situ Impurity Generation: Consider the possibility that impurities are being generated in-situ during the polymerization.
-
Kinetic Analysis: Monitor the polymerization rate over time to characterize the decay profile. This can help in understanding the deactivation mechanism.
-
-
-
Potential Cause 2: Thermal Instability.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If thermal decay is suspected, try running the polymerization at a lower temperature to see if the catalyst stability improves.[3]
-
-
-
Potential Cause 3: Fouling by Polymer.
-
Troubleshooting Steps:
-
Solubility Issues: The polymer being produced may be precipitating out of solution and encapsulating the catalyst particles, preventing further monomer access. Consider using a different solvent or running the reaction at a temperature where the polymer is more soluble.
-
-
-
Data Presentation
The following tables summarize the quantitative effects of common poisons on the activity of olefin polymerization catalysts.
Table 1: Effect of Various Poisons on Ziegler-Natta Catalyst Activity in Propylene Polymerization
| Poisoning Material | Poison/Ti Molar Ratio | Catalyst Activity (kg PP/g Cat·h) | Activity Reduction (%) |
| None | 0 | 95.3 | 0 |
| Methanol | 0.1 | 58.9 | 38.2 |
| Acetone | 0.1 | 73.9 | 22.5 |
| Ethyl Acetate | 0.1 | 91.0 | 4.5 |
Data adapted from a study on a TiCl₄/ethylbenzoate/MgCl₂ catalyst system.[6]
Table 2: Effect of Carbon Monoxide (CO) Concentration on Ziegler-Natta Catalyst Productivity
| CO Concentration | Productivity Reduction (%) |
| Low | 15 |
| High | 40 |
Data from experimental tests on a Ziegler-Natta catalyst system.[5]
Table 3: Impact of Furan Concentration on Ziegler-Natta Catalyst Productivity
| Furan Concentration (ppm) | Productivity Loss (%) |
| 6 | 10 |
| 12.23 | 20 |
| 25.03 | 41 |
Data from a study on the effect of furan on Ziegler-Natta catalyst efficiency.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of catalyst deactivation.
Protocol 1: Purification of Olefin Monomer
-
Objective: To remove inhibitors and other polar impurities from a commercial olefin monomer.
-
Materials:
-
Olefin monomer (e.g., 1-hexene)
-
Activated alumina (dried under vacuum at >200°C for at least 2 hours)
-
Anhydrous, deoxygenated solvent (e.g., hexane)
-
Glass column with a fritted disc and stopcock
-
Schlenk flask for collecting the purified monomer
-
-
Procedure:
-
Under an inert atmosphere, pack a glass column with activated alumina as a slurry in the anhydrous solvent.
-
Allow the solvent to drain until it is level with the top of the alumina bed.
-
Carefully add the olefin monomer to the top of the column.
-
Elute the monomer through the column using a positive pressure of inert gas.
-
Collect the purified monomer in a Schlenk flask.
-
The purified monomer should be used immediately or stored under an inert atmosphere.
-
Protocol 2: Stopped-Flow Polymerization for Kinetic Analysis
-
Objective: To study the initial kinetics of olefin polymerization and assess the impact of poisons on catalyst activity.
-
Apparatus: A stopped-flow polymerization system.
-
Procedure:
-
Prepare a slurry of the catalyst in an anhydrous, deoxygenated solvent in one vessel of the stopped-flow apparatus.
-
Prepare a solution of the cocatalyst and monomer in the same solvent in a second vessel.
-
If studying the effect of a poison, introduce a specific amount of the poison into the catalyst slurry and allow it to react for a defined period.
-
Rapidly mix the contents of the two vessels to initiate polymerization.
-
After a very short, predefined reaction time (typically in the range of milliseconds to a few seconds), quench the reaction by injecting a quenching agent (e.g., acidic methanol).[4]
-
Collect the polymer, wash, dry, and weigh it to determine the yield.
-
Analyze the polymer to determine its molecular weight and other properties.
-
By varying the reaction time, a kinetic profile of the polymerization can be constructed.
-
Protocol 3: Temperature Programmed Desorption (TPD) for Surface Analysis
-
Objective: To characterize the surface of a catalyst and identify adsorbed species that may be causing deactivation.
-
Apparatus: A temperature programmed desorption system, typically consisting of a reactor, a temperature controller, a mass spectrometer, and a gas delivery system.
-
Procedure:
-
Place a known amount of the catalyst sample in the reactor.
-
Pre-treat the sample by heating it under a flow of inert gas to remove any physisorbed species.
-
Cool the sample to a low temperature and then expose it to a flow of a probe gas (e.g., ammonia for acidity measurements, or the suspected poison) for a specific time to allow for adsorption.
-
Purge the system with an inert gas to remove any non-adsorbed probe gas.
-
Heat the sample at a linear rate while monitoring the desorbed molecules with the mass spectrometer.
-
The resulting TPD profile (desorption rate versus temperature) provides information about the nature and strength of the adsorption sites on the catalyst surface.
-
Protocol 4: Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Objective: To measure the specific surface area of a catalyst, which can be affected by thermal degradation (sintering) or fouling.
-
Apparatus: A BET surface area analyzer.
-
Procedure:
-
Accurately weigh a sample of the catalyst and place it in a sample tube.
-
Degas the sample by heating it under vacuum or a flow of inert gas to remove any adsorbed contaminants. The degassing temperature should be chosen carefully to avoid altering the catalyst structure.
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce a known amount of an inert gas, typically nitrogen, into the sample tube at various pressures.
-
Measure the amount of gas adsorbed by the sample at each pressure.
-
The BET equation is then used to calculate the specific surface area of the catalyst from the gas adsorption data.[8][9]
-
Visualizations
Diagram 1: General Causes of Catalyst Deactivation
Caption: Main mechanisms of catalyst deactivation in olefin polymerization.
Diagram 2: Troubleshooting Workflow for Low Polymer Yield
References
- 1. sid.ir [sid.ir]
- 2. microtrac.com [microtrac.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 9. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Optimizing Reaction Conditions for Selective Olefin Synthesis
Welcome to the technical support center for selective olefin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing E/Z selectivity in olefin synthesis?
A1: The stereochemical outcome of olefin synthesis is a delicate balance of several factors. For Wittig reactions, the nature of the ylide is paramount; unstabilized ylides generally favor Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[1][2] The choice of solvent and the presence or absence of lithium salts also play a crucial role in directing the stereoselectivity. In olefin metathesis, the catalyst structure, particularly the steric environment around the metal center, is a key determinant of E/Z selectivity.[3] Reaction temperature and substrate structure also contribute significantly to the final isomeric ratio.
Q2: How can I improve the regioselectivity of my hydroformylation reaction?
A2: Achieving high regioselectivity in hydroformylation, particularly for the production of either linear or branched aldehydes, depends heavily on the ligand coordinated to the metal catalyst (commonly rhodium). Bulky phosphine or phosphite ligands often favor the formation of the linear aldehyde due to steric hindrance. The choice of solvent can also influence the regioselectivity.[4][5] For instance, in the hydroformylation of styrene, different solvents can lead to variations in the branched-to-linear (b/l) ratio.[4] Reaction temperature and pressure are other critical parameters that can be tuned to optimize regioselectivity.[6]
Q3: My olefin metathesis reaction is giving a low yield. What are the likely causes?
A3: Low yields in olefin metathesis can stem from several issues. Catalyst deactivation is a common culprit, which can be caused by impurities in the substrate or solvent, or by side reactions.[7] The choice of catalyst itself is critical; some catalysts are more robust and active for specific substrate types.[8] Reaction conditions such as temperature and reaction time also need to be optimized. For ring-closing metathesis (RCM), high concentrations can favor intermolecular reactions over the desired intramolecular cyclization, leading to oligomers and reduced yield of the desired macrocycle.
Q4: What are common catalyst poisons in olefin synthesis and how can I avoid them?
A4: Catalyst performance can be significantly hampered by various poisons. Common culprits include sulfur compounds, carbon monoxide, halides, and water.[9][10][11][12] These substances can bind to the active sites of the catalyst, rendering it inactive.[9][12] To avoid catalyst poisoning, it is essential to use highly pure, degassed solvents and reagents. Purification of substrates to remove potential poisons is also critical. In some cases, using a "guard bed" of a sacrificial material can trap poisons before they reach the catalyst bed.[10]
Troubleshooting Guides
Issue 1: Poor E/Z Selectivity in Wittig Reactions
Question: My Wittig reaction is producing a mixture of E and Z isomers, and I need to favor one over the other. What steps can I take?
Answer:
Poor E/Z selectivity in Wittig reactions is a common challenge. The following guide provides a systematic approach to troubleshoot and optimize for the desired stereoisomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor E/Z selectivity in Wittig reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Ylide Type for Desired Isomer | For (E)-alkenes, use stabilized ylides (e.g., those with ester or ketone groups).[1][2] For (Z)-alkenes, use non-stabilized ylides (e.g., simple alkyl ylides).[1][2] |
| Presence of Lithium Salts | Lithium salts can decrease Z-selectivity with non-stabilized ylides. Prepare the ylide using sodium or potassium bases (e.g., NaHMDS, KHMDS) to generate salt-free conditions. |
| Solvent Effects | For high Z-selectivity with non-stabilized ylides, use non-polar, aprotic solvents like toluene or THF. For E-selectivity with stabilized ylides, polar aprotic solvents like DMF or DMSO can be beneficial. |
| Temperature | For Z-selective reactions with non-stabilized ylides, lower reaction temperatures (e.g., -78 °C) are generally preferred. |
| Steric Hindrance | For highly hindered aldehydes or ketones, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often provides excellent E-selectivity.[13] |
| Need for E-alkene from a non-stabilized ylide | The Schlosser modification of the Wittig reaction can be employed to invert the selectivity and furnish the E-alkene. |
Issue 2: Catalyst Deactivation in Olefin Metathesis
Question: My olefin metathesis reaction starts but then stalls, suggesting catalyst deactivation. How can I identify the cause and prevent this?
Answer:
Catalyst deactivation is a frequent issue in olefin metathesis. Identifying the source of deactivation is key to achieving high conversion and yield.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting catalyst deactivation in olefin metathesis.
Common Catalyst Poisons and Countermeasures:
| Poison | Source | Countermeasure |
| Sulfur Compounds | Thiols, thioethers in substrates | Purify substrate (e.g., by chromatography or treatment with a scavenger).[9] |
| Oxygen/Moisture | Leaks in the reaction setup, impure solvents | Use rigorous Schlenk or glovebox techniques; use freshly distilled and degassed solvents.[9] |
| Halides | Impurities in substrates or reagents | Purify starting materials.[11] |
| Lewis Bases | Amines, phosphines in substrates | Protect the functional group or use a catalyst tolerant to that functionality. |
| Carbon Monoxide | Impurity in ethylene gas (for ethenolysis) | Use high-purity ethylene.[11] |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading and Temperature on Olefin Yield
| Catalyst | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| HZSM-5 | Gasoil | 0.3 gr | 600 | 87.47 (conversion) | [14] |
| HZSM-5 | Gasoil | 0.5 gr | 500 | 30.55 (selectivity) | [14] |
| Fe-Cu-K/SiO₂ | Syngas | 3 wt% Cu | 300 | ~60 (CO conversion) | [15] |
| Fe-Cu-K/SiO₂ | Syngas | 5 wt% Cu | 300 | ~50 (CO conversion) | [15] |
Table 2: Solvent Effects on Regioselectivity in Hydroformylation of Styrene
| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Branched/Linear (b/l) Ratio | Reference |
| [Rh(COD)Cl]₂ / P1 | Toluene | 30 | 4.0 | 8.0:1 | [4] |
| [Rh(COD)Cl]₂ / P2 | Toluene | 30 | 4.0 | 6.6:1 | [4] |
| [Rh(COD)Cl]₂ / P6 | Toluene | 30 | 4.0 | >99:1 | [4] |
| [Rh(COD)Cl]₂ / P6 | THF | 30 | 4.0 | 95:5 | [4] |
| [Rh(COD)Cl]₂ / P6 | Et₂O | 30 | 4.0 | 90:10 | [4] |
| [Rh(COD)Cl]₂ / P6 | DCM | 30 | 4.0 | 92:8 | [4] |
P1: trimethyl phosphate, P2: triphenyl phosphate, P6: a specific phosphate ligand from the study.
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
This protocol provides a general guideline for performing a ring-closing metathesis reaction using a Grubbs-type catalyst.
Materials:
-
Diene substrate
-
Grubbs catalyst (e.g., Grubbs 1st or 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or glovebox
-
Stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a Schlenk flask containing a stir bar under vacuum and backfill with an inert gas.
-
Solvent and Substrate Addition: In the inert atmosphere, add the anhydrous, degassed solvent to the Schlenk flask via cannula or syringe. Dissolve the diene substrate in the solvent. The concentration is typically between 0.005 M and 0.1 M.
-
Catalyst Addition: Weigh the Grubbs catalyst in a glovebox or under a stream of inert gas and add it to the reaction mixture. The catalyst loading typically ranges from 1-5 mol%.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by TLC or GC-MS. The reaction is often driven to completion by the removal of the volatile ethylene byproduct, which can be achieved by bubbling a slow stream of inert gas through the reaction mixture.[7]
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether or by exposing the reaction to air.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Z-Selective Wittig Reaction with a Non-Stabilized Ylide
This protocol describes a general procedure for a Z-selective Wittig reaction using a non-stabilized ylide under salt-free conditions.
Materials:
-
Alkyltriphenylphosphonium salt
-
Anhydrous, aprotic solvent (e.g., THF or toluene)
-
Strong, non-lithium base (e.g., NaHMDS or KHMDS)
-
Aldehyde or ketone
-
Schlenk flask
-
Stir bar
-
Inert gas (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Preparation: Flame-dry a Schlenk flask containing a stir bar under vacuum and backfill with an inert gas.
-
Phosphonium Salt Suspension: Add the alkyltriphenylphosphonium salt to the flask, followed by the anhydrous solvent to form a suspension.
-
Ylide Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add the strong base (e.g., a solution of KHMDS in THF) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).[13] Stir the mixture at -78 °C for 30-60 minutes.
-
Reaction with Carbonyl: Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the ylide solution at -78 °C.
-
Reaction Progression: Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.[13]
References
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 11. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 12. grokipedia.com [grokipedia.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Olefin Production Scale-Up
Welcome to the technical support center for olefin production scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory- to pilot- or industrial-scale olefin synthesis. Here you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of olefin production.
Issue 1: Rapid Catalyst Deactivation
Q: My catalyst is losing activity much faster than expected during a scale-up run. What are the potential causes and how can I troubleshoot this?
A: Rapid catalyst deactivation is a common challenge in scaling up olefin production and can be attributed to several factors. The primary causes fall into three categories: poisoning, coking (fouling), and thermal degradation (sintering).[1][2][3]
Possible Causes and Solutions:
-
Catalyst Poisoning: Impurities in the feedstock can strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][3]
-
Troubleshooting:
-
Analyze Feedstock: Perform a thorough analysis of your feedstock to identify potential poisons such as sulfur, nitrogen, phosphorus, or chlorine compounds.[1]
-
Purify Feedstock: Implement a purification step for your feedstock. This can involve using regenerable adsorbents for polar molecules, sacrificial materials for contaminants like chlorine and heavy metals, or hydrogenation catalysts to remove dienes and other reactive impurities.[4]
-
Use a Guard Bed: Install a guard bed with a suitable adsorbent upstream of your main reactor to capture poisons before they reach the primary catalyst.[2]
-
-
-
Coking/Fouling: Carbonaceous deposits, or coke, can form on the catalyst surface, physically blocking active sites and pores.[3][5] This is often exacerbated by high temperatures and the presence of unsaturated compounds in the feed.[5]
-
Troubleshooting:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.[5]
-
Modify Catalyst: Consider using a catalyst with larger pores or a surface chemistry that is more resistant to coking.[5]
-
Catalyst Regeneration: If coking has occurred, the catalyst can often be regenerated. (See Experimental Protocol 1).
-
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area.[3]
-
Troubleshooting:
-
Improve Heat Management: Ensure uniform temperature distribution across the reactor to avoid localized "hot spots."[6]
-
Select Thermally Stable Catalyst: Choose a catalyst with a support that provides better thermal stability.
-
-
Issue 2: Reactor Fouling and Pressure Drop Increase
Q: I am observing a significant increase in pressure drop across my reactor, and upon inspection, there are deposits on the reactor walls. What is causing this and how can I prevent it?
A: Reactor fouling is a critical issue in olefin production scale-up, leading to increased pressure drop, poor heat transfer, and ultimately, reactor shutdown.[7][8][9] The primary causes are polymerization of reactive species and deposition of oligomers or waxes.[8][10]
Possible Causes and Solutions:
-
Polymerization of Diolefins and Olefins: Cracked feedstocks often contain highly reactive diolefins and olefins that can polymerize, especially in the presence of oxygen or at elevated temperatures, forming gums and solid deposits.[7][11]
-
Troubleshooting:
-
Selective Hydrogenation: Implement a low-temperature selective hydrogenation step upstream of the main reactor to saturate diolefins before they can polymerize.[7]
-
Oxygen Removal: Minimize oxygen contamination in the feed, as it can initiate polymerization reactions.[7][11] Consider using an oxygen scavenger.[11]
-
Antipolymerants and Dispersants: Introduce chemical additives like antipolymerants and dispersants to inhibit polymerization and prevent foulant deposition.[11]
-
-
-
Deposition of Oligomers (Wax): In slurry polymerization, the deposition of low molecular weight polymers (oligomers or wax) can cause fouling.[8][10]
-
Troubleshooting:
-
Control Temperature: Maintain the reactor wall temperature above the melting point of the polymer to prevent the polymer-rich phase from depositing.[8]
-
Improve Mixing: Ensure vigorous mixing within the reactor to keep polymer particles suspended and prevent them from agglomerating on the walls.
-
-
-
Static Fouling: Static electricity can cause fine polymer or catalyst particles to adhere to the reactor walls, initiating polymerization and fouling.[9]
-
Troubleshooting:
-
Antistatic Agents: Introduce antistatic agents into the reactor to dissipate static charges.
-
Grounding: Ensure all reactor components are properly grounded.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I improve heat management in my scaled-up olefin production reactor?
A1: Effective heat management is crucial to prevent runaway reactions and ensure product selectivity.[6] Key strategies include:
-
Reactor Design: Utilize reactor designs with high heat transfer coefficients, such as multi-tubular reactors or fluidized bed reactors.
-
Cooling Systems: Implement efficient cooling systems, like reactor jackets or internal cooling coils.
-
Dilution: Introduce an inert gas or solvent to the feed to absorb some of the heat of reaction.
-
Temperature Monitoring: Install multiple temperature sensors throughout the reactor to detect and address localized hot spots.[12] In selective hydrogenation reactors, for example, the formation of hot spots can indicate the onset of a runaway reaction.[12]
Q2: What are the primary challenges in separating and purifying olefins at a larger scale?
A2: The main challenge in olefin/paraffin separation is their similar molecular sizes and physical properties, which makes traditional distillation highly energy-intensive.[13]
-
Cryogenic Distillation: This is the conventional method but requires very low temperatures and high pressures, leading to significant energy consumption.[13]
-
Alternative Technologies: Researchers are actively exploring more energy-efficient alternatives such as:
-
Membrane Separation: Utilizes membranes that selectively allow olefins to pass through.[13]
-
Adsorption: Employs materials that selectively adsorb either the olefin or the paraffin.[4][14]
-
Extractive Distillation: Involves adding a solvent that alters the relative volatility of the components, making separation easier.[14]
-
Q3: What purity level is typically required for olefins used in polymerization?
A3: The required purity of olefins is very high, especially when using modern catalysts like metallocenes, which are highly sensitive to contaminants.[4]
-
Monomer-grade ethylene generally requires a purity of ≥99.9 wt%.[13]
-
Monomer-grade propylene typically requires a purity of ≥99.5 wt%.[13] Contaminants such as water, sulfur compounds, carbon oxides, and other oxygenates must be removed to very low levels (ppb range) to prevent catalyst deactivation.[4]
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance | Reference |
| Catalyst Lifetime (Ammonia Synthesis) | 5 - 10 years | Indicates the potential durability of industrial catalysts under optimized conditions. | [3] |
| Ethylene Purity (Polymer Grade) | ≥99.9 wt% | High purity is essential to prevent polymerization catalyst deactivation. | [13] |
| Propylene Purity (Polymer Grade) | ≥99.5 wt% | High purity is crucial for producing high-quality polypropylene. | [13] |
| Contaminant Levels (for Polymerization) | ppb level | Modern catalysts are extremely sensitive to poisons. | [4] |
| Cryogenic Distillation Temperature | As low as -90 °C | Illustrates the extreme conditions required for traditional olefin/paraffin separation. | [13] |
| Cryogenic Distillation Pressure | ~2 MPa | High pressure contributes to the high energy consumption of this separation method. | [13] |
Experimental Protocols
Protocol 1: Catalyst Regeneration via Controlled Oxidation (for Coking)
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst and restore its activity.
Materials:
-
Deactivated catalyst
-
Inert gas (e.g., Nitrogen)
-
Oxidizing gas (e.g., Air or a mixture of air and nitrogen)
-
Tube furnace with temperature control
-
Gas flow controllers
Procedure:
-
Inert Purge: Place the deactivated catalyst in the tube furnace and purge with an inert gas (e.g., nitrogen) at a low flow rate while gradually increasing the temperature. This removes any volatile adsorbed species.
-
Controlled Oxidation: Once the desired temperature is reached (typically 400-500°C, but this is catalyst-dependent), introduce a controlled amount of the oxidizing gas. This step is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.[5]
-
Hold and Monitor: Maintain the temperature and gas flow until the coke has been burned off. This can be monitored by analyzing the composition of the off-gas (e.g., for CO2).
-
Inert Purge (Cooling): After oxidation is complete, switch back to the inert gas flow and allow the catalyst to cool down to room temperature.
-
Reduction (if necessary): For some catalysts, particularly those with metal oxides, a reduction step may be necessary to restore the active metallic phase. This involves heating the catalyst under a flow of hydrogen gas at a specific temperature (e.g., 200-400°C).[5]
-
Passivation: After reduction, the catalyst may be pyrophoric. Carefully passivate the surface by introducing a very small, controlled amount of oxygen into the inert gas stream as it cools to prevent rapid oxidation upon exposure to air.[5]
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Experimental workflow for preventing reactor fouling.
Caption: Logical relationships in olefin/paraffin separation challenges.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Olefins Purification | Axens [axens.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Question 21: We are observing fouling of our feed/effluent exchangers that has impacted heat transfer and restricted feed. What are potential contributing causes and how can we mitigate? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 8. researchgate.net [researchgate.net]
- 9. US7645841B2 - Method and system to reduce polymerization reactor fouling - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Question 34: When processing cracked naphtha, what is done to ensure that polymerization of the diolefins/olefins will not result in pressure drop problems in a reactor or upstream equipment? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 12. aidic.it [aidic.it]
- 13. Membrane‐Based Olefin/Paraffin Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eng.uc.edu [eng.uc.edu]
Wittig Olefination Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Wittig olefination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My Wittig reaction is not working or giving a very low yield. What are the common causes?
Low or no yield in a Wittig reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
-
Phosphonium Salt Formation: Ensure the phosphonium salt was successfully synthesized and is pure. Incomplete reaction or impurities can hinder ylide formation.
-
Ylide Formation: The choice of base and solvent is critical. The base must be strong enough to deprotonate the phosphonium salt. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium methoxide (NaOMe). The reaction is typically performed under anhydrous and inert conditions (e.g., under nitrogen or argon) to prevent quenching of the highly reactive ylide.
-
Aldehyde/Ketone Quality: The carbonyl compound should be pure and free of acidic impurities or water, which can react with the ylide.
-
Reaction Conditions: Temperature and reaction time can influence the yield. Some ylides are unstable at higher temperatures and require cooling.
Below is a troubleshooting workflow to diagnose a failed or low-yielding Wittig reaction:
Caption: Troubleshooting workflow for low-yielding Wittig reactions.
2. My reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized Ylides: These are typically derived from alkylphosphonium salts and react quickly to form predominantly the Z-alkene. To maximize Z-selectivity, use salt-free conditions and polar aprotic solvents.
-
Stabilized Ylides (Horner-Wadsworth-Emmons Reaction): These ylides contain an electron-withdrawing group (e.g., an ester) and react to form predominantly the E-alkene.
The Schlosser modification of the Wittig reaction can be employed to favor the formation of the E-alkene with non-stabilized ylides.
| Reagent/Condition | Predominant Isomer | Notes |
| Non-stabilized ylide (e.g., from Ph₃P⁺CH₃Br⁻) | Z-alkene | Reaction is under kinetic control. |
| Stabilized ylide (e.g., from Ph₃P⁺CH₂CO₂EtBr⁻) | E-alkene | Reaction is under thermodynamic control. |
| Schlosser Modification | E-alkene | Involves deprotonation/reprotonation of the betaine intermediate. |
3. I am observing significant amounts of triphenylphosphine oxide and unreacted starting material. What is happening?
The presence of triphenylphosphine oxide (Ph₃PO) is an inherent part of the Wittig reaction mechanism. However, an excess of Ph₃PO along with unreacted starting materials can indicate a side reaction is consuming the ylide. A common culprit is the hydrolysis of the phosphonium salt or the ylide itself if moisture is present in the reaction.
Experimental Protocol: Anhydrous Wittig Reaction
-
Apparatus: All glassware should be oven-dried (e.g., at 120°C overnight) and assembled hot under a stream of dry, inert gas (nitrogen or argon).
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents (e.g., distillation over sodium/benzophenone for THF).
-
Reagents: Ensure all reagents, including the phosphonium salt and the carbonyl compound, are dry. The phosphonium salt can be dried under high vacuum.
-
Procedure: a. Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere. b. Cool the suspension to the desired temperature (e.g., 0°C or -78°C). c. Add the strong base (e.g., n-BuLi) dropwise to form the ylide. A color change is often observed. d. After ylide formation, add the aldehyde or ketone dropwise at the same temperature. e. Allow the reaction to warm to room temperature and stir for the appropriate time. f. Work-up the reaction, typically involving quenching with a proton source and extraction.
4. My reaction mixture is turning brown/black, and I am getting a complex mixture of products. What could be the cause?
Darkening of the reaction mixture and the formation of multiple products can be indicative of an aldol condensation side reaction, especially if your carbonyl compound is enolizable. The strong base used to generate the ylide can also deprotonate the α-carbon of the aldehyde or ketone, leading to self-condensation.
Mitigation Strategies for Aldol Condensation:
-
Choice of Base: Use a hindered base that is less likely to deprotonate the carbonyl compound, such as potassium tert-butoxide in some cases.
-
Reverse Addition: Add the base to the phosphonium salt to pre-form the ylide, and then add the carbonyl compound to the ylide solution. This minimizes the exposure of the carbonyl to the strong base.
-
Temperature Control: Running the reaction at lower temperatures can often suppress the rate of the aldol side reaction relative to the Wittig olefination.
Below is a diagram illustrating the competition between the Wittig reaction and a potential aldol side reaction.
Caption: Competing pathways in a Wittig reaction with an enolizable carbonyl.
Technical Support Center: Improving Stereoselectivity in Olefin Epoxidation
Welcome to the Technical Support Center for Stereoselective Olefin Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: My stereoselectivity (enantio- or diastereoselectivity) is low. What are the general parameters I should investigate first?
A1: Low stereoselectivity can arise from several factors. Systematically investigate the following:
-
Catalyst Integrity: Ensure your chiral catalyst or ligand is of high chemical and enantiomeric purity. Impurities can lead to non-selective background reactions. For metal-based catalysts, verify the correct oxidation state and activation procedure.
-
Reaction Temperature: Many asymmetric epoxidations are highly temperature-sensitive. Lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often enhances stereoselectivity, although it may decrease the reaction rate.[1][2][3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, stereoselectivity.[4][5] Experiment with different solvents (e.g., dichloromethane, acetonitrile, or toluene) to find the optimal medium for your substrate and catalyst system.
-
Purity of Reagents: Ensure all reagents, especially the olefin substrate and the oxidant, are pure and free from contaminants that could poison the catalyst. The presence of water can be particularly detrimental in certain reactions like the Sharpless epoxidation.[6]
-
Stirring and Reaction Setup: In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations. For reactions sensitive to air or moisture, maintain a properly inert atmosphere.
Q2: I am performing a Sharpless Asymmetric Epoxidation, but the enantiomeric excess (ee) is poor. What is going wrong?
A2: The Sharpless epoxidation is highly reliable for allylic alcohols but requires specific conditions for high stereoselectivity.[7][8] Common issues include:
-
Substrate Limitation: This method is primarily effective for primary and secondary allylic alcohols.[7] Unfunctionalized olefins are generally not suitable substrates.[9]
-
Presence of Water: The titanium catalyst is sensitive to water, which can lead to the formation of inactive titanium species and a decrease in enantioselectivity. Ensure all reagents and solvents are anhydrous.
-
Incorrect Stoichiometry: The ratio of the titanium isopropoxide to the chiral tartrate ligand is crucial. A 1:1 ratio is generally optimal. An excess of the tartrate can inhibit the reaction.
-
Catalyst Loading: Typically, 5-10 mol% of the catalyst is sufficient. While higher loading might increase the reaction rate, it can sometimes negatively impact the enantioselectivity.
Q3: My Jacobsen-Katsuki epoxidation is not giving the expected results for a terminal alkene. What can I do?
A3: While the Jacobsen-Katsuki epoxidation has a broader substrate scope than the Sharpless method, particularly for cis-disubstituted olefins, optimizing it for terminal alkenes can be challenging.[9][10][11] Consider the following:
-
Use of Additives: Co-catalysts or additives like N-methylmorpholine N-oxide (NMO) or 4-phenylpyridine N-oxide (PPNO) can improve both the reaction rate and enantioselectivity.[10][11]
-
Oxidant Choice: While bleach (NaOCl) is a common oxidant, others like KHSO₅ can also be used and may provide different results depending on the substrate.[10]
-
Reaction Temperature: Lowering the reaction temperature can significantly improve the enantiomeric excess for some substrates.[3]
Q4: I am having trouble with my Shi Epoxidation; the conversion is very low. What are the likely causes?
A4: Low conversion in a Shi epoxidation is a frequently encountered issue. Key factors to check are:
-
pH of the Reaction Mixture: Maintaining a basic pH (around 10.5) is critical.[12][13][14] At lower pH, the catalyst can be destroyed by a competing Baeyer-Villiger oxidation.[13][14][15] Use a buffer, and potassium carbonate is often added to maintain the optimal pH.[14]
-
Oxone Quality: The activity of Oxone (potassium peroxymonosulfate) can degrade over time. Use a fresh batch of high-quality Oxone.
-
Catalyst Decomposition: The fructose-derived ketone catalyst can decompose, especially at higher temperatures.[12] Running the reaction at 0 °C is recommended.[12]
-
Slow Addition of Reagents: Slow, simultaneous addition of the Oxone solution and the base can help maintain optimal reaction conditions and prevent catalyst decomposition.[16]
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Temperature | Lower the reaction temperature in increments (e.g., from room temperature to 0 °C, then to -20 °C).[1][2] |
| Suboptimal Solvent | Screen a range of solvents with varying polarities (e.g., CH₂Cl₂, CH₃CN, THF, Toluene).[4] |
| Impure or Degraded Catalyst/Ligand | Use a fresh batch of catalyst/ligand with confirmed purity and enantiomeric excess. |
| Presence of Water or Other Impurities | Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture. |
| Incorrect Catalyst:Substrate Ratio | Optimize the catalyst loading. Too high or too low a concentration can be detrimental. |
| Air Sensitivity | If the catalyst is air-sensitive, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Verify the catalyst's activity. For metal catalysts, ensure proper activation. For organocatalysts, check for decomposition. |
| Inactive Oxidant | Use a fresh batch of the oxidizing agent. The potency of oxidants like m-CPBA and Oxone can diminish over time. |
| Low Reaction Temperature | While low temperatures often improve selectivity, they can also significantly slow down the reaction rate. Gradually increase the temperature and monitor the progress.[17] |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Consult the literature for recommended solvents for your specific epoxidation method and substrate. |
| Catalyst Poisoning | Ensure all glassware is clean and that the starting materials are free of impurities that could act as catalyst poisons. |
| Insufficient Reaction Time | Monitor the reaction over a longer period using techniques like TLC or GC to ensure it has reached completion. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | Use a stoichiometric amount or a slight excess of the oxidant. Monitor the reaction closely and quench it once the starting material is consumed. |
| Epoxide Ring Opening | If the reaction conditions are acidic or aqueous, the formed epoxide can undergo ring-opening.[18] Buffer the reaction mixture or use a non-aqueous workup. |
| Baeyer-Villiger Oxidation (Shi Epoxidation) | Maintain a basic pH (around 10.5) to suppress this side reaction.[13][14][15] |
| Formation of Diol | This is a common side product resulting from the hydrolysis of the epoxide. Minimize water in the reaction and during workup. |
Quantitative Data Tables
Table 1: Sharpless-Katsuki Asymmetric Epoxidation of Various Allylic Alcohols
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (+)-DIPT | 85-95 | >95 |
| Geraniol | (+)-DIPT | 77 | 95 |
| Cinnamyl alcohol | (+)-DET | 90 | >98 |
| 3-Methyl-2-buten-1-ol | (-)-DIPT | 88 | 91 |
| (Z)-2-Hexen-1-ol | (+)-DIPT | 80 | 85 |
| Data compiled from various literature sources. Yields and ee values can vary based on specific reaction conditions. |
Table 2: Jacobsen-Katsuki Epoxidation of Various Olefins
| Alkene Substrate | Catalyst (mol%) | Oxidant | Co-catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Styrene | 2 | NaOCl | N-Methylmorpholine N-oxide (NMO) | CH₂Cl₂/ H₂O | 0 | 4 | 85 | 86 |
| Styrene | 2 | KHSO₅ | None | H₂O/CH₃CN | 17 | 0.25 | >99 | 66 |
| α-Methylstyrene | 4 | NaOCl | 4-Phenylpyridine N-oxide (PPNO) | CH₂Cl₂/H₂O | 0 | 24 | 75 | 88 |
| Indene | 4 | NaOCl | 4-Phenylpyridine N-oxide (PPNO) | CH₂Cl₂/H₂O | -20 | 24 | 82 | 96 |
| Data compiled from various literature sources and is intended for comparative purposes.[10] |
Experimental Protocols
Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Molecular sieves, 4Å, powdered
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane.
-
Cool the flask to -20 °C using a cooling bath.
-
Add (+)-diisopropyl tartrate, followed by titanium(IV) isopropoxide, and stir for 10 minutes.
-
Add (E)-2-hexen-1-ol to the mixture.
-
Add anhydrous tert-butyl hydroperoxide solution dropwise over several minutes.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Jacobsen-Katsuki Epoxidation of Styrene
Materials:
-
(R,R)-Jacobsen's catalyst
-
Styrene
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hypochlorite solution (bleach), buffered to pH ~11
-
N-Methylmorpholine N-oxide (NMO)
Procedure:
-
In a round-bottom flask, dissolve the (R,R)-Jacobsen's catalyst in dichloromethane.
-
Add N-methylmorpholine N-oxide to the solution.
-
Add styrene to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting epoxide by flash chromatography.
Shi Asymmetric Epoxidation of a trans-Olefin
Materials:
-
trans-Stilbene
-
Shi catalyst (fructose-derived ketone)
-
Acetonitrile (CH₃CN)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Potassium peroxymonosulfate (Oxone)
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate
-
Water
Procedure:
-
To a flask containing a solution of the trans-olefin and the Shi catalyst in acetonitrile, add an aqueous solution of K₂HPO₄.
-
Add tetrabutylammonium bromide as a phase-transfer catalyst.
-
Cool the vigorously stirred biphasic mixture to 0 °C.
-
In a separate flask, prepare a solution of Oxone in water.
-
Add the Oxone solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with sodium sulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low stereoselectivity.
References
- 1. Temperature effect on the epoxidation of olefins by an iron() porphyrin complex and -alkyl hydroperoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 3. Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Epoxidation [organic-chemistry.org]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. benchchem.com [benchchem.com]
- 11. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 12. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Shi Epoxidation [organic-chemistry.org]
- 15. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control Polydispersity in Polyolefins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling polydispersity in polyolefins.
Troubleshooting Guide
This guide addresses common issues encountered during polyolefin synthesis that can affect the polydispersity index (PDI).
| Issue | Potential Causes | Recommended Actions |
| Unexpectedly High Polydispersity Index (PDI) | 1. Multiple Active Sites on Catalyst: Traditional Ziegler-Natta catalysts inherently have multiple active sites, leading to broader molecular weight distributions.[1][2][3] 2. Catalyst Fragmentation Issues: Incomplete or uneven fragmentation of catalyst particles can expose different active sites at different times.[4] 3. Temperature Fluctuations: Inconsistent temperature control can alter polymerization and chain transfer rates, broadening the PDI.[5][6] 4. Monomer/Co-monomer Concentration Gradients: Poor mixing can lead to localized variations in monomer concentration, affecting chain growth uniformity.[7][8] 5. Presence of Impurities: Impurities can poison catalyst sites or act as uncontrolled chain transfer agents. | 1. Switch to a Single-Site Catalyst: Employ metallocene or post-metallocene catalysts known for producing narrower PDIs (approaching 2).[1][2][3][9] 2. Optimize Catalyst Support and Pre-polymerization: Use supports that promote uniform fragmentation and consider a pre-polymerization step to ensure even initial growth.[4] 3. Improve Reactor Temperature Control: Ensure precise and stable temperature regulation throughout the polymerization process. 4. Enhance Reactor Agitation: Improve stirring to ensure a homogeneous distribution of monomers and catalyst. 5. Purify Monomers and Solvents: Implement rigorous purification protocols for all reactants and the reaction medium. |
| Inconsistent PDI Between Batches | 1. Variability in Catalyst Loading/Activation: Inconsistent preparation of the catalyst slurry or activation procedure. 2. Fluctuations in Feedstock Purity: Batch-to-batch variations in monomer or solvent purity. 3. Inconsistent Hydrogen Concentration: If using hydrogen as a chain transfer agent, imprecise control of its concentration will lead to variability.[10][11] 4. Reactor Fouling: Residual polymer or catalyst from previous runs can affect the current polymerization. | 1. Standardize Catalyst Preparation Protocol: Develop and adhere to a strict, reproducible protocol for catalyst preparation and injection. 2. Implement Stringent Quality Control on Feedstocks: Analyze the purity of all incoming materials before use. 3. Utilize Precise Mass Flow Controllers: Ensure accurate and reproducible delivery of hydrogen or other chain transfer agents.[11] 4. Establish a Thorough Reactor Cleaning Procedure: Implement a validated cleaning protocol to be performed between each run. |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Use of Mixed Catalyst Systems: Intentionally using two or more catalysts with different propagation and chain transfer kinetics. 2. Presence of Multiple Active Site Types on a Single Catalyst: Common in Ziegler-Natta and some chromium-based catalysts.[10] 3. Significant Changes in Polymerization Conditions Mid-run: A sudden change in temperature or monomer feed can create a distinct polymer population.[12] | 1. Confirm Catalyst Purity: If a monomodal distribution is desired, ensure that a single, pure catalyst is being used. 2. Select a Single-Site Catalyst: For a narrow, monomodal distribution, metallocene catalysts are the preferred choice.[2][3] 3. Maintain Stable Reactor Conditions: Ensure all process parameters (temperature, pressure, feed rates) are kept constant throughout the polymerization. |
Logical Workflow for Troubleshooting High PDI
The following diagram outlines a systematic approach to diagnosing and resolving issues of high polydispersity in polyolefin synthesis.
Caption: A flowchart for diagnosing and resolving high PDI in polyolefin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Ziegler-Natta and metallocene catalysts concerning PDI control?
A: The primary difference lies in the nature of their active sites. Ziegler-Natta catalysts are heterogeneous and possess multiple types of active sites, each producing polymers with different chain lengths. This inherent heterogeneity leads to polyolefins with a broad molecular weight distribution and a high PDI (typically 4-8).[2][13] In contrast, metallocene catalysts are homogeneous with well-defined single active sites.[2][3] This uniformity ensures that all polymer chains grow under nearly identical conditions, resulting in a much narrower molecular weight distribution and a low PDI (typically around 2.0).[2][13]
Q2: How does polymerization temperature affect the polydispersity of polyolefins?
A: The effect of temperature is complex and can depend on the catalyst system. Generally, increasing the polymerization temperature increases the rates of both propagation and chain termination/transfer reactions. For some systems, a temperature increase can lead to a broader molecular weight distribution.[5] For example, with certain zirconocene catalysts, raising the temperature can lead to different active species conformers, resulting in broader MWD.[5] However, in other cases, the effect on PDI might be minimal up to a certain threshold, after which a sharp change is observed.[14][15] It is crucial to experimentally determine the optimal temperature for a specific catalyst and desired PDI.
Q3: What is the role of a chain transfer agent (CTA), and how does it influence PDI?
A: A chain transfer agent (CTA), such as hydrogen, terminates the growth of a polymer chain by transferring a reactive species, which then initiates a new chain.[16][17] This process is primarily used to control and reduce the average molecular weight of the polymer.[16] CTAs can also narrow the PDI. In multi-site catalysts, some active sites that produce very high molecular weight chains may be more reactive towards the CTA.[10][11] By selectively terminating these longer chains, the overall distribution becomes narrower.[10][11]
Q4: Can monomer concentration be used to control PDI?
A: Yes, monomer concentration can influence PDI. An increase in monomer concentration generally leads to an increase in the rate of polymerization and can result in higher molecular weight polymers.[7] The effect on PDI can vary; in some systems, higher monomer concentration can lead to a wider size distribution of particles.[8] Maintaining a constant and uniform monomer concentration throughout the reactor is key to achieving a narrow PDI.
Q5: My PDI is low (~2.0), but I need a broader distribution for better processing. How can I achieve this?
A: To broaden the PDI, you can:
-
Use a Mixed Catalyst System: Combine a metallocene catalyst (for the low MW component) with a Ziegler-Natta catalyst (for the high MW component).
-
Employ Multi-Site Catalysts: Use catalysts specifically designed to have multiple types of active sites, such as certain succinate-based Ziegler-Natta systems that can provide PDIs of 10-15.[18]
-
Modify Catalyst Support: The composition of the catalyst support can influence the MWD. For instance, using nickel-containing layered double oxide (LDO) supports for a zirconocene catalyst has been shown to produce bimodal distributions at higher temperatures.[12]
-
Blend Polymers: A straightforward, though potentially tedious, method is to blend different batches of polymers with distinct, narrow molecular weight distributions to achieve the desired final PDI.
Catalyst Effect on Polydispersity
This diagram illustrates the fundamental difference in molecular weight distribution produced by single-site (metallocene) versus multi-site (Ziegler-Natta) catalysts.
Caption: Relationship between catalyst type and resulting polyolefin polydispersity.
Experimental Protocols
Protocol 1: Ethylene Polymerization with a Metallocene Catalyst
This protocol describes a representative lab-scale slurry polymerization of ethylene using a zirconocene catalyst to achieve a narrow PDI.
Materials:
-
Reactor: 500 mL glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet.
-
Catalyst: (n-BuCp)₂ZrCl₂
-
Co-catalyst: Methylaluminoxane (MAO) solution (10 wt% in toluene).
-
Scavenger: Triisobutylaluminum (TIBA).
-
Solvent: Anhydrous toluene.
-
Monomer: Polymerization-grade ethylene.
-
Quenching Solution: Acidified methanol (5% HCl).
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen for at least 1 hour at 110°C.
-
Solvent and Scavenger Addition: Introduce 200 mL of anhydrous toluene into the reactor. Add the required amount of TIBA to scavenge impurities and stir for 10 minutes.
-
Pressurization and Temperature Control: Heat the reactor to the desired polymerization temperature (e.g., 70°C). Pressurize the reactor with ethylene to the target pressure (e.g., 5 bar).
-
Catalyst Injection: In a separate glovebox, prepare the catalyst solution by dissolving a precise amount of (n-BuCp)₂ZrCl₂ in toluene and activating it with MAO (Al:Zr ratio typically 1000:1). Inject the activated catalyst slurry into the reactor to initiate polymerization.
-
Polymerization: Maintain constant temperature and ethylene pressure for the desired reaction time (e.g., 30 minutes). Monitor ethylene uptake to track reaction progress.
-
Termination: Stop the ethylene feed and vent the reactor. Terminate the polymerization by injecting 20 mL of the acidified methanol solution.
-
Polymer Isolation: Precipitate the polymer by pouring the reactor contents into a larger volume of acidified methanol. Filter the polyethylene, wash thoroughly with methanol, and dry in a vacuum oven at 60°C to a constant weight.
-
Characterization: Determine the molecular weight (Mₙ, Mₙ) and PDI (Mₙ/Mₙ) of the polymer using Gel Permeation Chromatography (GPC).
Protocol 2: Characterization by High-Temperature Gel Permeation Chromatography (GPC)
This protocol outlines the determination of the molecular weight distribution of polyethylene.
Instrumentation & Conditions:
-
GPC System: High-temperature GPC instrument equipped with a differential refractive index (DRI) or infrared (IR) detector.[19]
-
Columns: Set of 3 high-temperature GPC columns (e.g., PLgel Olexis).
-
Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., 300 ppm BHT).[19]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 150°C for columns and detectors.[19]
-
Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyethylene sample into a GPC vial.
-
Dissolution: Add 4 mL of TCB (with antioxidant) to the vial. Place the vial in a sample preparation unit at 160°C with gentle stirring for 60-120 minutes until the polymer is fully dissolved.[19] Achieving complete dissolution is critical for accurate results.[20]
-
Injection: Once dissolved and cooled to the system temperature, filter the sample solution (if required by the instrument) and inject an aliquot (e.g., 200 µL) into the GPC system.[19]
-
Data Acquisition: Run the sample through the columns. The GPC software will record the detector response as a function of elution time.
-
Analysis: Using the polystyrene calibration curve, the software will calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[21]
Data Summary Tables
Table 1: Comparison of Catalyst Systems on Polyethylene PDI
| Catalyst Type | Ligand System | Typical PDI (Mₙ/Mₙ) | Key Feature | Reference |
| Ziegler-Natta | TiCl₄/MgCl₂ | 4.0 - 8.0 | Multiple active sites | [13] |
| Metallocene | (n-BuCp)₂ZrCl₂ | ~2.0 - 2.5 | Single, well-defined active site | [2][13] |
| Post-Metallocene | α-Diimine Ni Complex | 1.1 - 2.5 | Single site, high tolerance to polar groups | [22] |
Table 2: Effect of Polymerization Temperature on PDI (Ethylene/1-Hexene Copolymerization with (2-PhInd)₂ZrCl₂/MAO)
| Temperature (°C) | 1-Hexene Feed (mol/L) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 0 | 0.00 | 485 | 2.53 | [5] |
| 0 | 0.08 | 567 | 2.13 | [5] |
| 50 | 0.00 | 355 | 3.96 | [5] |
| 50 | 0.08 | 87 | 9.27 | [5] |
This data illustrates that for this specific unbridged zirconocene system, a higher temperature not only lowers the molecular weight but also significantly broadens the PDI, especially with the incorporation of a co-monomer.[5]
References
- 1. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneity in the Fragmentation of Ziegler Catalyst Particles during Ethylene Polymerization Quantified by X-ray Nanotomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strong influences of polymerization temperature on ethylene/1-hexene copolymerization catalyzed by (2-PhInd)2ZrCl2/methyl aluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. research.tue.nl [research.tue.nl]
- 15. researchgate.net [researchgate.net]
- 16. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Practical considerations in Gel Permeation Chromatography analysis of polyolefins - Polymer Char [polymerchar.com]
- 21. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A general strategy for heterogenizing olefin polymerization catalysts and the synthesis of polyolefins and composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Olefin Feedstock Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving olefin feedstocks. The information is tailored for researchers, scientists, and drug development professionals working with sensitive polymerization catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in olefin feedstocks and why are they a problem?
A1: Olefin feedstocks can contain various impurities that can act as poisons or inhibitors for polymerization catalysts, such as Ziegler-Natta and metallocene systems. These impurities can lead to reduced catalyst activity, poor control over polymer properties, and even complete reaction failure. The most common culprits include:
-
Polar Compounds: Water, oxygen, carbon monoxide (CO), carbon dioxide (CO2), alcohols, and carbonyl sulfides (COS) are highly reactive with organometallic catalyst components.[1][2][3]
-
Sulfur and Phosphorus Compounds: Hydrogen sulfide (H2S), mercaptans, and phosphines are potent catalyst poisons that strongly bind to the active metal centers.
-
Unsaturated Hydrocarbons: Acetylenes and dienes can compete with the olefin monomer for coordination to the catalyst's active site, often leading to irreversible binding and deactivation.[4]
-
Halogenated Compounds: Can alter the electronic properties of the catalyst.
-
Metals: Traces of metals like mercury, lead, and arsenic can deposit on the catalyst surface, blocking active sites.[5]
Q2: My polymerization reaction is showing low or no yield. What are the likely causes related to feedstock purity?
A2: Low or no polymer yield is a classic symptom of catalyst deactivation, which is frequently caused by impurities in the olefin feedstock or reaction system.[3]
-
Catalyst Poisoning: Trace amounts of water, oxygen, or other polar compounds in the monomer or solvent can poison the catalyst. Ensure all reagents and glassware are rigorously dried and degassed.[3]
-
Incorrect Catalyst-to-Cocatalyst Ratio: An improper ratio can lead to incomplete activation or deactivation. This ratio is catalyst-dependent and should be optimized.
-
Monomer-Borne Inhibitors: Acetylenic or dienic impurities in the olefin feedstock can inhibit the polymerization process.
Q3: The molecular weight distribution (MWD) of my polymer is broader than expected. Could this be related to feedstock impurities?
A3: Yes, a broad molecular weight distribution can be an indication of issues with feedstock purity. The presence of certain impurities can lead to inconsistent chain initiation, propagation, or termination rates, resulting in a wider range of polymer chain lengths. A broad MWD can also be caused by the formation of multiple active species due to the reaction of the catalyst with impurities.[6][7]
Q4: How can I purify my olefin feedstock in a laboratory setting?
A4: For laboratory-scale experiments, several methods can be employed to purify olefin feedstocks:
-
Passage through Adsorbent Columns: This is the most common and effective method. A column packed with a combination of adsorbents can remove a wide range of impurities. A typical setup might include activated alumina for removing polar compounds, molecular sieves for drying, and a copper-based adsorbent for oxygen removal.
-
Sparging with Inert Gas: Bubbling a high-purity inert gas (e.g., argon or nitrogen) through the liquid olefin can help to remove dissolved oxygen.
-
Fractional Distillation: For removal of impurities with different boiling points, fractional distillation can be effective.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific experimental challenges.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Polymer Yield | Catalyst Poisoning: Presence of water, oxygen, CO, CO2, sulfur compounds, or other polar impurities.[1][2][3] | 1. Purify Feedstock: Pass the olefin monomer and solvent through a series of purification columns containing activated alumina, molecular sieves, and an oxygen scavenger. 2. Inert Atmosphere: Ensure the entire experiment is conducted under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 3. Leak Check: Thoroughly check the reactor and all connections for leaks. |
| Inefficient Catalyst Activation: Incorrect catalyst-to-cocatalyst ratio. | 1. Optimize Ratio: Systematically vary the catalyst-to-cocatalyst ratio to find the optimal conditions for your specific system. | |
| Rapid Decrease in Polymerization Rate | Catalyst Decay: Gradual deactivation of active sites due to thermal instability or reaction with low-level impurities.[8] | 1. Kinetic Analysis: Monitor the polymerization rate over time to characterize the decay profile. 2. Lower Temperature: If thermal decay is suspected, attempt the polymerization at a lower temperature. 3. Continuous Monomer Feed: In a semi-batch process, a continuous feed of purified monomer can help maintain a steady polymerization rate.[8] |
| Broad Molecular Weight Distribution (MWD) | Multiple Active Sites: Impurities may react with the catalyst to form new, less-defined active species.[6] | 1. Review Catalyst Handling: Ensure consistent and clean handling of the catalyst precursor. 2. High-Purity Cocatalyst: Use a high-purity cocatalyst (e.g., methylaluminoxane - MAO). |
| Chain Transfer Reactions: Presence of impurities that act as chain transfer agents. | 1. Identify and Remove: Analyze the feedstock for potential chain transfer agents and select an appropriate purification method. | |
| Gel Formation or Crosslinking in Polymer | Dienic Impurities: Dienes present in the feedstock can be incorporated into the polymer chains and subsequently crosslink. | 1. Selective Hydrogenation: If dienes are suspected, the feedstock may require treatment with a selective hydrogenation catalyst to remove them without saturating the desired olefin. |
Quantitative Data on Impurity Impact
The tolerance of a catalyst to impurities is highly dependent on the specific catalyst system and process conditions. However, the following tables provide a general indication of the impact of common impurities.
Table 1: Typical Impurity Specifications for Polymer-Grade Propylene and their Impact on Ziegler-Natta Catalysts
| Impurity | Typical Max. Allowed | Impact on Ziegler-Natta Catalyst |
| Arsine (AsH₃) | 20 ppb | Potent poison, leads to severe activity loss.[9] |
| Carbon Dioxide (CO₂) | 3 ppm | Inhibitor, reduces catalyst productivity.[9][10] |
| Carbon Monoxide (CO) | 1 ppm | Strong poison, causes significant reduction in catalyst activity.[9][10] |
| Carbonyl Sulfide (COS) | 1 ppm | Severe poison, leads to catalyst deactivation.[9] |
| Hydrogen Sulfide (H₂S) | 1 ppm | Strong poison, deactivates catalyst active sites.[9] |
| Oxygen (O₂) | 5 ppm | Deactivates catalyst through oxidation.[9][10] |
| Phosphine (PH₃) | 20 ppb | Potent poison, similar to arsine.[9] |
| Water (H₂O) | 5 ppm | Reacts with and deactivates catalyst components.[9] |
Table 2: Quantitative Impact of Selected Poisons on Ziegler-Natta Catalyst Productivity for Polypropylene
| Poison | Concentration (mg kg⁻¹) | Productivity Loss (%) |
| Hydrogen Sulfide | 0.1 - 0.5 | 5 - 22 |
| Carbonyl Sulfide | 0.012 - 0.06 | 5 - 22 |
| Carbon Disulfide | 0.04 - 0.22 | 5 - 22 |
| Methylmercaptan | 0.12 - 12.51 | 5 - 22 |
| Ethylmercaptan | 0.9 - 5.5 | 5 - 22 |
| Carbon Dioxide | 0.10 - 3.0 | 5 - 22 |
| Oxygen | 0.55 - 6.1 | 5 - 22 |
| Acetylene | 0.15 - 3.5 | 5 - 22 |
| Methylacetylene | 0.04 - 0.2 | 5 - 22 |
Data adapted from a study on polypropylene synthesis in a fluidized-bed reactor.[9]
Experimental Protocols
Protocol 1: Laboratory-Scale Purification of Liquid Olefin Feedstocks (e.g., Propylene, 1-Hexene)
Objective: To remove common impurities such as water, oxygen, and polar compounds from a liquid olefin feedstock prior to use in polymerization.
Materials:
-
Liquid olefin feedstock
-
Activated alumina (e.g., F-200, 8x14 mesh, calcined at 300°C for 4 hours under vacuum)
-
Molecular sieves (e.g., 3A or 4A, activated at 300°C for 4 hours under vacuum)
-
Oxygen removal catalyst (e.g., BASF R3-11 or similar)
-
High-purity argon or nitrogen
-
Solvent transfer cannulas
-
Glass columns with fritted discs and stopcocks
-
Schlenk flasks
Procedure:
-
Column Preparation:
-
Under a flow of inert gas, pack a glass column with a plug of glass wool, followed by a 10-15 cm layer of activated alumina.
-
Pack a second column with a 10-15 cm layer of activated molecular sieves.
-
Pack a third column with the oxygen removal catalyst according to the manufacturer's instructions.
-
Assemble the columns in series: olefin source → alumina column → molecular sieve column → oxygen removal column → receiving flask.
-
-
Purging the System:
-
Thoroughly purge the entire system, including the packed columns and receiving flask, with a high-purity inert gas for at least 30 minutes.
-
-
Olefin Transfer and Purification:
-
Cool the receiving flask in a cold bath (e.g., dry ice/acetone) to facilitate condensation.
-
Using an inert gas pressure, slowly transfer the liquid olefin from its source cylinder through the series of purification columns into the cooled receiving flask.
-
The flow rate should be slow enough to ensure adequate residence time in the adsorbent beds.
-
-
Storage:
-
Once a sufficient amount of purified olefin has been collected, store the receiving flask under a positive pressure of inert gas at an appropriate low temperature (e.g., in a freezer or cryo-cooler) until use.
-
Protocol 2: Analysis of Hydrocarbon Impurities in Ethylene by Gas Chromatography (Based on ASTM D6159)
Objective: To identify and quantify trace hydrocarbon impurities in a high-purity ethylene sample.
Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Gas sampling valve.
-
Capillary columns: A dimethyl silicone column connected in series with an Al₂O₃/KCl porous layer open tubular (PLOT) column is often used.[11]
-
Data acquisition and processing software.
Procedure:
-
Instrument Setup:
-
Install the appropriate GC columns.
-
Set the oven temperature program, carrier gas flow rate, and detector temperatures as specified by the standard method or an optimized internal method. A typical starting point could be an initial oven temperature of 35-50°C, followed by a ramp to 180-200°C.
-
Ensure the FID is lit and stabilized.
-
-
Calibration:
-
Prepare or purchase a certified gas standard mixture containing known concentrations of the expected impurities in a balance of ethylene.
-
Inject the standard mixture multiple times to establish retention times and response factors for each impurity.
-
-
Sample Analysis:
-
Connect the ethylene sample cylinder to the gas sampling valve of the GC.
-
Purge the sample loop with the ethylene sample.
-
Inject the sample onto the GC columns via the gas sampling valve.
-
-
Data Analysis:
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times to those from the calibration standard.
-
Integrate the peak areas for each identified impurity.
-
Calculate the concentration of each impurity in the sample using the response factors obtained during calibration.
-
The purity of the ethylene can be determined by subtracting the total percentage of all identified impurities from 100%.[1]
-
Diagrams
Caption: Experimental workflow for olefin purity assessment and polymerization.
Caption: Common mechanisms of polymerization catalyst deactivation.
Caption: Troubleshooting logic for low polymer yield in polymerization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Olefins Purification | Axens [axens.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of poisons for Ziegler Natta catalysts and effects on the production of polypropylene by gas chromatographic with simultaneous detection: Pulsed discharge helium ionization, mass spectrometry and flame ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. worldscientific.com [worldscientific.com]
Technical Support Center: Mitigating By-Product Formation in Olefin Cracking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to by-product formation during olefin cracking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in olefin cracking and why are they problematic?
A1: The most common by-products in olefin cracking include coke (a carbonaceous deposit), pyrolysis gasoline (Pygas), pyrolysis fuel oil (PFO), methane, and aromatics (e.g., benzene, toluene, xylene).[1][2] Coke formation is particularly problematic as it deposits on the inner walls of reactor tubes, leading to increased pressure drop, reduced heat transfer efficiency, and shorter furnace run times.[2] This necessitates periodic shutdowns for decoking, resulting in significant production losses.[3] Other by-products like excess methane and heavy oils reduce the yield of desired light olefins such as ethylene and propylene.[4]
Q2: What are the primary mechanisms of coke formation during steam cracking?
A2: Coke is formed through three main mechanisms:
-
Heterogeneous Catalytic Mechanism: This occurs when active metal sites (like nickel and iron) on the reactor tube surface catalyze the formation of coke precursors.[5][6]
-
Heterogeneous Free-Radical Mechanism: Free radicals formed in the gas phase can react at the reactor surface, leading to the growth of a coke layer.[5]
-
Homogeneous Droplets Condensation/Tar Deposition: Heavy, aromatic molecules (tars) can condense from the gas phase onto the reactor walls and subsequently polymerize to form coke.[5]
Q3: How does the feedstock composition affect by-product formation?
A3: Feedstock composition is a critical factor influencing by-product distribution. Heavier feedstocks, such as gas oils, tend to produce more Pygas and pyrolysis fuel oil (PFO) and less ethylene compared to lighter feedstocks like naphtha.[1][7] For instance, cracking wide-range gas oil (WRGO) can result in significantly higher fouling rates in various sections of the furnace compared to naphtha.[1] In general, increasing the chain length of hydrocarbons in the feedstock decreases the yield of propylene.[8] Feedstocks with a higher concentration of n-alkanes lead to a higher ethylene yield.[8]
Q4: What is the role of steam in the steam cracking process regarding by-product formation?
A4: Steam serves multiple functions in mitigating by-product formation. It dilutes the hydrocarbon feed, which lowers the partial pressure of hydrocarbons.[2] This reduction in partial pressure favors the formation of primary products (olefins) and reduces the rate of secondary reactions that lead to coke and other undesirable by-products.[2] Additionally, steam reacts with coke (coke gasification) to form carbon monoxide and hydrogen, which helps to partially remove coke deposits during operation.[9]
Q5: Are there advanced materials or coatings for reactor tubes that can reduce coking?
A5: Yes, significant research has been dedicated to developing advanced materials and coatings to minimize coke formation. High-performance alloys, particularly those enriched with aluminum, can form a protective aluminum oxide layer that reduces coking and carburization.[3][5] Catalytic coatings go a step further by not only providing a barrier but also actively removing deposited coke.[3] Materials like Silicon Carbide (SiC) show promise for their ability to operate at higher temperatures with higher olefin selectivity, though mechanical challenges currently limit their widespread use.[3]
Troubleshooting Guides
Issue 1: Excessive Coke Formation in the Radiant Section
Q: My experiments are showing unexpectedly high rates of coke formation in the radiant section of the cracker. What are the likely causes and how can I mitigate this?
A: High coke formation in the radiant section is a common issue that can stem from several factors.
Potential Causes & Solutions:
-
High Operating Temperature: While higher temperatures can increase olefin yields, excessively high coil outlet temperatures (COT) significantly accelerate coke formation.[2][8]
-
Troubleshooting Step: Review and optimize the temperature profile. A slight reduction in the COT may significantly decrease coking without a substantial loss in olefin yield. For example, while increasing COT from 830 °C to 845 °C can boost ethylene yield, it can also cause coke formation to increase from 7% to 23%.[2]
-
-
Feedstock Composition: The presence of coke precursors, such as aromatics and asphaltenes, in the feedstock can lead to higher coking rates.
-
Low Steam-to-Hydrocarbon Ratio: An insufficient amount of steam can lead to higher hydrocarbon partial pressures, promoting secondary reactions that form coke.[2][8]
-
Troubleshooting Step: Gradually increase the steam-to-hydrocarbon (ST:HC) ratio. The optimal ratio is typically around 0.3 kg/kg for light feeds like ethane and up to 0.6 kg/kg for heavier feeds like naphtha.[8]
-
-
Catalytically Active Reactor Surface: The reactor tube material itself can catalyze coke formation, especially if it contains exposed iron or nickel.
-
Troubleshooting Step: Consider using feed additives like sulfur compounds (e.g., Dimethyl Disulfide - DMDS) to passivate the metal surfaces.[9][11] Alternatively, if using a pilot plant with interchangeable reactors, testing tubes made of or coated with more inert materials can provide a long-term solution.[3]
-
Issue 2: Low Yield of Desired Olefins (Ethylene/Propylene) and High Yield of Methane
Q: I am observing a lower-than-expected yield of ethylene and propylene, coupled with a high concentration of methane in the product stream. What could be causing this?
A: This product distribution often indicates that the cracking severity is too high or that secondary reactions are dominating.
Potential Causes & Solutions:
-
Excessively High Temperature or Long Residence Time: Operating at temperatures beyond the optimal point for your specific feedstock can lead to over-cracking, breaking down the desired olefins into smaller molecules like methane.[3][8] Similarly, a long residence time allows for more secondary reactions to occur.
-
Troubleshooting Step: Optimize the coil outlet temperature (COT) and residence time. Shorter residence times generally favor higher yields of ethylene and propylene while reducing the formation of methane and heavier by-products.[8]
-
-
Feedstock Composition: The type of hydrocarbon feedstock significantly impacts the product slate. For example, changing from ethane to heavier feedstocks will naturally decrease the ethylene yield and increase the yield of heavier olefins and by-products.[8]
-
Troubleshooting Step: Ensure your experimental results are being compared to appropriate benchmarks for the specific feedstock being used. The highest ethylene yields are typically achieved with ethane as the feedstock.[4]
-
-
High Hydrocarbon Partial Pressure: A low steam-to-hydrocarbon ratio increases the partial pressure of hydrocarbons, which can favor secondary reactions that consume olefins and produce methane.
-
Troubleshooting Step: Increase the steam dilution ratio to lower the hydrocarbon partial pressure. This generally increases the selectivity towards ethylene.[8]
-
Data Presentation
Table 1: Effect of Operating Conditions on Product Yields (Naphtha Feedstock)
| Parameter | Condition 1 | Condition 2 | Effect on Yields |
| Coil Outlet Temp. | 830 °C | 845 °C | Ethylene increases, Methane shows little change, Coke increases significantly[2][8] |
| Residence Time | Short | Long | Ethylene and Propylene decrease, Methane and Aromatics increase[8] |
| Steam/HC Ratio | 0.3 kg/kg | 0.6 kg/kg | Ethylene selectivity increases, Coke formation decreases[2][8] |
Table 2: Typical Product Yields by Feedstock (Steam Cracking)
| Feedstock | Ethylene (wt%) | Propylene (wt%) | C4 Fraction (wt%) | Pyrolysis Gasoline (wt%) |
| Ethane | 48 - 52 | 1 - 2 | 2 - 3 | ~1 |
| Propane | 38 - 42 | 13 - 15 | 3 - 5 | ~4 |
| Naphtha | 28 - 32 | 13 - 17 | 10 - 13 | 18 - 22 |
| Gas Oil | 22 - 26 | 13 - 15 | 9 - 12 | 19 - 23 |
| Data compiled from multiple sources for general comparison.[2][8][12] |
Experimental Protocols
Protocol 1: Bench-Scale Steam Cracking for Coke Formation Analysis
Objective: To quantify the rate of coke formation during the steam cracking of a specific hydrocarbon feedstock under controlled laboratory conditions.
Methodology:
-
Reactor Preparation:
-
Utilize a bench-scale plug flow reactor setup, typically a single-pass tube made of a specific alloy (e.g., Incoloy, stainless steel) mounted within a multi-zone furnace.[13]
-
Before the experiment, the reactor must be decoked. This is achieved by passing a steam/air mixture through the heated reactor (e.g., 850-950 °C) until CO and CO2 are no longer detected in the effluent gas, indicating all coke has been gasified.[11]
-
After decoking, purge the system with an inert gas like nitrogen.
-
-
Feed Introduction:
-
The hydrocarbon liquid feed is precisely metered using a mass flow controller and vaporized in a preheating section.
-
Deionized water is separately pumped, vaporized, and superheated to form the dilution steam.
-
The vaporized hydrocarbon and superheated steam are mixed before entering the reaction (radiant) section of the furnace.
-
-
Cracking Reaction:
-
The furnace is heated to the desired coil outlet temperature (COT), typically in the range of 800-900 °C.[12]
-
The flow rates of the hydrocarbon and steam are set to achieve the target residence time and steam-to-hydrocarbon ratio.
-
The reaction is allowed to proceed for a set duration (e.g., several hours).
-
-
Product Analysis & Coke Quantification:
-
The reactor effluent is rapidly cooled in a quench exchanger to halt further reactions.
-
The gaseous products are analyzed online using a gas chromatograph (GC) to determine the product distribution.
-
After the experiment, the reactor is cooled under a nitrogen atmosphere.
-
The amount of coke deposited is determined by performing a temperature-programmed oxidation (TPO). The reactor is heated in a controlled air/N2 flow, and the evolved CO and CO2 are measured to calculate the total mass of carbon (coke).
-
Protocol 2: Feed Additive Efficacy Test for Coke Inhibition
Objective: To evaluate the effectiveness of a chemical additive (e.g., DMDS, organophosphorus compound) in reducing coke formation.
Methodology:
-
Baseline Experiment:
-
Conduct a steam cracking experiment as described in Protocol 1 using the target hydrocarbon feedstock without any additive. This will serve as the baseline for coke formation.
-
-
Additive Dosing:
-
Cracking with Additive:
-
Repeat the steam cracking experiment under the exact same conditions (temperature, residence time, ST:HC ratio) as the baseline run, but using the feed containing the additive.
-
-
Comparative Analysis:
-
Quantify the coke formed in the additive run using the same TPO method.
-
Compare the mass of coke formed with and without the additive to calculate the percentage reduction in coking rate.
-
Analyze the product gas streams from both runs via GC to determine if the additive has any significant effect on the olefin yield or by-product distribution.[11]
-
Visualizations
Caption: Primary mechanisms leading to coke formation in steam crackers.
Caption: Troubleshooting workflow for addressing high coke formation.
Caption: Relationship between key parameters and product/by-product formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Catalytic Cracking to Olefins (TCO): Reaction Mechanism, Production Scheme, and Process Perspectives [engineering.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Coke Formation Mechanisms and Coke Inhibiting Methods in Pyrolysis Furnaces [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. data.epo.org [data.epo.org]
- 10. blog.axens.net [blog.axens.net]
- 11. ias.ac.in [ias.ac.in]
- 12. mol.hu [mol.hu]
- 13. Effect of Phosphine on Coke Formation during Steam Cracking of Propane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Lifetime of Olefin Polymerization Catalysts
Welcome to the Technical Support Center for Olefin Polymerization Catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during olefin polymerization experiments, with a focus on extending catalyst lifetime and performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in olefin polymerization?
A1: Catalyst deactivation is a critical issue that can significantly impact polymerization efficiency and polymer properties. The primary causes of deactivation vary depending on the catalyst system (e.g., Ziegler-Natta, Metallocene).
-
For Ziegler-Natta Catalysts: Deactivation can occur during polymerization, reducing their activity over time.[1] The decay in the rate of polymerization is a prominent characteristic, often observed within the first 1-3 hours of the reaction.[2][3] Key deactivation mechanisms include:
-
Poisoning of Active Sites: Impurities in the monomer or solvent can poison the active sites of the catalyst.
-
Reduction of the Transition Metal: The active transition metal center can be reduced to a lower oxidation state, rendering it inactive.
-
Encapsulation: The growing polymer chain can encapsulate the catalyst particles, limiting monomer access to the active sites.[2]
-
-
For Metallocene Catalysts: While known for their high activity, metallocene catalysts can also be susceptible to deactivation.[4] Common causes include:
-
Reaction with Impurities: Like Ziegler-Natta catalysts, metallocenes are sensitive to impurities.
-
Bimolecular Deactivation Processes: These processes can be slower than for other catalyst types but still contribute to a loss of activity.[5]
-
Ligand Dissociation or Rearrangement: The stability of the ligand framework is crucial for maintaining catalytic activity.
-
Q2: My polymerization reaction is not initiating or has a very low yield. What are the likely causes?
A2: Failure to initiate or low yields often point to issues with the catalyst's activity or the presence of inhibitors.
-
Inactive Catalyst: The catalyst itself may be inactive due to improper storage or handling, leading to degradation from air or moisture exposure.[6]
-
Catalyst Poisons: The presence of impurities, such as water, oxygen, or other polar compounds in the monomer or solvent, can poison the catalyst.[7] Even trace amounts can have a significant impact.
-
Incorrect Activation: The cocatalyst (e.g., methylaluminoxane - MAO) may not be activating the precatalyst effectively. This could be due to an incorrect cocatalyst-to-catalyst ratio or impure cocatalyst.
-
Inadequate Temperature Control: Both excessively high and low temperatures can negatively affect initiation and overall reaction kinetics.[8]
Q3: The molecular weight of my polymer is lower than expected. How can I address this?
A3: Low molecular weight is often a result of premature chain termination or an increased rate of chain transfer reactions.
-
Chain Transfer Agents: The presence of chain transfer agents, either intentionally added or as impurities, will limit the chain length. Hydrogen is a common chain transfer agent used to control molecular weight.
-
High Polymerization Temperature: Higher temperatures can increase the rate of β-hydride elimination, a common chain termination pathway, leading to lower molecular weight polymers.
-
Monomer Concentration: Low monomer concentration can lead to a situation where chain transfer reactions become more competitive with chain propagation.
Q4: How can I improve the thermal stability of my catalyst, especially for high-temperature polymerizations?
A4: Enhancing the thermal stability of catalysts is crucial for their application in high-temperature polymerization processes.
-
Ligand Modification: For metallocene and post-metallocene catalysts, modifying the ligand structure can significantly improve thermal stability.[9] Introducing bridged structures (ansa-metallocenes) or bulky substituents can increase rigidity and prevent deactivation at higher temperatures.[9]
-
Immobilization: Supporting the catalyst on a solid carrier, such as silica or alumina, can enhance its thermal stability and control polymer morphology.[4][10]
-
Use of N,N-Bidentate and Tridentate Ligands: For non-metallocene catalysts, the use of N,N-bidentate or tridentate ligands that form covalent bonds with the metal center can significantly enhance thermal stability.[9]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during olefin polymerization.
Guide 1: Low Catalyst Activity or No Polymerization
| Symptom | Possible Cause | Troubleshooting Step |
| No polymer formation | Inactive Catalyst | Verify the age and storage conditions of the catalyst. Use a fresh batch if possible.[6] |
| Presence of Inhibitors | Purify monomers and solvents to remove impurities like water, oxygen, and polar compounds.[7][8] | |
| Incorrect Reagent Stoichiometry | Double-check the calculations for the catalyst, cocatalyst, and monomer ratios. | |
| Low polymer yield | Inefficient Catalyst Activation | Optimize the cocatalyst-to-catalyst ratio. Ensure the cocatalyst is of high purity. |
| Poor Temperature Control | Monitor and control the reaction temperature closely, as deviations can affect reaction kinetics.[8] | |
| Inadequate Mixing | Ensure proper agitation to maintain a homogeneous reaction mixture and prevent localized overheating. |
Guide 2: Poor Polymer Properties (Molecular Weight, Polydispersity)
| Symptom | Possible Cause | Troubleshooting Step |
| Low Molecular Weight | High concentration of chain transfer agents | Reduce or eliminate the use of chain transfer agents. Purify reagents to remove impurities that can act as transfer agents. |
| High reaction temperature | Lower the polymerization temperature to reduce the rate of chain termination reactions. | |
| Broad Molecular Weight Distribution (for single-site catalysts) | Presence of multiple active species | This could be due to catalyst impurities or decomposition. Verify the purity of the catalyst. |
| Inconsistent reaction conditions | Ensure stable temperature and monomer flow throughout the polymerization process. |
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization using a Metallocene Catalyst
This protocol provides a general guideline for a lab-scale ethylene polymerization reaction.
-
Reactor Preparation: A flame-dried Schlenk flask or a stainless-steel autoclave reactor is purged with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
Solvent and Monomer Addition: Anhydrous and deoxygenated solvent (e.g., toluene) is added to the reactor. The reactor is then saturated with ethylene at the desired pressure.
-
Cocatalyst Addition: The cocatalyst (e.g., MAO or a borate activator) is dissolved in the solvent and injected into the reactor via syringe.
-
Catalyst Injection: The metallocene precatalyst, dissolved in a small amount of solvent, is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time under constant ethylene pressure and temperature, with vigorous stirring.
-
Quenching: The polymerization is terminated by injecting a quenching agent, such as acidified methanol.
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting low catalyst activity in olefin polymerization.
Caption: Common deactivation pathways for olefin polymerization catalysts.
References
- 1. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Common Issues in Emulsion Polymerization Reactors [jinzongmachinery.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Grubbs and Schrock Catalysts for Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
The advent of well-defined olefin metathesis catalysts has revolutionized synthetic chemistry, enabling the efficient construction of carbon-carbon double bonds with broad applications in pharmaceuticals, polymers, and materials science.[1][2] At the forefront of this transformation are the Nobel Prize-winning Grubbs and Schrock catalysts. While both are powerful tools for olefin metathesis, they exhibit distinct characteristics in terms of activity, stability, and functional group tolerance. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Core Catalyst Characteristics: A Head-to-Head Comparison
The fundamental difference between Grubbs and Schrock catalysts lies in their metallic core and ligand sphere. Grubbs catalysts are ruthenium-based, while Schrock catalysts are typically molybdenum or tungsten-based.[3] This distinction dictates their reactivity and stability profiles.
Activity: Schrock catalysts are generally recognized for their higher catalytic activity, particularly in the metathesis of sterically demanding and electron-deficient olefins.[4][5] The high oxidation state and electrophilicity of the molybdenum or tungsten center contribute to a faster turnover frequency.[3] In contrast, first-generation Grubbs catalysts exhibit lower activity, though second and third-generation Grubbs catalysts, incorporating N-heterocyclic carbene (NHC) ligands, show significantly enhanced reactivity, approaching that of some Schrock catalysts.[6]
Stability: A key advantage of Grubbs catalysts is their superior stability towards air and moisture, making them significantly easier to handle.[4][6] This "bench-top" stability simplifies reaction setup and is a major reason for their widespread adoption in synthetic laboratories. Schrock catalysts, on the other hand, are highly sensitive to oxygen and moisture, necessitating the use of inert atmosphere techniques such as a glovebox or Schlenk line for their storage and handling.[6]
Functional Group Tolerance: Grubbs catalysts demonstrate a remarkable tolerance to a wide array of functional groups, including alcohols, aldehydes, and acids.[4][6] This broad compatibility allows for their use in complex molecule synthesis without the need for extensive protecting group strategies. Schrock catalysts exhibit poorer functional group tolerance and can be deactivated by protic or Lewis basic functionalities.[6]
Quantitative Performance Data
The following tables summarize the performance of various Grubbs and Schrock catalysts in representative olefin metathesis reactions. The data is compiled from various literature sources to provide a quantitative comparison.
Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I | 2-5 | 40-60 | 12-24 | Moderate | [7] |
| Grubbs II | 1-3 | 25-40 | 4-12 | High | [7] |
| Hoveyda-Grubbs II | 0.5 | 25 | 0.17 | <40 | [8] |
| Schrock (Mo) | 1 | 25 | 1 | >95 | [9] |
Table 2: Cross-Metathesis (CM) Performance
| Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (E/Z) | Reference |
| Grubbs I | 1-hexene | crotonaldehyde | 2-5 | 40-60 | Moderate | Moderate | [7] |
| Grubbs II | 1-hexene | crotonaldehyde | 1-3 | 25-40 | High | High | [7] |
| Schrock (Mo) | cis-2-pentene | cis-2-pentene | Not specified | Not specified | High | Not specified | [3] |
Catalytic Cycles and Mechanisms
The mechanism of olefin metathesis, for which Chauvin, Grubbs, and Schrock were awarded the Nobel Prize, proceeds through a metallacyclobutane intermediate.[1][10] The catalytic cycles for both Grubbs and Schrock catalysts follow this general pathway, with differences in the initiation and propagation steps influenced by their respective metal centers and ligands.
Caption: Catalytic cycle of a Grubbs-type catalyst.
Caption: Catalytic cycle of a Schrock-type catalyst.
Experimental Protocols
The following are generalized experimental protocols for conducting a ring-closing metathesis (RCM) reaction using Grubbs and Schrock catalysts. Note: These are representative procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: RCM using a Grubbs Catalyst (e.g., Grubbs II)
Materials:
-
Diene substrate
-
Grubbs Second Generation Catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser is charged with the diene substrate.
-
Solvent Addition: Anhydrous and degassed solvent is added to the flask to achieve the desired concentration (typically 0.01-0.1 M for RCM).
-
Inert Atmosphere: The flask is purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: The Grubbs catalyst (typically 1-5 mol%) is added to the reaction mixture under a positive pressure of inert gas. The addition can be done as a solid or as a solution in the reaction solvent.
-
Reaction: The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Workup: Upon completion, the reaction is quenched by the addition of a small amount of ethyl vinyl ether. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclic olefin.
Protocol 2: RCM using a Schrock Catalyst (e.g., Molybdenum Alkylidene)
Materials:
-
Diene substrate
-
Schrock Catalyst
-
Anhydrous and degassed solvent (e.g., toluene or benzene)
-
Glovebox or Schlenk line for inert atmosphere operations
-
Anhydrous and deoxygenated reagents and solvents
Procedure:
-
Inert Atmosphere Setup: All manipulations involving the Schrock catalyst must be performed under a strictly inert atmosphere in a glovebox or using Schlenk techniques. All glassware must be rigorously dried, and solvents must be deoxygenated.
-
Reaction Setup: In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with the Schrock catalyst (typically 1-5 mol%).
-
Substrate and Solvent Addition: Anhydrous and deoxygenated solvent is added to the flask, followed by the diene substrate. The concentration is typically in the range of 0.01-0.1 M.
-
Reaction: The flask is sealed and removed from the glovebox (if applicable). The reaction mixture is stirred at the desired temperature (often room temperature due to the high catalyst activity) and monitored by taking aliquots under inert conditions for analysis.
-
Workup: Once the reaction is complete, it is quenched by opening the flask to the air or by adding a small amount of an aldehyde (e.g., benzaldehyde).
-
Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel. Due to the air-sensitivity of the catalyst residues, it is sometimes advantageous to pass the crude mixture through a short plug of silica gel before full purification.
Conclusion
The choice between Grubbs and Schrock catalysts for olefin metathesis is a critical decision that significantly impacts the outcome of a synthetic endeavor. Schrock catalysts offer unparalleled activity for challenging substrates but demand rigorous handling conditions due to their sensitivity. Grubbs catalysts, particularly the later generations, provide a more user-friendly and robust alternative with excellent functional group tolerance, making them the workhorse for a vast range of applications in modern organic synthesis. A thorough understanding of the trade-offs in their performance, as outlined in this guide, will empower researchers to make informed decisions and harness the full potential of olefin metathesis in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. React App [pmc.umicore.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. medwinpublishers.com [medwinpublishers.com]
A Comparative Guide to the Validation of GC-MS for Olefin Mixture Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of olefinic compounds within complex mixtures is a critical analytical challenge in various fields, including petrochemicals, biofuels, and the development of pharmaceuticals where olefins may be present as intermediates or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for this purpose, offering a combination of high-resolution separation and definitive compound identification. This guide provides a comprehensive comparison of GC-MS with alternative analytical methods for olefin mixture analysis, supported by experimental data and detailed protocols to aid in the validation and implementation of robust analytical procedures.
Performance Comparison of Analytical Techniques for Olefin Analysis
The selection of an appropriate analytical technique for olefin analysis depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of quantitative accuracy. This section compares the performance of GC-MS with other common methods.
| Parameter | GC-MS | GC-FID | GC-VUV | 1H-NMR |
| Selectivity | Excellent (Mass spectral data provides high confidence in identification) | Good (Based on retention time) | Very Good (Unique UV absorption spectra) | Good (Characteristic chemical shifts for olefinic protons) |
| Linearity (R²)¹ | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %)¹ | 95 - 105% | 95 - 105% | 93 - 107% | 98 - 102% |
| Precision (RSD %)¹ | < 5% | < 5% | < 5% | < 2% |
| Limit of Detection (LOD)¹ | Low ng to pg range | Low ng range | Low ng range | Low µg to mg range |
| Limit of Quantification (LOQ)¹ | Low ng to pg range | Low ng range | Low ng range | Low µg to mg range |
¹ Typical performance; actual values are matrix and analyte-dependent.
Experimental Workflow for GC-MS Validation
A robust validation of a GC-MS method is essential to ensure the reliability and accuracy of the analytical data. The following workflow outlines the key stages of a comprehensive validation process.
Caption: General workflow for the validation of a GC-MS method.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments performed during the validation of a GC-MS method for olefin mixture analysis.
Preparation of Standard Solutions
-
Stock Solutions: Individual stock solutions of each target olefin are prepared by accurately weighing the pure standard and dissolving it in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of 1000 µg/mL.
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solutions to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended to establish linearity.
-
Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
GC-MS Instrumentation and Conditions
A typical GC-MS system configuration for olefin analysis is outlined below. Optimization of these parameters is crucial for achieving good chromatographic separation and sensitivity.[1][2]
| Parameter | Typical Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Validation Experiments
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the target olefins from other components in the sample matrix is assessed. This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention times of the target analytes. The unique mass spectrum of each olefin provides a high degree of specificity.
-
Linearity and Range: Calibration curves are generated by plotting the peak area of each olefin against its concentration. The linearity is evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.995. The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.[3]
-
Accuracy: The accuracy of the method is determined by recovery studies. This involves analyzing spiked matrix samples at different concentration levels (e.g., low, medium, and high). The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100% Acceptable recovery is typically within 80-120%.[3]
-
Precision:
-
Repeatability (Intra-day precision): A minimum of six replicate injections of a QC sample at a single concentration are analyzed on the same day by the same analyst. The relative standard deviation (RSD) of the measurements should typically be ≤ 15%.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, or on different instruments to assess the variability of the method. The RSD should also meet predefined acceptance criteria, typically ≤ 20%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of an analyte that can be reliably detected. It is often estimated based on the signal-to-noise ratio (S/N) of 3:1.
-
LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is often estimated based on an S/N of 10:1. These values should be experimentally verified by analyzing samples at these concentrations.
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the analytical parameters (e.g., GC oven temperature program, carrier gas flow rate) and observing the effect on the results. The method is considered robust if the results remain within the acceptance criteria.
Conclusion
The validation of a GC-MS method for the analysis of olefin mixtures is a critical step to ensure the generation of reliable and accurate data. This guide provides a framework for comparing GC-MS with alternative techniques and outlines the essential experimental protocols for a comprehensive method validation. By following these guidelines, researchers, scientists, and drug development professionals can confidently develop and implement robust analytical methods for the quantitative analysis of olefins in a variety of complex matrices.
References
A Comparative Guide to Olefin Synthesis: Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski, and Grubbs Reactions
For researchers, scientists, and drug development professionals, the stereoselective synthesis of olefins is a cornerstone of modern organic chemistry. The choice of synthetic route can significantly impact yield, purity, and the isomeric ratio of the final product. This guide provides an objective comparison of four prominent olefination methodologies: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Grubbs olefin metathesis. This comparison is supported by experimental data and detailed protocols to inform synthetic strategy.
At a Glance: Key Performance Indicators of Olefin Synthesis Routes
The following table summarizes the key performance indicators for the four major olefin synthesis routes discussed in this guide. The data presented is a synthesis of typical yields and stereoselectivities reported in the literature for a range of substrates.
| Reaction | Typical Yield | Predominant Isomer | Key Advantages | Common Limitations |
| Wittig Reaction | 50-85% | Z-alkene (with non-stabilized ylides) | Broad functional group tolerance; reliable for introducing methylene groups.[1] | Difficult removal of triphenylphosphine oxide byproduct; poor E-selectivity with non-stabilized ylides; stabilized ylides may show low reactivity with ketones.[2][3] |
| Horner-Wadsworth-Emmons (HWE) Reaction | 70-95% | E-alkene | Excellent E-selectivity; water-soluble phosphate byproduct is easily removed; phosphonate carbanions are more nucleophilic than Wittig ylides.[4] | Z-selectivity requires modified reagents (e.g., Still-Gennari conditions); can be sensitive to steric hindrance around the carbonyl group. |
| Julia-Kocienski Olefination | 60-90% | E-alkene | Excellent E-selectivity; wide substrate scope and good functional group tolerance; proceeds under mild conditions.[5][6] | The reaction involves multiple steps in its classical form, though one-pot modifications exist.[7] |
| Grubbs Olefin Metathesis | 80-98% | E-alkene (typically) | Excellent functional group tolerance; mild reaction conditions; applicable to a wide range of substrates for cross-metathesis and ring-closing metathesis.[8][9] | Requires a metal catalyst which can be expensive and may need to be removed from the final product; stereoselectivity can be catalyst-dependent.[1] |
Reaction Mechanisms and Workflows
Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[2] The stereochemical outcome is dependent on the stability of the ylide. Non-stabilized ylides typically lead to the Z-alkene, while stabilized ylides favor the E-alkene.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. React App [pmc.umicore.com]
- 5. Metathesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 8. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 9. Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Performance of Novel Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer therapy. Microtubules, dynamic polymers composed of α- and β-tubulin heterodimers, are crucial for mitosis, making them a prime target for anticancer agents.[1][2] These agents are broadly classified as microtubule-stabilizing agents, such as paclitaxel, or microtubule-destabilizing agents that inhibit tubulin polymerization.[1] This guide provides a comparative analysis of novel tubulin polymerization inhibitors, offering a benchmark against established drugs and detailing the methodologies required for their evaluation.
Data Presentation: Performance Comparison of Microtubule Inhibitors
The efficacy of novel inhibitors is best understood in the context of well-characterized compounds. The following tables summarize the cytotoxic activity (IC50 values) and direct inhibitory effect on tubulin polymerization for several novel and established microtubule inhibitors. A lower IC50 value indicates higher potency.
Table 1: Antiproliferative Activity (IC50) in Cancer Cell Lines
This table compares the concentration of various inhibitors required to reduce cancer cell viability by 50%. Data is presented for both drug-sensitive and drug-resistant cell lines to highlight inhibitors capable of overcoming resistance mechanisms.
| Compound | Type | Cell Line | IC50 (nM) | Notes |
| Paclitaxel | Stabilizer | MCF7 (Sensitive) | 2.1[3] | Standard taxane-site agent.[4] |
| MCF7/T (Resistant) | >1000[3] | High resistance observed. | ||
| Colchicine | Inhibitor | HeLa | 58[5] | Classic colchicine-site inhibitor. |
| MCF7 (Sensitive) | 4.8[3] | |||
| MCF7/T (Resistant) | 158.2[3] | Moderate resistance observed. | ||
| Vincristine | Inhibitor | Various | 1 - 10[6] | Binds to the vinca alkaloid site.[7] |
| Eribulin | Inhibitor | MDA-MB-231 | 1.6[3] | Synthetic analog of halichondrin B.[4] |
| S-72 (Novel) | Inhibitor | MCF7 (Sensitive) | 5.2[3] | Binds to the colchicine site.[3] |
| MCF7/T (Resistant) | 8.7[3] | Low resistance index (1.68), suggesting efficacy in resistant cells.[3] | ||
| K10 (Novel) | Inhibitor | HepG2 | 70 - 800[8] | Pyrimidine-based colchicine-site inhibitor.[8] |
| E27 (Novel) | Inhibitor | Various | 7.81 - 10.36[9] | Potent colchicine-site inhibitor identified via virtual screening.[9] |
Note: IC50 values can vary based on cell lines, assay conditions, and exposure times. The data presented are for comparative purposes.[6]
Table 2: In Vitro Tubulin Polymerization Inhibition
This table shows the concentration of each compound required to inhibit the polymerization of purified tubulin by 50% in a cell-free system. This assay directly measures the compound's effect on the microtubule assembly process.
| Compound | Type | Target Site | IC50 (µM) |
| Paclitaxel | Stabilizer | Taxane Site | Not Applicable (Promotes Polymerization)[6] |
| Colchicine | Inhibitor | Colchicine Site | ~1.0 - 3.0[6] |
| Vincristine | Inhibitor | Vinca Alkaloid Site | ~0.4 - 1.0[6] |
| E27 (Novel) | Inhibitor | Colchicine Site | 16.1[9] |
| Compound 94 (Novel) | Inhibitor | Colchicine Site | 1.7[10] |
| Compound 95 (Novel) | Inhibitor | Colchicine Site | 2.7[10] |
Mandatory Visualizations
Mechanism of Action: Microtubule Dynamics
Microtubules exist in a state of dynamic instability, constantly switching between phases of polymerization (growth) and depolymerization (shrinkage). This process is essential for the formation of the mitotic spindle during cell division.[2] Polymerization inhibitors and stabilizers disrupt this equilibrium, leading to mitotic arrest and apoptosis.[2][11]
Caption: Opposing mechanisms of microtubule-targeting agents disrupting dynamic instability.
Experimental Workflow: Inhibitor Screening
The identification of novel polymerization inhibitors often involves a multi-step screening and validation process, starting with a large library of compounds and progressively narrowing down to the most promising candidates.
Caption: A typical experimental workflow for the discovery and validation of novel tubulin inhibitors.
Experimental Protocols
Reproducible and rigorous methodologies are essential for the validation of novel compounds.[5]
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures a compound's effect on the polymerization of purified tubulin in a cell-free system by monitoring changes in light scattering.[5]
-
Principle: The assembly of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.[1][12][13]
-
Materials:
-
Lyophilized tubulin (porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compounds and vehicle control (e.g., DMSO)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate spectrophotometer
-
-
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 10x working stock of the test compound and controls (e.g., paclitaxel as a positive control for enhancement, nocodazole or colchicine for inhibition) by diluting in General Tubulin Buffer.[1]
-
Reaction Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1]
-
Assay Setup: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a 96-well plate pre-warmed to 37°C.[1]
-
Initiation: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[1][6]
-
Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the maximal polymer mass. Determine the IC50 value by plotting the inhibition of polymerization against the log of the compound concentration.[14]
-
Cellular Antiproliferative Assay (MTT/CellTiter-Glo)
This assay assesses the cytotoxic effect of a compound on cancer cells by measuring cell viability.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[15]
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
Test compounds
-
96-well, opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[14]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol (typically equal to the volume of cell culture medium in the well).
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure luminescence with a plate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50/IC50 value by plotting viability against the log of the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases | MDPI [mdpi.com]
- 8. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel tubulin inhibitors targeting the colchicine binding site via virtual screening, structural optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abscience.com.tw [abscience.com.tw]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Cross-Validation of Spectroscopic Data for Polyolefin Characterization
For researchers, scientists, and professionals in drug development, the accurate characterization of polyolefins is critical for ensuring material quality, performance, and safety. Spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, coupled with chemometric models, provide rapid and non-destructive methods for this characterization. However, the reliability of these models hinges on robust validation. This guide offers a comparative overview of cross-validation techniques for the spectroscopic analysis of polyolefins, supported by experimental considerations.
Cross-validation is an essential process for assessing the predictive performance of a chemometric model and for preventing overfitting, where a model performs well on the data used to build it but fails to generalize to new, unseen data. The selection of an appropriate cross-validation strategy is crucial for developing a robust and reliable calibration model for polyolefin characterization.
Comparison of Cross-Validation Techniques
The two most common cross-validation methods employed in the analysis of spectroscopic data are k-fold cross-validation and leave-one-out cross-validation (LOOCV). The choice between them involves a trade-off between bias, variance, and computational cost.
| Parameter | k-Fold Cross-Validation | Leave-One-Out Cross-Validation (LOOCV) |
| Principle | The dataset is randomly partitioned into 'k' equal-sized subsets (folds). The model is trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with each fold used as the test set once. | A single observation is used as the test set, and the remaining n-1 observations are used for training. This is repeated n times, where n is the total number of observations. |
| Bias | Can have a slight pessimistic bias because the training sets are smaller than the full dataset. This bias decreases as 'k' increases. | Provides a nearly unbiased estimate of the prediction error since the training set size (n-1) is very close to the total number of samples.[1] |
| Variance | The variance of the performance estimate is generally lower than LOOCV, especially for smaller 'k' values. Repeated k-fold cross-validation can further reduce this variance. | Can have a high variance because the training sets are highly correlated (differing by only one sample). This can make the performance estimate unstable.[1] |
| Computational Cost | Less computationally intensive than LOOCV, as the model is trained only 'k' times. | Computationally expensive, especially for large datasets, as the model needs to be trained 'n' times.[2] |
| Typical Application | Widely used as a standard practice in machine learning and chemometrics due to its balance between bias and variance. 5-fold or 10-fold cross-validation is a common choice. | More suitable for smaller datasets where the computational cost is manageable and using as much data as possible for training in each fold is critical.[3] |
| Performance Metrics | Root Mean Square Error of Cross-Validation (RMSECV), R-squared (R²), Prediction Accuracy. | Root Mean Square Error of Cross-Validation (RMSECV), R-squared (R²), Prediction Accuracy. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to generating high-quality spectroscopic data for building reliable chemometric models.
1. Sample Preparation:
-
Polyolefin Samples: A diverse set of polyolefin samples with known properties (e.g., density, melt flow index, comonomer content) should be selected to cover the expected range of variability in future unknown samples.
-
Form: Samples can be in the form of pellets, films, or powders. Consistency in sample form and presentation to the spectrometer is crucial. For pellets, a consistent packing density should be maintained. For films, thickness and surface roughness should be controlled.
-
Homogeneity: Ensure that the portion of the sample being analyzed is representative of the bulk material.
2. Spectroscopic Data Acquisition:
-
Near-Infrared (NIR) Spectroscopy:
-
Instrument: A high-performance NIR spectrometer equipped with a suitable sampling accessory (e.g., integrating sphere for diffuse reflectance of solids, or a fiber optic probe).
-
Parameters:
-
Wavelength Range: Typically 4000-10000 cm⁻¹ (1000-2500 nm).
-
Resolution: 8 or 16 cm⁻¹.
-
Scans: Co-addition of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Reference: A background spectrum should be collected using a high-reflectance standard (e.g., Spectralon).
-
-
-
Raman Spectroscopy:
-
Instrument: A Raman spectrometer with a laser excitation source appropriate for minimizing fluorescence from the polyolefin samples (e.g., 785 nm or 1064 nm).
-
Parameters:
-
Laser Power: Optimized to maximize the Raman signal without causing sample degradation.
-
Integration Time: Sufficiently long to obtain a good signal-to-noise ratio.
-
Spectral Range: Covering the characteristic vibrational modes of polyolefins (e.g., 200-3200 cm⁻¹).
-
Calibration: The spectrometer should be calibrated using a standard with known Raman peaks (e.g., polystyrene).
-
-
3. Data Preprocessing:
Prior to model building, spectroscopic data often requires preprocessing to remove unwanted variations such as baseline shifts, scattering effects, and instrumental noise. Common preprocessing techniques include:
-
Scattering Correction: Standard Normal Variate (SNV) or Multiplicative Scatter Correction (MSC).
-
Baseline Correction: Polynomial fitting or airPLS.
-
Derivatives: Savitzky-Golay first or second derivatives to enhance spectral features.
-
Smoothing: Savitzky-Golay or moving average filters to reduce noise.
Cross-Validation Workflow
The logical flow of a cross-validation process is essential for understanding how the performance of a spectroscopic model for polyolefin characterization is assessed.
Caption: A workflow diagram illustrating the k-fold cross-validation process for spectroscopic data.
References
A Comparative Guide to Olefin Production Technologies
Light olefins, primarily ethylene and propylene, are foundational building blocks in the chemical industry, essential for the production of polymers, synthetic fibers, and a vast array of other chemical products.[1] The efficiency of olefin production is a critical factor for economic viability and environmental sustainability. This guide provides a comparative analysis of three prominent olefin production methods: traditional Steam Cracking (SC), Oxidative Dehydrogenation of Ethane (ODHE), and Methanol-to-Olefins (MTO) conversion. The comparison focuses on performance benchmarks, catalyst systems, and operational parameters, supported by detailed experimental protocols for each technology.
Performance Data Comparison
The efficiency of olefin production is benchmarked by metrics such as feedstock conversion, selectivity towards desired olefins, and overall yield under specific process conditions. The following table summarizes typical performance data for the three key technologies.
| Parameter | Steam Cracking (SC) | Oxidative Dehydrogenation (ODHE) | Methanol-to-Olefins (MTO) |
| Primary Feedstock | Ethane, Naphtha, LPG | Ethane | Methanol (from Natural Gas, Coal) |
| Typical Catalyst | None (Thermal Process) | MoVNbTeOₓ (M1 phase), K₂WO₄/SiO₂ | SAPO-34, ZSM-5 |
| Reaction Temperature | 800 - 950 °C[2][3] | 300 - 450 °C[4][5] | 350 - 500 °C |
| Ethane Conversion (%) | 60 - 70% | 20 - 85%[5][6][7] | N/A |
| Methanol Conversion (%) | N/A | N/A | > 99%[8] |
| Ethylene Selectivity (%) | ~80% (from Ethane feed) | 80 - 95%[5][6] | 45 - 50% |
| Propylene Selectivity (%) | < 5% (from Ethane feed) | Low | 35 - 40% |
| Combined C₂-C₃ Olefin Yield (wt%) | 50 - 55% (from Ethane) | Up to 58% (Ethylene)[6] | > 85%[8] |
| Key Advantages | Mature, flexible feedstock | High selectivity, lower energy use, no coke[5][7] | Utilizes non-petroleum feedstocks[9][10] |
| Key Disadvantages | High energy consumption, coke formation[5][11] | Catalyst stability, heat management | Complex process, catalyst deactivation |
Key Experimental Protocols
The following sections provide detailed methodologies for lab-scale experiments representative of each olefin production process.
Steam Cracking of Ethane
This protocol describes a typical laboratory-scale setup for the thermal cracking of ethane to produce ethylene.
Objective: To determine the conversion of ethane and selectivity to ethylene at high temperatures.
Materials & Apparatus:
-
Feed Gases: Ethane (C₂H₆), Nitrogen (N₂), Steam (H₂O)
-
Reactor: Quartz or Incoloy tube reactor housed in a high-temperature furnace.
-
System: Mass flow controllers, steam generator, pre-heater, condenser, gas-liquid separator, back-pressure regulator.
-
Analysis: Gas Chromatograph (GC) with Flame Ionization Detector (FID) and Thermal Conductivity Detector (TCD).
Procedure:
-
Reactor Setup: A quartz tube reactor (e.g., 10 mm inner diameter, 60 cm length) is placed inside a programmable tube furnace.
-
Leak Test: The system is pressurized with Nitrogen (N₂) to check for leaks.
-
Inert Purge: The reactor is purged with N₂ at a flow rate of 100 mL/min while heating the furnace to the target reaction temperature (e.g., 850 °C).[2]
-
Reaction Initiation:
-
Once the temperature is stable, the N₂ flow is stopped.
-
Ethane is introduced into the reactor via a mass flow controller at a specified rate.
-
Steam is generated and mixed with the ethane feed at a defined steam-to-hydrocarbon ratio (e.g., 0.3-0.5 kg steam/kg ethane).[3] The mixture is passed through a pre-heater to ensure it enters the reactor at the desired temperature.
-
-
Reaction Conditions: The reaction is carried out at atmospheric pressure with a residence time typically in the order of milliseconds to a few seconds.[2]
-
Product Quenching & Collection: The reactor effluent is rapidly cooled in a condenser to stop the reaction. Liquid products (water) are collected in a gas-liquid separator.
-
Product Analysis: The gaseous product stream is directed to an online GC for analysis. The GC is calibrated with standard gas mixtures to quantify the composition, including unreacted ethane, ethylene, hydrogen, methane, and other byproducts.
-
Calculation: Ethane conversion and ethylene selectivity are calculated based on the molar flow rates of components in the feed and product streams.
Oxidative Dehydrogenation of Ethane (ODHE)
This protocol outlines the procedure for evaluating a catalyst's performance in converting ethane to ethylene in the presence of an oxidant.
Objective: To measure the catalytic activity and selectivity of a MoVNbTeOₓ catalyst for ethylene production.
Materials & Apparatus:
-
Catalyst: Prepared MoVNbTeOₓ catalyst, pressed into pellets and sieved (e.g., 250-425 μm).
-
Feed Gases: Ethane (C₂H₆), Oxygen (O₂), Helium (He) or Nitrogen (N₂) as a diluent.
-
Reactor: Fixed-bed quartz reactor (e.g., 8 mm inner diameter) placed in a furnace.
-
System: Mass flow controllers, temperature controller, pressure gauge.
-
Analysis: Online Gas Chromatograph (GC-FID/TCD).
Procedure:
-
Catalyst Loading: A specific amount of the catalyst (e.g., 0.5 g) is mixed with an inert diluent like silicon carbide (SiC) to manage the exothermic reaction heat and loaded into the center of the quartz reactor, supported by quartz wool plugs.[5]
-
Catalyst Pre-treatment: The catalyst is heated under an inert gas flow (He or N₂) to the reaction temperature (e.g., 400 °C) to stabilize it.[5]
-
Reaction Initiation:
-
The reaction gas mixture, consisting of ethane, oxygen, and the diluent gas, is introduced into the reactor at a controlled total flow rate. A typical feed ratio might be C₂H₆:O₂:He = 4:1:15.
-
-
Reaction Conditions: The reaction is conducted at atmospheric pressure and a constant temperature (e.g., 400 °C). The gas hourly space velocity (GHSV) is maintained at a specific value to control the contact time.
-
Product Analysis: The reactor effluent is analyzed using an online GC to determine the concentrations of reactants and products (ethylene, CO, CO₂, water, unreacted ethane).
-
Data Collection: Data is collected after the reaction reaches a steady state (typically after 30-60 minutes on stream).
-
Calculation: Ethane conversion, ethylene selectivity, and ethylene yield are calculated from the GC data.
Methanol-to-Olefins (MTO) Conversion
This protocol describes a typical experiment for testing a solid-acid catalyst for the conversion of methanol into light olefins.
Objective: To evaluate the performance of a SAPO-34 catalyst in the MTO reaction.
Materials & Apparatus:
-
Catalyst: SAPO-34 molecular sieve, pressed and sieved.
-
Feed: Methanol (CH₃OH), typically delivered as a liquid and vaporized.
-
System: Fixed-bed reactor, high-temperature furnace, HPLC pump for liquid feed, vaporizer, mass flow controller for carrier gas (e.g., N₂).
-
Analysis: Online Gas Chromatograph (GC-FID).
Procedure:
-
Catalyst Loading: A known mass of the SAPO-34 catalyst (e.g., 0.2 g) is loaded into a fixed-bed reactor.
-
Catalyst Activation: The catalyst is activated by heating it under a flow of N₂ or air to a high temperature (e.g., 550 °C) for several hours to remove any adsorbed water or impurities.
-
Reaction Initiation:
-
The reactor is cooled to the desired reaction temperature (e.g., 450 °C) under a flow of N₂.
-
Methanol is fed into a vaporizer using an HPLC pump at a precise flow rate.
-
The vaporized methanol is mixed with the N₂ carrier gas and introduced into the reactor. The Weight Hourly Space Velocity (WHSV) is a critical parameter.
-
-
Reaction Conditions: The reaction is typically run at atmospheric pressure.
-
Product Analysis: The effluent from the reactor is passed through a heated transfer line to an online GC for analysis of the product distribution, which includes ethylene, propylene, butenes, paraffins, and unreacted methanol.[12]
-
Data Collection: Product composition is monitored over time to assess catalyst activity and deactivation.
-
Calculation: Methanol conversion and selectivity to various hydrocarbon products are calculated based on the GC analysis.
Visualizing Workflows and Pathways
Diagrams created using Graphviz help illustrate the complex workflows and reaction pathways involved in olefin production.
Caption: Experimental workflow for the Steam Cracking process.
Caption: Simplified 'Hydrocarbon Pool' mechanism in MTO.
Caption: Mars-van Krevelen mechanism for ODHE process.
References
- 1. mdpi.com [mdpi.com]
- 2. Steam cracking - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative dehydrogenation of ethane under a cyclic redox scheme – Process simulations and analysis [ideas.repec.org]
- 8. The Third Generation Methanol to Olefins (DMTO-III) Technology-Division of Low-Carbon Catalysis and Engineeringï¼DNL12ï¼ [dmto.dicp.ac.cn]
- 9. uop.honeywell.com [uop.honeywell.com]
- 10. markdavisgroup.wordpress.com [markdavisgroup.wordpress.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. youtube.com [youtube.com]
A Comparative Guide to Homogeneous and Heterogeneous Olefin Catalysts for Researchers
For researchers, scientists, and professionals in drug development and polymer science, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of olefin transformations. This guide provides an objective, data-driven comparison of two primary classes of olefin catalysts: homogeneous and heterogeneous systems. By presenting key performance indicators, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to facilitate informed catalyst selection for your specific research and development needs.
The fundamental distinction between these catalyst types lies in their phase relative to the reactants. Homogeneous catalysts operate in the same phase as the reactants, typically as soluble molecular species in a liquid medium. In contrast, heterogeneous catalysts exist in a different phase, usually as a solid material facilitating a reaction in a liquid or gas phase. This basic difference gives rise to a complementary set of advantages and disadvantages, making each type uniquely suited for different applications.
At a Glance: Key Differences and Performance Metrics
Homogeneous catalysts, often exemplified by metallocene complexes, are characterized by their well-defined, single-site nature. This uniformity allows for a high degree of control over the polymerization process, leading to polymers with narrow molecular weight distributions and uniform microstructures.[1] They generally exhibit high activity and selectivity, which can be finely tuned by modifying the ligand structure.[1] However, their major drawback is the often difficult and costly separation from the final product, which complicates catalyst recovery and reuse.
Heterogeneous catalysts, such as the industrially dominant Ziegler-Natta and Phillips catalysts, are prized for their robustness and ease of separation from the reaction mixture.[2] This simplifies the manufacturing process and allows for catalyst recycling, a significant economic advantage in large-scale production.[2] These catalysts are typically supported on solid materials like magnesium chloride or silica.[3][4] A key characteristic of traditional heterogeneous catalysts is the presence of multiple types of active sites, which results in polymers with a broad molecular weight distribution.[5]
Here is a general comparison of the two catalyst types:
Figure 1. High-level comparison of homogeneous and heterogeneous catalysts.
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data for representative homogeneous and heterogeneous catalysts in olefin polymerization, providing a direct comparison of their performance under specified experimental conditions.
Table 1: Ethylene Polymerization Performance
| Catalyst System (Type) | Co-catalyst | Temperature (°C) | Pressure (atm) | Activity (g PE / mmol Cat · h) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Reference |
| Cp2ZrCl2 (Homogeneous) | MAO | 60 | 1 | 5759 | - | - | [6] |
| (nBuCp)2ZrCl2/SiO2 (Heterogeneous) | MAO | 80 | 8 | ~1300 (kg PE/mol Zr·h·bar) | 200,000 - 300,000 | 3.5 - 5.0 | [7] |
| MgCl2/SiO2/TiCl4 (Heterogeneous) | TEA/DEAC/TnHA | 80 | 10 | ~25000 (g PE/g Cat·h) | 150,000 - 250,000 | 5.0 - 7.0 | [8] |
| TiCl4/MgCl2 (Heterogeneous) | TEA | 80 | 10 | ~3000 (g PE/g Cat·h) | ~200,000 | >5 | [9] |
Abbreviations: Cp = Cyclopentadienyl, nBuCp = n-Butylcyclopentadienyl, MAO = Methylaluminoxane, TEA = Triethylaluminum, DEAC = Diethylaluminum chloride, TnHA = Tri-n-hexylaluminum, PE = Polyethylene, PDI = Polydispersity Index.
Table 2: Propylene Polymerization Performance
| Catalyst System (Type) | Co-catalyst | Temperature (°C) | Pressure | Activity (kg PP / mol Ti · h) | Isotacticity (%) | PDI (Mw/Mn) | Reference |
| rac-Et(Ind)2ZrCl2 (Homogeneous) | Borate/TIBA | 50 | - | 11070 | - | - | [5] |
| rac-Me2Si[2-Me-4-Ph(Ind)]2ZrCl2 (Homogeneous) | MAO | 50 | 0.1 MPa | - | - | ~2.0 | [10] |
| TiCl4/MgCl2/Donor (Heterogeneous) | TEA | 70 | 0.8 L Propylene | 15300 | 98.2 | 12.3 | [3] |
| TiCl4/MgCl2/Bifunctional Donor (Heterogeneous) | TEA | 70 | 0.8 L Propylene | ~12000 | 97.5 | ~8.0 | [11] |
Abbreviations: rac-Et(Ind)2ZrCl2 = rac-Ethylenebis(indenyl)zirconium dichloride, rac-Me2Si[2-Me-4-Ph(Ind)]2ZrCl2 = rac-Dimethylsilyl-bis(2-methyl-4-phenylindenyl)zirconium dichloride, Borate = Tris(pentafluorophenyl)borane, TIBA = Triisobutylaluminum, TEA = Triethylaluminum, PP = Polypropylene, PDI = Polydispersity Index.
Reaction Mechanisms Visualized
The polymerization of olefins by both homogeneous and heterogeneous catalysts is widely accepted to proceed via the Cossee-Arlman mechanism. This mechanism involves the coordination of the olefin monomer to a vacant site on the transition metal center, followed by migratory insertion of the olefin into the metal-alkyl bond, thus extending the polymer chain.
Below are diagrams illustrating the catalytic cycles for a representative homogeneous (metallocene) and a heterogeneous (Ziegler-Natta) catalyst.
Figure 2. Catalytic cycle for a homogeneous metallocene catalyst.
Figure 3. Catalytic cycle for a heterogeneous Ziegler-Natta catalyst.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the accurate assessment of catalyst performance. Below are generalized protocols for the preparation of a Ziegler-Natta catalyst and a typical slurry-phase olefin polymerization experiment.
Protocol 1: Preparation of a MgCl2-supported TiCl4 Ziegler-Natta Catalyst
This protocol is a generalized procedure based on common laboratory practices.[7][11][12]
-
Support Preparation: Anhydrous MgCl2 is suspended in an inert solvent such as n-hexane or toluene in a nitrogen-purged, four-neck round-bottom flask equipped with a mechanical stirrer.
-
Internal Donor Addition: An internal electron donor, such as a phthalate or diether, is added to the suspension. The mixture is stirred at a specific temperature (e.g., 70°C) for a designated period (e.g., 2 hours).
-
Titanation: Titanium tetrachloride (TiCl4) is added dropwise to the mixture at a controlled temperature. The reaction is typically heated to a higher temperature (e.g., 110°C) and maintained for several hours to ensure complete reaction.
-
Washing and Drying: The resulting solid catalyst is thoroughly washed multiple times with an inert solvent (e.g., n-hexane) to remove unreacted reagents. The final catalyst powder is then dried under vacuum.
Protocol 2: Slurry-Phase Ethylene Polymerization
This protocol outlines a typical laboratory-scale slurry polymerization process.[10][12]
-
Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with nitrogen. An inert solvent (e.g., n-hexane or toluene) is introduced into the reactor.
-
Scavenging: A co-catalyst, typically an organoaluminum compound like triethylaluminum (TEA) or triisobutylaluminum (TIBA), is added to the solvent to scavenge any impurities.
-
Catalyst Injection: The solid heterogeneous catalyst or a solution of the homogeneous catalyst is injected into the reactor.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure, and the temperature is maintained at the setpoint. The polymerization is allowed to proceed for a predetermined time.
-
Termination and Product Isolation: The reaction is terminated by venting the ethylene and adding a quenching agent like acidified methanol. The resulting polymer is filtered, washed, and dried under vacuum.
-
Characterization: The polymer is analyzed using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.
The following diagram illustrates a general workflow for catalyst screening and polymerization.
Figure 4. General experimental workflow for olefin polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Star Isotactic Polypropylene via Styryldichlorosilane/Hydrogen Consecutive Chain Transfer Reaction [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Breakthrough in Olefin Functionalization: A Comparative Guide to a Novel Nickel-Catalyzed Migratory Defluorinative Cross-Coupling Reaction
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective methods to functionalize olefins is a constant pursuit. Olefins are fundamental building blocks in organic synthesis, and the development of novel reactions to modify them opens up new avenues for creating complex molecules with potential therapeutic applications. Recently, a groundbreaking study published in Nature Communications in September 2024 unveiled a novel nickel-catalyzed regio-, stereo-, and enantioselective migratory defluorinative olefin cross-coupling reaction. This innovative method provides a unique approach to synthesizing highly functionalized monofluoroalkenes, a structural motif of significant interest in medicinal chemistry due to its role as a stable and lipophilic bioisostere of the amide bond.
This guide provides an objective comparison of this new nickel-catalyzed reaction with established alternatives for the synthesis of monofluoroalkenes. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols for the key reactions discussed.
A New Paradigm in Monofluoroalkene Synthesis
The newly reported nickel-catalyzed reaction stands out for its ability to achieve migratory defluorinative cross-coupling. This means that the reaction can functionalize a remote, unactivated C(sp³)–H bond of an olefin through a "chain-walking" process, followed by a cross-coupling with a gem-difluoroalkene, ultimately leading to the formation of a monofluoroalkene with high control over region, stereochemistry, and chirality. This represents a significant advance in olefin functionalization, as it allows for the direct transformation of simple, readily available olefins into complex, high-value products.
Performance Comparison with Established Methods
To objectively evaluate the performance of this new reaction, we compare it with three established methods for synthesizing monofluoroalkenes: visible-light-promoted defluorinative alkylation, the Julia-Kocienski olefination, and the use of β-fluorovinyl-iodonium salts. The following table summarizes the key performance metrics for each method based on published data.
| Method | Reagents & Catalyst | Scope | Yield | Stereoselectivity | Key Advantages | Limitations |
| New Ni-Catalyzed Migratory Defluorinative Cross-Coupling | Ni(OAc)₂/Ligand, Silane reductant | Broad (terminal and internal olefins, various functional groups) | Good to Excellent | High (Excellent E/Z and enantioselectivity) | Remote C-H functionalization, high stereocontrol | Catalyst system can be complex, requires inert atmosphere |
| Visible-Light-Promoted Defluorinative Alkylation | Photocatalyst (e.g., Ru(bpy)₃Cl₂), alkyl radical precursors | Broad (gem-difluoroalkenes and various alkyl radicals) | Good to Excellent | Generally favors Z-isomer, but can be mixture | Mild reaction conditions, good functional group tolerance | Stereoselectivity can be an issue, requires photochemical setup |
| Julia-Kocienski Olefination | Fluorinated sulfones, base | Broad (aldehydes and ketones) | Good to Excellent | Can be tuned to favor E or Z isomer | Well-established, reliable for specific stereoisomers | Requires stoichiometric base, can generate waste |
| Synthesis via β-Fluoro-vinyl Iodonium Salts | Alkynes, hypervalent iodine reagents, silver catalyst | Broad (alkynes) | Good | High (Excellent Z-selectivity) | Access to Z-monofluoroalkenes, mild conditions | Requires preparation of hypervalent iodine reagent |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and adoption of new synthetic methods. Below are the representative experimental protocols for the new nickel-catalyzed reaction and its alternatives.
General Procedure for the Ni-Catalyzed Migratory Defluorinative Olefin Cross-Coupling
In a nitrogen-filled glovebox, a solution of Ni(OAc)₂ (5 mol%), the appropriate ligand (10 mol%), and the gem-difluoroalkene (1.0 equiv) in a suitable anhydrous solvent (e.g., THF) is prepared. To this solution is added the olefin (1.2 equiv) followed by the silane reductant (2.0 equiv). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. For full details, please refer to the original publication in Nature Communications (2024).
General Procedure for Visible-Light-Promoted Defluorinative Alkylation
A mixture of the gem-difluoroalkene (1.0 equiv), the alkyl radical precursor (e.g., a 4-alkyl-1,4-dihydropyridine, 1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%) in a suitable solvent (e.g., DMSO) is placed in a reaction vessel. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time. After the reaction is complete, the solvent is removed, and the residue is purified by column chromatography to afford the monofluoroalkene product.
General Procedure for the Julia-Kocienski Olefination
To a solution of the fluorinated sulfone (1.1 equiv) in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C) is added a strong base (e.g., n-BuLi, 1.1 equiv). The resulting solution is stirred for a short period, after which the carbonyl compound (1.0 equiv) is added. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched, and the product is extracted and purified by column chromatography.
General Procedure for the Synthesis of Z-Monofluoroalkenes via β-Fluoro-vinyl Iodonium Salts
In a reaction vessel, the alkyne (1.0 equiv), a hypervalent iodine reagent (e.g., (difluoro)iodomesitylene, 1.2 equiv), and a silver catalyst (e.g., Ag(I) salt, 10 mol%) are combined in a suitable solvent. A fluoride source is then added, and the reaction is stirred at room temperature until the alkyne is consumed. The resulting β-fluorovinyl-iodonium salt can then be used in subsequent cross-coupling reactions to generate the desired Z-monofluoroalkene.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, we provide diagrams generated using Graphviz to illustrate the proposed catalytic cycle of the new nickel-catalyzed reaction and a general experimental workflow for olefin functionalization.
A Comparative Analysis of Linear and Branched Polyolefin Properties
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct performance characteristics of linear and branched polyolefins, supported by experimental data and detailed methodologies.
The molecular architecture of polyolefins, specifically the distinction between linear and branched structures, profoundly influences their macroscopic properties and, consequently, their suitability for various applications. Linear polyolefins, such as high-density polyethylene (HDPE), are characterized by polymer chains with minimal to no side branching, allowing for close packing and a high degree of crystallinity.[1][2] In contrast, branched polyolefins, like low-density polyethylene (LDPE), possess a significant number of long and short side branches that hinder efficient chain packing, leading to a more amorphous structure.[2] This fundamental structural variance results in significant differences in their mechanical, thermal, and rheological behaviors.
Structural and Performance Comparison
Linear and branched polyolefins exhibit a trade-off between stiffness and ductility. The regular, tightly packed chains in linear polyolefins result in higher density, hardness, tensile strength, and thermal stability.[3][4] Conversely, the irregular, loosely packed chains in branched polyolefins contribute to their lower density, greater flexibility, and enhanced ductility.[2][4]
Visualizing the Molecular Difference
The following diagram illustrates the fundamental structural disparity between linear and branched polyolefins.
Caption: Molecular chains of linear vs. branched polyolefins.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the properties of linear (represented by HDPE) and branched (represented by LDPE) polyolefins based on experimental data.
Table 1: Mechanical Properties of Linear (HDPE) vs. Branched (LDPE) Polyethylene
| Property | Linear Polyethylene (HDPE) | Branched Polyethylene (LDPE) | Test Method |
| Density (g/cm³) | 0.941 - 0.970[1][4] | 0.91 - 0.93[4] | - |
| Tensile Strength (MPa) | 20 - 40[3] | 8 - 20[3] | ASTM D638 |
| Elongation at Break (%) | 10 - 1200 | 100 - 650 | ASTM D638 |
| Hardness (Shore D) | 60 - 70 | 41 - 50 | ASTM D2240 |
| Tensile Modulus (MPa) | 400 - 1800 | 100 - 400 | ASTM D638 |
Table 2: Thermal and Rheological Properties of Linear (HDPE) vs. Branched (LDPE) Polyethylene
| Property | Linear Polyethylene (HDPE) | Branched Polyethylene (LDPE) | Test Method |
| Melting Point (°C) | 120 - 131[1][4] | 105 - 115[4] | DSC |
| Crystallinity (%) | 60 - 80 | 40 - 50 | DSC/XRD |
| Melt Flow Index (g/10 min) | 0.1 - 20 | 0.2 - 50 | ASTM D1238 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Experimental Workflow for Polyolefin Characterization
The following diagram outlines a typical workflow for the comparative analysis of linear and branched polyolefin properties.
Caption: A typical workflow for polyolefin characterization.
Tensile Properties Testing (ASTM D638)
The tensile properties of polyolefins are determined following the ASTM D638 standard test method.[5][6][7]
-
Specimen Preparation: Test specimens are prepared in a dumbbell shape (Type I is preferred for rigid and semi-rigid plastics) either by injection molding or machining from a sheet.[6] The dimensions of the specimen are critical for accurate results.
-
Conditioning: Prior to testing, the specimens are conditioned for at least 40 hours at a standard temperature of 23 ± 2 °C and a relative humidity of 50 ± 5%.
-
Test Procedure:
-
The conditioned specimen is securely mounted in the grips of a universal testing machine.[5][8]
-
A uniaxial tensile load is applied at a constant crosshead speed. For rigid plastics like HDPE, a typical speed is 5 mm/min.
-
The force and elongation are continuously recorded until the specimen fractures.
-
-
Data Analysis: From the resulting stress-strain curve, key parameters such as tensile strength, tensile modulus, and elongation at break are calculated.[5]
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is employed to measure thermal properties like melting point and crystallinity.[9][10][11]
-
Sample Preparation: A small sample of the polyolefin (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[10][11]
-
Test Procedure:
-
The sample and an empty reference pan are placed in the DSC cell.
-
The samples undergo a controlled thermal cycle. A common procedure involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp, and a final heating ramp.[9]
-
A typical heating and cooling rate is 10 °C/min under a nitrogen atmosphere.[9][10][11]
-
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the endothermic melting curve on the second heating scan.[11] The degree of crystallinity (%C) is calculated by dividing the measured heat of fusion (ΔHm) by the theoretical heat of fusion for a 100% crystalline sample of the specific polyolefin.[11]
X-ray Diffraction (XRD) for Crystallinity Determination
XRD is a powerful technique for analyzing the crystalline structure and determining the degree of crystallinity in polymers.[12][13][14]
-
Sample Preparation: A flat, smooth sample of the polyolefin is prepared, often in the form of a thin film or a pressed plaque.
-
Test Procedure:
-
The sample is mounted in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (commonly CuKα radiation) over a range of angles (2θ).[12]
-
The intensity of the diffracted X-rays is measured by a detector.
-
-
Data Analysis: The resulting diffraction pattern shows sharp peaks corresponding to the crystalline regions and a broad amorphous halo. The degree of crystallinity is determined by separating the areas of the crystalline peaks from the amorphous halo and calculating their relative proportions.
Melt Flow Index (MFI) Testing (ASTM D1238)
The MFI test provides an indication of the ease of flow of a molten thermoplastic, which is inversely related to its molecular weight.[15][16]
-
Apparatus: An extrusion plastometer (melt flow indexer) is used, which consists of a heated barrel, a piston, and a standard die.
-
Test Procedure:
-
A specified amount of the polyolefin is loaded into the heated barrel of the plastometer (e.g., at 190°C for polyethylene).
-
A specific weight is placed on the piston to apply a constant pressure.
-
The molten polymer is extruded through the standard die.
-
The mass of the extrudate collected over a specific time period (typically 10 minutes) is measured.
-
-
Data Analysis: The MFI is expressed in grams of polymer per 10 minutes (g/10 min). A higher MFI value indicates a lower melt viscosity and typically a lower molecular weight.[16]
References
- 1. shobeirshimi.com [shobeirshimi.com]
- 2. essentracomponents.com [essentracomponents.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. chembook.org [chembook.org]
- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 6. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 7. zwickroell.com [zwickroell.com]
- 8. micomlab.com [micomlab.com]
- 9. ijettjournal.org [ijettjournal.org]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. shimadzu.com [shimadzu.com]
- 12. azom.com [azom.com]
- 13. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 14. The secret to polymer crystallinity analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. journal.uet.edu.pk [journal.uet.edu.pk]
- 16. apandales4.wordpress.com [apandales4.wordpress.com]
evaluating the green chemistry metrics of different olefination methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbon-carbon double bonds is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of synthetic methodologies is paramount. This guide provides an objective comparison of the green chemistry metrics for several common olefination reactions: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia olefination, including its modern variations. The quantitative data presented herein, supported by detailed experimental protocols, aims to inform the selection of more sustainable synthetic routes.
Understanding the Green Metrics
Several key metrics are employed to quantify the "greenness" of a chemical reaction. For the purpose of this comparison, we will focus on three widely adopted mass-based metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product.
-
E-Factor (Environmental Factor): A simple and intuitive metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-factor indicates a greener process.
-
Process Mass Intensity (PMI): A comprehensive metric that considers all materials used in a process, including reactants, solvents, reagents, and processing aids, relative to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.
Quantitative Comparison of Olefination Methods
The following tables provide a comparative summary of the calculated green chemistry metrics for the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefination reactions for the synthesis of a representative alkene, (E)-stilbene, from benzaldehyde and a suitable precursor. These values are calculated based on published experimental protocols and are intended to be illustrative. Actual values will vary depending on the specific substrates, reaction conditions, and scale.
Table 1: Green Chemistry Metrics for the Synthesis of (E)-Stilbene
| Olefination Method | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Wittig Reaction (Traditional) | 52.3 | ~25-50 | ~26-51 |
| Wittig Reaction (Solvent-Free) | 52.3 | ~5-10 | ~6-11 |
| Horner-Wadsworth-Emmons (Aqueous) | 68.7 | ~15-30 | ~16-31 |
| Julia-Kocienski Olefination | 45.2 | ~20-40 | ~21-41 |
Table 2: Qualitative Comparison of Olefination Methods
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons | Julia Olefination (and variations) |
| Byproducts | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate esters (easier to remove) | Sulfone derivatives, salts (variable ease of removal) |
| Reagent Stability | Ylides can be unstable and air/moisture sensitive | Phosphonate reagents are generally stable | Sulfone reagents are generally stable |
| Stereoselectivity | Generally Z-selective with unstabilized ylides, E-selective with stabilized ylides | Typically E-selective, but can be modified for Z-selectivity (e.g., Still-Gennari) | Classical Julia is E-selective; Julia-Kocienski is highly E-selective. |
| Scope and Functional Group Tolerance | Broad scope, but can be sensitive to sterically hindered ketones and some functional groups. | Broad scope, generally tolerant of a wide range of functional groups. | Broad scope, tolerant of many functional groups. |
| Green Modifications | Solvent-free and aqueous conditions have been developed.[1][2][3] | Aqueous and phase-transfer conditions are well-established. | One-pot procedures (Julia-Kocienski) improve efficiency over the classical multi-step process.[4][5][6][7] |
Logical Relationships and Experimental Workflow
The choice of an olefination method is often a balance between desired stereoselectivity, substrate scope, and practical considerations, including green chemistry principles. The following diagram illustrates the logical relationship between these factors.
Caption: Logical workflow for selecting an olefination method with green chemistry considerations.
The following diagram outlines a general experimental workflow for evaluating the green metrics of an olefination reaction.
Caption: General experimental workflow for the evaluation of green chemistry metrics.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the discussed olefination methods. These protocols are intended to provide a basis for understanding the procedures and for the calculation of green chemistry metrics.
Solvent-Free Wittig Reaction for the Synthesis of Ethyl trans-Cinnamate
This procedure is adapted from a solvent-free method, which significantly improves the greenness of the classical Wittig reaction.[1][2][8]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (1.00 g, 2.87 mmol)
-
Benzaldehyde (0.29 mL, 0.30 g, 2.87 mmol)
-
Hexanes (for extraction)
-
Methanol (for recrystallization)
Procedure:
-
In a 10 mL round-bottom flask, combine (carbethoxymethylene)triphenylphosphorane and benzaldehyde.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 5 mL of hexanes and stir vigorously to extract the product.
-
Carefully decant the hexane layer, leaving the solid triphenylphosphine oxide byproduct.
-
Repeat the extraction with another 5 mL of hexanes.
-
Combine the hexane extracts and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a minimal amount of hot methanol to yield ethyl trans-cinnamate.
Aqueous Horner-Wadsworth-Emmons Reaction
This protocol utilizes water as the solvent, avoiding the use of volatile organic compounds.[9]
Materials:
-
Triethyl phosphonoacetate (1.00 g, 4.46 mmol)
-
4-Methoxybenzaldehyde (0.61 g, 4.46 mmol)
-
Potassium carbonate (1.23 g, 8.92 mmol)
-
Water
Procedure:
-
To a 50 mL round-bottom flask, add triethyl phosphonoacetate, 4-methoxybenzaldehyde, and 20 mL of water.
-
Add potassium carbonate to the mixture.
-
Stir the reaction vigorously at room temperature for 2 hours.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product to obtain methyl (E)-4-methoxycinnamate.
One-Pot Julia-Kocienski Olefination
This one-pot modification of the Julia olefination improves its efficiency by avoiding the isolation of intermediates.[4][5][6][7]
Materials:
-
1-Phenyl-1H-tetrazol-5-yl sulfone derivative (1.00 equiv)
-
Aldehyde (1.10 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.10 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the sulfone derivative in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add KHMDS dropwise and stir for 30 minutes at -78 °C.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The evaluation of green chemistry metrics provides a quantitative framework for assessing the environmental performance of different synthetic methods. While the Wittig reaction is a powerful and versatile tool, its poor atom economy and the generation of a difficult-to-remove byproduct are significant drawbacks from a green chemistry perspective. The Horner-Wadsworth-Emmons reaction offers a greener alternative, with better atom economy and the formation of a water-soluble byproduct that simplifies purification. The Julia-Kocienski olefination, particularly in its one-pot format, provides a highly stereoselective method for the synthesis of E-alkenes, though its atom economy is generally lower than that of the HWE reaction.
The development of solvent-free and aqueous protocols for the Wittig and HWE reactions demonstrates a clear path toward more sustainable olefination chemistry. By considering these green metrics alongside traditional factors like yield and stereoselectivity, researchers and drug development professionals can make more informed decisions in the design and implementation of synthetic routes, contributing to a safer and more sustainable chemical enterprise.
References
- 1. gctlc.org [gctlc.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. sciepub.com [sciepub.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. studylib.net [studylib.net]
Safety Operating Guide
Safe Disposal of Olefins: A Procedural Guide for Laboratory Professionals
For the attention of researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper and safe disposal of olefins in a laboratory setting. Olefins, also known as alkenes, are a class of unsaturated hydrocarbons containing at least one carbon-carbon double bond.[1] While widely used in chemical synthesis, their disposal requires careful consideration due to their potential flammability and reactivity.[2][3] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
It is imperative to consult the specific Safety Data Sheet (SDS) for the particular olefin being used before proceeding with any disposal protocol. The SDS provides detailed information on physical and chemical properties, hazards, and specific disposal instructions for that compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A flame-retardant laboratory coat
All handling and disposal of olefins should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4]
General Properties and Hazards of Olefins
The physical and chemical properties of olefins can vary significantly based on their molecular weight. Lower molecular weight olefins are typically gases at room temperature, while higher molecular weight olefins are liquids or solids.[1][5] The following table summarizes general characteristics and potential hazards.
| Property/Hazard | Description | References |
| Physical State | Can be gas, liquid, or solid depending on the number of carbon atoms. | [1][5] |
| Solubility | Generally insoluble in water and other polar solvents; soluble in non-polar organic solvents like benzene. | [5][6] |
| Flammability | Lower molecular weight olefins are extremely flammable. Vapors can form explosive mixtures with air. | [2][7] |
| Reactivity | The carbon-carbon double bond makes olefins more reactive than their alkane counterparts. They can undergo hazardous polymerization and react with oxidizing agents. | [5][7] |
| Toxicity | May cause skin irritation. Inhalation of high concentrations can lead to asphyxiation. Some olefins, like 1,3-butadiene, are classified as carcinogens. | [2][3][8][9] |
| Environmental Impact | Olefin production is a significant source of CO2 emissions. Improper disposal can lead to environmental pollution. | [10][11] |
Step-by-Step Disposal Procedures for Liquid Olefins
The appropriate disposal method for liquid olefins depends on the quantity and the specific institutional and local regulations. Never dispose of liquid olefins directly down the drain or in regular solid waste containers. [12][13]
For Small Quantities (Typically < 100 mL):
-
Absorption: In a designated chemical fume hood, carefully pour the liquid olefin waste onto an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.
-
Containment: Place the saturated absorbent material into a suitable, labeled container for chemical waste. The container should be compatible with hydrocarbons and have a secure lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste," and list the specific olefin(s) and any other components.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and incompatible materials.[13]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
For Large Quantities (Typically > 100 mL):
-
Containment: Do not attempt to absorb large volumes of flammable liquids. Keep the olefin waste in its original, or a compatible, securely sealed container.
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" with the full chemical name of the olefin.
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment if required by your institution, away from heat and ignition sources.
-
Collection: Contact your institution's EHS department for guidance and to arrange for the pickup of the waste container.
Logical Workflow for Olefin Disposal
The following diagram illustrates the decision-making process for the safe disposal of olefin waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of olefin waste.
Experimental Protocols Cited
This guidance is based on established safety protocols for handling flammable and reactive chemicals in a laboratory setting. Specific experimental protocols for the neutralization or chemical degradation of olefins are not recommended for routine disposal due to the potential for uncontrolled reactions. The primary and safest disposal method is collection by a certified hazardous waste management service.
By following these procedures and consulting the specific Safety Data Sheet for the olefin in use, laboratory professionals can ensure the safe and environmentally responsible disposal of these chemical compounds.
References
- 1. testbook.com [testbook.com]
- 2. Olefins - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. download.basf.com [download.basf.com]
- 4. marathonpetroleum.com [marathonpetroleum.com]
- 5. Olefin: Definition, Types, Properties & Examples Explained [vedantu.com]
- 6. texsilk.com.mx [texsilk.com.mx]
- 7. sasoltechdata.com [sasoltechdata.com]
- 8. chemos.de [chemos.de]
- 9. gorillatruckbox.com [gorillatruckbox.com]
- 10. fastercapital.com [fastercapital.com]
- 11. Transforming Plastic Waste A Sustainable Path to Olefin Production | KBC [kbc.global]
- 12. benchchem.com [benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Protocols for Handling Olefins
Olefins, a class of unsaturated hydrocarbons containing at-least one carbon-carbon double bond, are fundamental building blocks in the chemical industry for producing plastics, detergents, and adhesives.[1] Due to their inherent chemical properties, including high flammability and potential health hazards, stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are imperative for researchers, scientists, and drug development professionals.[1][2][3]
Immediate Safety and Personal Protective Equipment (PPE)
When handling olefins, a comprehensive approach to safety involves a combination of engineering controls, administrative controls, and the correct use of PPE. The following table summarizes the recommended PPE for handling various olefins, based on potential exposure and the specific properties of the substance.
| Body Part | Personal Protective Equipment | Material/Standard | Applicable Olefins |
| Hands | Chemical-resistant gloves | Neoprene, Nitrile Rubber, PVC | Propylene, C12 and lower alpha olefins[1][4] |
| Eyes/Face | Non-vented, impact-resistant goggles or face shields | ANSI Z87.1 compliant | Propylene and other olefins where splashes are a risk[1][3] |
| Respiratory | Air-purifying respirators or Self-Contained Breathing Apparatus (SCBA) | NIOSH-approved | Propylene, or in areas with inadequate ventilation or high vapor concentrations[1][2] |
| Body | Impervious and nonabsorbent clothing, Apron, Chemical-protection suit | Neoprene, Tyvek®, Tychem® | Propylene, C12 and lower alpha olefins, situations with potential for splashes[1][4][5][6] |
| Feet | Chemical-resistant safety shoes or boots | Steel-toe, slip-resistant | General handling of liquid olefins[3][4] |
Quantitative Exposure Limits:
| Olefin | Exposure Limit (Time-Weighted Average) | Organization |
| Ethylene | 200 ppm (8-hour TLV) | ACGIH[1] |
| Propylene | 500 ppm (8-hour TLV) | ACGIH[1] |
| 1,3-Butadiene | 1 ppm (8-hour TWA) / 5 ppm (15-minute STEL) | OSHA[2] |
| 1,3-Butadiene | 2 ppm (8-hour TWA) | ACGIH[2] |
| C12 and lower alpha olefins | 100 ppm (TWA) | Shell (suggested)[4] |
Experimental Workflow for Safe Olefin Handling
The following diagram outlines a logical workflow for ensuring safety during the handling of olefins, from initial assessment to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling any olefin, thoroughly review the specific Safety Data Sheet (SDS).[2] Ensure all necessary engineering controls are in place and functioning correctly.
-
PPE Inspection and Donning: Inspect all PPE for damage or contamination before use.[7] Don the appropriate PPE as determined by the hazard assessment.
-
Transfer and Use: Handle olefins in a well-ventilated area, preferably within a fume hood.[2] Use non-sparking tools and explosion-proof equipment.[2] Avoid direct contact with the skin and eyes and prevent the inhalation of vapors.[4][5]
-
Storage: Store olefins in tightly closed containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
Spill Management:
In the event of a spill, immediately evacuate the area and remove all ignition sources.[4] For small spills, use an absorbent material like clay or sand to soak up the residue, then place it in a suitable container for disposal.[4] For larger spills, dike the area and use a vacuum to containerize the material.[4] Prevent spills from entering sewers or public water systems.[4]
Disposal Plan:
All olefin waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Containerization: Collect waste olefins and contaminated materials in clearly labeled, sealed containers.
-
Waste Streams: Do not mix olefin waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Chemical Recycling: For polyolefin wastes, chemical recycling can be an effective method to convert them back into monomers or other valuable chemicals.[8][9] This process typically involves pretreatment to remove impurities, followed by pyrolysis.[8]
References
- 1. Olefins - Chemical Safety Facts [chemicalsafetyfacts.org]
- 2. marathonpetroleum.com [marathonpetroleum.com]
- 3. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 4. shell.com [shell.com]
- 5. download.basf.com [download.basf.com]
- 6. PPE for the Oil & Gas Industry [dupont.com]
- 7. chevronwithtechron.com [chevronwithtechron.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
